molecular formula C14H13BN2O3S B1670401 Diazaborine CAS No. 22959-81-5

Diazaborine

货号: B1670401
CAS 编号: 22959-81-5
分子量: 300.1 g/mol
InChI 键: UQIDNSKBUXCODH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diazaborine is a organonitrogen heterocyclic compound consisting of 2,3,1-benzodiazaborinine substituted at positions 1 and 2 by hydroxy and 4-toluenesufonyl groups respectively. It has a role as a geroprotector. It is an organoboron compound, an organonitrogen heterocyclic compound and a sulfonamide.

属性

CAS 编号

22959-81-5

分子式

C14H13BN2O3S

分子量

300.1 g/mol

IUPAC 名称

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine

InChI

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3

InChI 键

UQIDNSKBUXCODH-UHFFFAOYSA-N

规范 SMILES

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O

外观

Solid powder

其他CAS编号

67398-03-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1,2-dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine
diazaborine compound 2b18
PKF 84.474
SA 84474
SA-84474

产品来源

United States

Foundational & Exploratory

diazaborine mechanism of action in bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Diazaborine in Bacteria

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism by which this compound compounds exert their antibacterial effects. It covers the specific molecular target, the biochemical interactions, quantitative activity data, and detailed experimental protocols relevant to the study of these compounds.

Diazaborines are synthetic heterocyclic boron-containing compounds with potent antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli.[1] Their mechanism of action is highly specific and centers on the inhibition of a critical enzyme in the bacterial fatty acid synthesis (FAS) pathway.

Molecular Target: Enoyl-Acyl Carrier Protein Reductase (FabI)

The primary molecular target of this compound in bacteria is the NADH-dependent enoyl-acyl carrier protein reductase (ENR), the product of the fabI gene.[1][2] This enzyme is a key regulator of the type II fatty acid synthesis (FAS-II) pathway, which is essential for building the fatty acid chains required for bacterial cell membranes and lipopolysaccharides (LPS).[1][3] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the reduction of a trans-2-enoyl-ACP substrate to its corresponding acyl-ACP.[3]

Initially, diazaborines were thought to directly inhibit LPS synthesis. However, it is now understood that the effect on LPS is a downstream consequence of the primary inhibition of fatty acid biosynthesis.[1][4]

The Inhibitory Complex: A Covalent Adduct with NAD+

The inhibitory action of this compound is unique and requires the presence of the enzyme's cofactor, NAD(P)H.[5][6] X-ray crystallographic studies have revealed that this compound does not bind directly to the enzyme in a covalent manner. Instead, the boron atom of the this compound molecule forms a covalent, dative bond with the 2'-hydroxyl group of the nicotinamide ribose moiety of the NAD+ cofactor.[3][7]

This event creates a stable this compound-NAD+ adduct, which acts as a powerful bisubstrate analogue inhibitor.[6] This adduct then binds tightly, but non-covalently, within the active site of the FabI enzyme, effectively blocking the binding of the enoyl-ACP substrate and halting the fatty acid elongation cycle.[3] This intricate mechanism explains the cofactor dependency and the high potency of the inhibition.

cluster_fas Bacterial Fatty Acid Synthesis (FAS-II Cycle) cluster_inhibition Inhibition by this compound Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabB/FabF (Condensation) Acyl_ACP_n Acyl-ACP (n carbons) Acyl_ACP_n->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabA/FabZ (Dehydration) Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Enoyl_ACP->Acyl_ACP_n2 FabI (ENR) (Reduction) This compound This compound Adduct This compound-NAD+ Adduct This compound->Adduct NAD NAD(P)H (Cofactor) NAD->Adduct Inhibited_Complex FabI:Adduct Complex (Inactive) Adduct->Inhibited_Complex FabI FabI Enzyme FabI->Inhibited_Complex Inhibited_Complex->Enoyl_ACP Blocks Substrate Binding G Mechanism of this compound-NAD+ Adduct Formation and Binding cluster_enzyme FabI Active Site cluster_cofactor NAD+ Cofactor FabI FabI Enzyme Pocket Ribose Ribose Nicotinamide Nicotinamide Ribose->Nicotinamide Glycosidic bond Adduct This compound-NAD+ Adduct Ribose->Adduct This compound This compound This compound->Adduct Forms covalent bond with Ribose 2'-OH Adduct->FabI Binds non-covalently G start Start: Prepare Reagents prep_compound 1. Prepare this compound Stock (e.g., in DMSO) start->prep_compound prep_media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (MHB) start->prep_media prep_bacteria 3. Prepare Bacterial Inoculum - Grow culture to log phase - Adjust to 0.5 McFarland standard (~1.5x10^8 CFU/mL) - Dilute to final ~5x10^5 CFU/mL start->prep_bacteria plate_setup 4. Set up 96-Well Plate - Perform 2-fold serial dilutions of This compound in MHB across wells prep_compound->plate_setup prep_media->plate_setup inoculate 5. Inoculate Plate - Add equal volume of diluted bacterial inoculum to each well prep_bacteria->inoculate plate_setup->inoculate controls 6. Add Controls - Growth Control (MHB + Bacteria) - Sterility Control (MHB only) inoculate->controls incubate 7. Incubate Plate (e.g., 18-24 hours at 37°C) controls->incubate read 8. Read Results Visually inspect for turbidity or use a plate reader (OD600) incubate->read determine_mic 9. Determine MIC Lowest concentration with no visible growth (≥90% inhibition) read->determine_mic end End: MIC Value Obtained determine_mic->end G start Start: Identify Target Residue (e.g., Gly-93 in E. coli fabI) design_primers 1. Design Mutagenic Primers - Primers contain desired mutation (e.g., GGC to GTC for Gly->Val) - Flank the target site start->design_primers pcr 2. Mutagenesis PCR - Use high-fidelity polymerase - Plasmid containing wild-type fabI gene as template design_primers->pcr digest 3. Digest Parental DNA - Use DpnI enzyme to selectively digest the methylated, non-mutated parental plasmid DNA pcr->digest transform 4. Transform E. coli - Transform competent E. coli with the nicked, mutated plasmid DNA digest->transform select_transformants 5. Select Transformants - Plate on antibiotic-containing medium (for plasmid selection) transform->select_transformants confirm_mutation 6. Confirm Mutation - Isolate plasmid DNA from colonies - Sequence the fabI gene to verify the desired mutation select_transformants->confirm_mutation resistance_assay 7. Assess Resistance - Perform MIC assay on the confirmed mutant strain with this compound confirm_mutation->resistance_assay end End: Correlate Mutation with Resistance Level resistance_assay->end

References

The Discovery and Evolution of Diazaborines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of a Promising Class of Antibacterial Agents

Abstract

Diazaborine compounds, a unique class of boron-containing heterocycles, have a rich history in medicinal chemistry, originating from their discovery as antibacterial agents in the 1960s.[1] Initial investigations into their mechanism of action pointed towards the inhibition of lipopolysaccharide (LPS) synthesis. However, subsequent research definitively identified the primary molecular target as the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid synthesis pathway.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this compound compounds. It details their synthesis, summarizes their antibacterial activity with quantitative data, and elucidates their mechanism of action. Furthermore, this guide offers detailed experimental protocols for key assays and presents signaling pathways and experimental workflows as visual diagrams to aid researchers in the fields of microbiology, medicinal chemistry, and drug development.

Discovery and Historical Milestones

The journey of this compound research began in the 1960s with the initial description of their antimicrobial properties.[1] A significant breakthrough occurred in 1980 when scientists observed that these compounds induced morphological changes in bacteria, leading to abnormal growth.[1] Early hypotheses centered on the disruption of the outer membrane of Gram-negative bacteria through the inhibition of lipopolysaccharide (LPS) synthesis.

A pivotal shift in understanding came with the discovery that the true target of diazaborines is the enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[1][2] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis, a pathway essential for bacterial survival.[1][2] The unique mechanism of action involves the boron atom of the this compound forming a covalent adduct with the 2'-hydroxyl group of the nicotinamide ribose moiety of the NAD+ cofactor within the enzyme's active site.[2][3] This discovery solidified the potential of diazaborines as a promising class of antibiotics with a specific and validated target.

Over the years, research has expanded to explore various derivatives, including thieno- and benzodiazaborines, with the five-membered thieno-fused derivatives often exhibiting potent antibacterial activity.[3] Beyond their antibacterial applications, recent studies have explored the use of diazaborines as reactive oxygen species (ROS)-sensitive linkers in antibody-drug conjugates and as inhibitors of human neutrophil elastase, showcasing the versatility of this chemical scaffold.

Chemical Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several routes. Two common methods are the reaction of (organosulfonyl)hydrazones with a boron source and the condensation of a substituted phenylboronic acid with a hydrazine derivative.

General Synthesis of 1,2-Dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][4][5]diazaborines

A prevalent method for synthesizing a range of this compound derivatives involves the reaction of (organosulfonyl)hydrazones of aromatic aldehydes or ketones with tribromoborane in the presence of a Lewis acid catalyst, such as ferric chloride.[4] This method allows for the incorporation of various aromatic and heteroaromatic rings (arene = benzene, naphthalene, thiophene, furan, pyrrole) into the this compound core.[4]

Detailed Experimental Protocol: Synthesis of 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][4][5]diazaborinin-4(1H)-one

This protocol describes the synthesis of a specific thieno-fused this compound derivative.[5]

Materials:

  • 3-amino-5-phenylthiophene-2-carboxamide

  • Potassium cyclopropyltrifluoroborate

  • Boron trifluoride ethylamine complex

  • Toluene

  • Cyclopentyl methyl ether (CPME)

  • Water (H₂O)

Procedure:

  • Under a nitrogen atmosphere, suspend 3-amino-5-phenylthiophene-2-carboxamide (100 mg, 0.46 mmol), potassium cyclopropyltrifluoroborate (81 mg, 0.55 mmol), and boron trifluoride ethylamine complex (155 mg, 1.37 mmol) in a 1:1 (v:v) mixture of toluene and cyclopentyl methyl ether (0.3 mol L⁻¹).[5]

  • Stir the reaction mixture for 24 hours at 80 °C.[5]

  • After cooling to room temperature, add water (10 mL) to the mixture.[5]

  • Filter the resulting precipitate and wash it with water.[5]

  • The collected white solid is 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][6][7]diazaborinin-4(1H)-one (115 mg, 93% yield).[5]

Antibacterial Activity

This compound compounds have demonstrated significant antibacterial activity, primarily against Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of this compound compounds against various bacterial strains.

Compound IDBacterial StrainMIC (µM)Reference
Compound 1 Escherichia coli ATCC 259226.25[8]
Compound 2 Escherichia coli ATCC 259226.25[8]
Compound 3 Escherichia coli ATCC 2592212.5[8]
Compound 4 Escherichia coli ATCC 2592225[8]

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

The primary mechanism of antibacterial action of diazaborines is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes.

The inhibition of FabI by diazaborines is unique and highly specific. It occurs through the formation of a covalent adduct between the boron atom of the this compound and the 2'-hydroxyl of the nicotinamide ribose moiety of the NAD⁺ cofactor, which is bound to the enzyme's active site.[2][3] This ternary complex effectively blocks the enzyme's function, preventing the reduction of enoyl-ACP substrates and thereby halting the fatty acid elongation cycle.[2][3]

Signaling Pathway Diagram

fatty_acid_biosynthesis cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Elongation_Cycle Elongation Cycle (FabB, FabG, FabZ) Acetyl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-ACP->Elongation_Cycle Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycle Further Elongation Fatty_Acids Fatty Acids Acyl-ACP->Fatty_Acids Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP FabI Enoyl-ACP Reductase (FabI) Enoyl-ACP->FabI Substrate FabI->Acyl-ACP Product This compound This compound Inhibition Inhibition This compound->Inhibition NAD+ NAD+ NAD+->Inhibition Inhibition->FabI Covalent Adduct Formation

Caption: Bacterial fatty acid synthesis pathway and the inhibitory action of this compound on FabI.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound compounds against a bacterial strain, such as E. coli.[6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile saline (0.85% w/v)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the this compound compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. A typical concentration range to test is 0.06 to 128 µg/mL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound compounds against the FabI enzyme.[1][9]

Materials:

  • Purified FabI enzyme

  • Crotonoyl-CoA or crotonoyl-ACP (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., 100 mM MES, pH 6.5)

  • This compound compound stock solution (in DMSO)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Mixture Preparation:

    • In a 96-well plate, prepare the reaction mixture containing the assay buffer, NADH (e.g., 100 µM), and the FabI enzyme (e.g., 10 nM).

    • Add varying concentrations of the this compound compound to the wells. Include a control with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor and NADH for a defined period (e.g., 10 minutes) at room temperature to allow for the formation of the enzyme-inhibitor-cofactor complex.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate (crotonoyl-CoA or crotonoyl-ACP, e.g., 50 µM).

  • Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental and Logical Workflows

Experimental Workflow for Antibacterial Screening

antibacterial_screening_workflow cluster_workflow Experimental Workflow: Antibacterial Screening of Diazaborines start Start synthesis This compound Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Screening (e.g., Agar Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds mechanism_study Mechanism of Action Study (FabI Inhibition Assay) mic_determination->mechanism_study lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_study->lead_optimization lead_optimization->synthesis Iterative Improvement in_vivo_testing In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_testing end End in_vivo_testing->end

Caption: A typical experimental workflow for the discovery and development of novel this compound antibacterial agents.

Logical Relationship of this compound Action

logical_relationship cluster_logic Logical Relationship of this compound's Antibacterial Action This compound This compound Compound covalent_adduct Ternary Covalent Adduct (FabI-NAD+-Diazaborine) This compound->covalent_adduct fabI Enoyl-ACP Reductase (FabI) fabI->covalent_adduct nad NAD+ Cofactor nad->covalent_adduct fas_inhibition Inhibition of Fatty Acid Synthesis covalent_adduct->fas_inhibition membrane_disruption Disruption of Cell Membrane Integrity fas_inhibition->membrane_disruption bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death

Caption: The logical cascade of events from the presence of a this compound compound to bacterial cell death.

Conclusion and Future Directions

This compound compounds represent a validated and promising class of antibacterial agents with a well-defined mechanism of action. Their ability to specifically inhibit the essential bacterial enzyme FabI provides a strong foundation for the development of novel therapeutics, particularly in an era of growing antibiotic resistance. The synthetic versatility of the this compound scaffold allows for extensive medicinal chemistry efforts to optimize potency, spectrum of activity, and pharmacokinetic properties. Future research should focus on the discovery of new this compound derivatives with activity against a broader range of pathogenic bacteria, including multidrug-resistant strains. Furthermore, exploring the application of diazaborines in combination therapies and for indications beyond bacterial infections will continue to be an exciting area of investigation. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the full therapeutic potential of these remarkable boron-containing compounds.

References

An In-depth Technical Guide to Diazaborine Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as potential antibacterial agents. Their unique mechanism of action and amenability to chemical modification make them a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of diazaborines, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action and SAR workflow.

Core Concepts: Mechanism of Action

Diazaborines primarily exert their antibacterial effects by targeting the fatty acid synthesis (FAS) pathway, a critical process for bacterial survival. Specifically, they inhibit the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an enzyme that catalyzes the final reductive step in the fatty acid elongation cycle.[1] The boron atom in the diazaborine ring plays a crucial role in this inhibition. In the presence of the NAD+ cofactor, the this compound forms a covalent adduct with the 2'-hydroxyl group of the nicotinamide ribose moiety of NAD+.[2] This complex then acts as a potent inhibitor of the ENR enzyme.[1]

In eukaryotic organisms, such as yeast, diazaborines have been shown to inhibit ribosome biogenesis by targeting the AAA-ATPase Drg1.[3][4] This involves the inhibition of ATP hydrolysis in the D2 domain of Drg1, which is essential for the release of the ribosome assembly factor Rlp24 from pre-60S ribosomal particles.[3][4]

Structure-Activity Relationship (SAR) Studies

The antibacterial potency of this compound derivatives is highly dependent on their chemical structure. SAR studies have revealed key structural features that can be modified to enhance their activity and selectivity.

Key Structural Modifications and Their Effects:

  • The Fused Ring System: The nature of the aromatic or heteroaromatic ring fused to the this compound core significantly influences antibacterial activity. Thieno-diazaborines have demonstrated greater potency compared to their benzo-, furo-, and pyrrolo-diazaborine counterparts.[2]

  • Substituents on the Sulfonyl Group: Modifications to the side-chain attached to the sulfonyl group can have a substantial impact on the inhibition of ENR.[5]

  • Replacement of the Sulfonyl Linker: The sulfonyl group can be replaced with an amide or thioamide without disrupting the inhibitory mechanism.[2][6]

Quantitative SAR Data:

The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against Escherichia coli.

Compound IDFused Ring SystemR Group on SulfonylMIC (µg/mL) against E. coliReference
1 Thiophenep-tolylNot specified[7]
2 Benzenep-tolylNot specified[7]
3 Furanp-tolylNot specified[7]
4 Pyrrolep-tolylNot specified[7]

Note: Specific MIC values for a broad range of compounds are distributed across various literature and are synthesized here for comparative understanding. For precise values, referring to the cited literature is recommended.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound compounds against Gram-negative bacteria, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10^6 CFU/mL.

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of the this compound compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. In-vitro Enoyl-ACP Reductase (ENR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of ENR by this compound compounds.

Materials:

  • Purified ENR enzyme

  • NADH

  • Crotonyl-CoA (or other suitable enoyl-CoA substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • This compound compounds

  • UV-visible spectrophotometer

Procedure:

  • Assay Setup:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and the ENR enzyme.

    • Add the this compound compound at various concentrations to the reaction mixture. Include a control reaction with no inhibitor.

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the crotonyl-CoA substrate.

  • Measurement of Activity:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

diazaborine_mechanism cluster_enzyme ENR Enzyme cluster_cofactor Cofactor cluster_inhibitor Inhibitor cluster_complex Inhibitory Complex ENR Enoyl-ACP Reductase (ENR) Complex ENR-NAD+-Diazaborine Covalent Adduct ENR->Complex NAD NAD+ NAD->Complex This compound This compound This compound->Complex Inhibition Inhibition Complex->Inhibition FattyAcidSynthesis Fatty Acid Synthesis Inhibition->FattyAcidSynthesis

Caption: Mechanism of this compound action on bacterial ENR.

sar_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound Identification B Chemical Modification (e.g., R-group variation) A->B C Synthesis of This compound Library B->C D In-vitro Antibacterial Screening (MIC Determination) C->D E Enzyme Inhibition Assays (e.g., ENR IC50) D->E F Cytotoxicity Assays E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->B Iterative Design

Caption: General workflow for a this compound SAR study.

References

The Diazaborine Scaffold: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazaborine scaffold, a boron-containing six-membered heterocycle, has emerged as a versatile and promising chemotype in medicinal chemistry and chemical biology. Initially recognized for its antibacterial properties, the unique chemical characteristics of the this compound ring have led to its exploration in a variety of therapeutic areas. This technical guide provides an in-depth overview of the chemical properties of the this compound scaffold, including its synthesis, stability, reactivity, and biological mechanisms of action, with a focus on its potential in drug development.

Core Chemical Properties

The this compound core consists of a six-membered ring containing three carbon atoms, two nitrogen atoms, and one boron atom. The electronic nature of boron, with its vacant p-orbital, imparts distinct properties to the scaffold, influencing its reactivity and interactions with biological macromolecules.

Synthesis

The synthesis of this compound derivatives is generally achieved through the condensation of an ortho-carbonylphenylboronic acid with a hydrazine or other α-nucleophiles. This reaction is often high-yielding and can proceed under mild, aqueous conditions, making it suitable for biorthogonal applications.[1] The specific substituents on both the boronic acid and the hydrazine components can be varied to modulate the physicochemical properties and biological activity of the resulting this compound.[2]

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_product Product o-carbonyl_PBA ortho-Carbonyl Phenylboronic Acid This compound This compound Scaffold o-carbonyl_PBA->this compound + Hydrazine Hydrazine Derivative Hydrazine->this compound Condensation (-H2O)

Caption: General synthesis of the this compound scaffold.

Stability

The stability of the this compound scaffold is a critical factor for its utility in drug development and is influenced by the substituents on the ring. Generally, diazaborines derived from 2-formylphenylboronic acid (2-FPBA) exhibit greater stability than those derived from 2-acetylphenylboronic acid (2-APBA).[3] Some this compound derivatives have demonstrated remarkable stability, with no degradation observed after 14 days in various buffer conditions (pH 4.5, 7.4, and 9.0) and over 5 days in human plasma.[4] However, the this compound linkage can be designed to be reversible under mild acidic conditions, offering a strategy for creating pH-responsive therapeutic agents.

Reactivity

The boron center in the this compound ring retains some of its Lewis acidic character, which is key to its reactivity. Diazaborines have been shown to react with reactive oxygen species (ROS), exhibiting a notable selectivity for peroxynitrite over hydrogen peroxide.[5] This ROS-responsive behavior has been exploited in the design of linkers for antibody-drug conjugates (ADCs) that release their cytotoxic payload in the high-ROS tumor microenvironment.[3]

Furthermore, the boron atom can form covalent adducts with nucleophilic residues in biological targets. A prime example is the interaction with the 2'-hydroxyl group of the nicotinamide ribose moiety of NAD(P)H, which is central to its antibacterial mechanism of action.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and biological activity of various this compound derivatives.

Table 1: Stability of this compound Derivatives

This compound DerivativeConditionHalf-lifeReference
DAB 2pH 4.5, 7.4, 9.0 Buffer> 14 days[4]
DAB 2Human Plasma (37°C)> 5 days[4]
DAB 29PBS (pH 7.4, 25°C)> 100 hours[3]
DAB 29Human PlasmaStable[3]

Table 2: Biological Activity of this compound Derivatives

This compound DerivativeTargetAssayValueReference
Thienothis compoundE. coli Enoyl-ACP ReductaseIC50Low µM range[7]
Benzothis compoundM. tuberculosisMICNot specified[8]
This compound 1 & 2Human Neutrophil ElastaseIC50Low µM range[9]
Various DiazaborinesE. coliMICVaries with structure[10]

Key Biological Mechanisms of Action

Antibacterial Activity: Inhibition of Enoyl-ACP Reductase

The primary mechanism of antibacterial action for many diazaborines is the inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis pathway.[6][10] This inhibition is dependent on the presence of the NAD(P)H cofactor. The boron atom of the this compound forms a covalent bond with the 2'-hydroxyl of the nicotinamide ribose of the cofactor, creating a stable bisubstrate analog that tightly binds to the enzyme's active site and blocks its function.[6] The disruption of fatty acid synthesis ultimately leads to bacterial cell death.

G cluster_pathway Bacterial Fatty Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Substrate Enoyl-ACP ENR Enoyl-ACP Reductase (ENR) Substrate->ENR binds Product Acyl-ACP ENR->Product catalyzes Fatty_Acid_Synthesis Fatty Acid Synthesis Product->Fatty_Acid_Synthesis leads to This compound This compound Covalent_Adduct This compound-NAD(P)H Covalent Adduct This compound->Covalent_Adduct NADPH NAD(P)H NADPH->Covalent_Adduct Covalent_Adduct->ENR binds and inhibits Cell_Membrane Bacterial Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane essential for

Caption: Mechanism of ENR inhibition by diazaborines.

Inhibition of Eukaryotic Ribosome Biogenesis

In eukaryotic cells, certain diazaborines have been shown to inhibit the AAA-ATPase Drg1.[11][12] Drg1 is a key factor in the maturation of the large ribosomal subunit. This compound binds to the second AAA domain of Drg1, but only when ATP is also bound.[11] This binding event inhibits the ATPase activity of Drg1, which in turn blocks the release of the ribosome assembly factor Rlp24 from pre-60S particles, thereby stalling ribosome biogenesis.[12]

G cluster_ribosome Eukaryotic Ribosome Biogenesis cluster_inhibition Inhibition by this compound pre60S pre-60S Ribosomal Particle (with Rlp24) Drg1 Drg1 (AAA-ATPase) pre60S->Drg1 binds Mature60S Mature 60S Ribosomal Subunit Drg1->Mature60S facilitates release of Rlp24 Inhibited_Drg1 This compound-Drg1-ATP Complex Drg1->Inhibited_Drg1 Protein_Synthesis Protein Synthesis Mature60S->Protein_Synthesis essential for This compound This compound This compound->Inhibited_Drg1 ATP ATP ATP->Inhibited_Drg1 Inhibited_Drg1->Drg1 inhibition of ATPase activity

Caption: Inhibition of Drg1 by diazaborines.

Experimental Protocols

General Procedure for the Synthesis of Diazaborines

The following is a general protocol for the synthesis of this compound derivatives. Specific reaction conditions may need to be optimized for different substrates.

  • Reactant Preparation: Dissolve the ortho-carbonylphenylboronic acid derivative (1.0 equivalent) in a suitable solvent (e.g., water, methanol, or a mixture).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution of the boronic acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS. Reaction times can vary from minutes to several hours.

  • Work-up and Purification: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization, precipitation, or column chromatography to yield the desired this compound derivative.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Assessing this compound Stability in Human Plasma
  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Incubation: Add a small volume of the stock solution to pre-warmed human plasma to achieve the desired final concentration (e.g., 100 µM), ensuring the final concentration of the organic solvent is low (e.g., <1%).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 120 hours), withdraw an aliquot of the plasma sample.

  • Sample Preparation: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent this compound compound remaining at each time point.

  • Data Analysis: Plot the concentration of the this compound derivative versus time to determine its stability and calculate its half-life in human plasma.

Conclusion

The this compound scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. Its straightforward synthesis, tunable stability, and unique reactivity, particularly its ability to form covalent interactions with biological targets, provide a rich foundation for medicinal chemistry exploration. The demonstrated efficacy of this compound derivatives as antibacterial agents and inhibitors of eukaryotic ribosome biogenesis highlights the potential of this scaffold to address unmet medical needs. Further research into the structure-activity relationships and the exploration of new biological targets will undoubtedly continue to expand the therapeutic applications of this remarkable boron-containing heterocycle.

References

The Boron-Nitrogen Heterocycle in Diazaborines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diazaborines, a class of boron-nitrogen containing heterocycles, have emerged as a versatile scaffold in medicinal chemistry and materials science.[1] Isosteric to benzene, yet possessing unique electronic properties due to the presence of the B-N bond, these compounds exhibit a wide range of biological activities and have found applications in the development of novel therapeutics and functional materials.[2][3] This technical guide provides an in-depth exploration of the diazaborine core, focusing on its synthesis, structural characteristics, reactivity, and applications, with a particular emphasis on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through several routes, most commonly involving the condensation of a carbonyl compound with a hydrazine derivative, followed by cyclization with a boron source. A general and widely used method is the reaction of an ortho-carbonyl phenylboronic acid with a hydrazine.[4][5]

Experimental Protocol: General Synthesis of 1,2-Dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][2][6]diazaborines [7][8]

This procedure describes the synthesis of a range of this compound derivatives with antibacterial activity.

Materials:

  • (Organosulfonyl)hydrazone of an arene aldehyde or ketone

  • Tribromoborane (BBr₃)

  • Ferric chloride (FeCl₃)

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • Dissolve the (organosulfonyl)hydrazone in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of tribromoborane in the same solvent dropwise to the hydrazone solution at room temperature.

  • Add a catalytic amount of ferric chloride to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Structural Characterization and Physicochemical Properties

The structural elucidation of diazaborines relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the molecular structure.[9][10] Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall three-dimensional structure.[11][12]

Table 1: Spectroscopic Data for a Representative this compound Derivative

Spectroscopic TechniqueCharacteristic DataReference
¹H NMR (CDCl₃, 500 MHz)δ 9.01 (br s, 1H), 7.38–7.39 (m, 3H), 7.32–7.34 (m, 2H), 5.09 (br s, 2H), 4.48 (s, 1H), 2.71 (d, J = 5.2 Hz, 3H)[10]
¹³C NMR (CDCl₃, 125 MHz)δ 172.7, 164.2, 136.3, 129.0, 128.3, 127.9, 86.1, 31.3[10]
¹¹B NMRCharacteristic shifts depending on the coordination state of boron[10]
IRBands corresponding to B-N, B-O, N-H, and aromatic C-H and C=C stretching vibrations[10]

Table 2: Selected Bond Lengths and Angles from Computational Studies

ParameterValue (Å or °)MethodReference
B-N Bond LengthVaries with substituents and ring sizeDFT[13]
B-O Bond LengthVaries with substituentsDFT[13]
N-N Bond LengthVaries with substituentsDFT[13]
C-B-N Bond AngleVaries with ring structureDFT[13]
B-N-N Bond AngleVaries with ring structureDFT[13]

Note: Specific values for bond lengths and angles are highly dependent on the specific this compound derivative and the computational method used.

Experimental Protocol: NMR Data Acquisition and Processing [14][15][16][17]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled sequence with a 45-degree pulse angle and a spectral width of 200-250 ppm.

  • For ¹¹B NMR, use a proton-decoupled sequence with a specific probe tuned to the boron frequency.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹¹B).

Experimental Protocol: Single-Crystal X-ray Diffraction [12][18][19][20][21]

1. Crystal Growth:

  • Grow single crystals of the this compound derivative suitable for X-ray diffraction by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.

3. Structure Solution and Refinement:

  • Process the collected data to obtain integrated intensities.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Reactivity and Mechanism of Action

The reactivity of the this compound ring is influenced by the electrophilic nature of the boron atom and the nucleophilicity of the nitrogen atoms. This unique electronic character allows for a range of chemical transformations and biological interactions.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

A key biological activity of many this compound derivatives is their potent inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid biosynthesis.[8][22] The mechanism of inhibition involves the formation of a covalent adduct between the boron atom of the this compound and the 2'-hydroxyl group of the NAD⁺ cofactor within the enzyme's active site.[8][22]

ENR_Inhibition cluster_reactants Reactants ENR ENR Active Site Complex ENR-NAD+-Diazaborine Covalent Adduct ENR->Complex Binding NAD NAD+ Cofactor NAD->Complex This compound This compound Inhibitor This compound->Complex

Mechanism of ENR inhibition by diazaborines.

Experimental Protocol: In Vitro ENR Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific this compound compounds and ENR enzymes.

Materials:

  • Purified ENR enzyme

  • NAD⁺

  • Substrate (e.g., crotonyl-CoA)

  • This compound inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ENR enzyme in a microplate well.

  • Add varying concentrations of the this compound inhibitor (or DMSO as a control) to the wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH (if the reverse reaction is monitored) or the consumption of the substrate at its specific wavelength.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

ROS-Responsive Linkers for Antibody-Drug Conjugates (ADCs)

Diazaborines have been ingeniously employed as reactive oxygen species (ROS)-responsive linkers in the development of antibody-drug conjugates (ADCs).[1][2][6][23] The boron-nitrogen heterocycle is stable under physiological conditions but can be cleaved in the presence of high levels of ROS, which are often found in the tumor microenvironment. This targeted cleavage releases the cytotoxic payload specifically at the cancer site, enhancing therapeutic efficacy and reducing off-target toxicity.[1][2][6][23]

ADC_Workflow ADC Antibody-Drug Conjugate (this compound Linker) TumorCell Tumor Cell ADC->TumorCell Targeting Internalization Internalization TumorCell->Internalization ROS High ROS Environment Internalization->ROS Cleavage Linker Cleavage ROS->Cleavage DrugRelease Drug Release Cleavage->DrugRelease Apoptosis Cell Death DrugRelease->Apoptosis

References

Diazaborine Inhibition of Enoyl-ACP Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism, kinetics, and experimental evaluation of diazaborine compounds as inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR). ENR is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it a validated and attractive target for the development of novel antibacterial agents.

Introduction to Enoyl-ACP Reductase and Diazaborines

The bacterial FAS-II pathway is responsible for the synthesis of fatty acids, which are essential components of cell membranes and precursors for other vital molecules.[1] Enoyl-ACP reductase catalyzes the final, rate-limiting reductive step in each cycle of fatty acid elongation, using NADH or NADPH as a cofactor to reduce a trans-2-enoyl-ACP substrate to its corresponding acyl-ACP.[2][3] Because this pathway is essential for bacterial viability and is organized differently from the type I fatty acid synthase (FAS-I) found in mammals, its enzymes are prime targets for selective antibacterial drugs.[4]

Diazaborines are a class of synthetic, boron-containing heterocyclic compounds with demonstrated antibacterial properties, particularly against Gram-negative bacteria.[5][6] Their primary molecular target has been identified as enoyl-ACP reductase.[5] The front-line anti-tuberculosis drug isoniazid also targets the mycobacterial ENR (InhA), highlighting the therapeutic potential of inhibiting this enzyme.[5][7]

Mechanism of Action: Covalent Adduct Formation

The inhibitory action of diazaborines against ENR is unique and highly specific, requiring the presence of the oxidized nicotinamide cofactor (NAD⁺).[5] The mechanism does not involve direct covalent modification of the enzyme itself. Instead, the boron atom of the this compound forms a reversible, covalent dative bond with the 2'-hydroxyl group of the NAD⁺ ribose moiety.[5][8][9] This event occurs within the enzyme's active site, generating a stable this compound-NAD⁺ adduct.

This adduct functions as a high-affinity, non-covalently bound bisubstrate analogue.[5] It effectively mimics the transition state of the normal enzymatic reaction, occupying both the cofactor and the substrate-binding sites, thereby potently inhibiting the enzyme's catalytic activity.[9] The formation of this stable ternary complex (ENR-NAD⁺-diazaborine) prevents the binding of the natural enoyl-ACP substrate and halts the fatty acid elongation cycle.

Diazaborine_Inhibition_Pathway cluster_0 Enzyme Active Site cluster_1 Outcome ENR Enoyl-ACP Reductase (ENR) ENR_NAD ENR-NAD⁺ Complex ENR->ENR_NAD + NAD⁺ NAD NAD⁺ Cofactor NAD->ENR_NAD Adduct This compound-NAD⁺ Adduct NAD->Adduct Covalent Bond Formation (B-O) This compound This compound Inhibitor This compound->Adduct Ternary_Complex Inhibited Ternary Complex (ENR-Adduct) ENR_NAD->Ternary_Complex + this compound Adduct->Ternary_Complex Inhibition Inhibition of Fatty Acid Synthesis Ternary_Complex->Inhibition

Caption: Mechanism of ENR inhibition by this compound.

Quantitative Inhibition Data

The potency of this compound derivatives varies based on their specific chemical structure and the target organism. Inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀) in enzymatic assays and the minimum inhibitory concentration (MIC) in whole-cell bacterial growth assays.

Compound/ClassTarget EnzymeOrganismInhibition MetricValueReference
Diazaborines (general)ecFabIEscherichia coli% Inhibitionup to 32%[8][10]
AN12855InhAMycobacterium tuberculosisIC₅₀<1 µM[11]
AN12855InhAM. tuberculosisMIC (vs. H37Rv)0.2 µM[11]
AN12541InhAM. tuberculosisMIC (vs. H37Rv)0.1 µM[12][13]
This compound (Sa 84.474)LPS Biosynthesis*Escherichia coliEffective Conc.1.5 mg/L[14]
Thieno-fused DiazaborinesENR FabIGeneralPotencyHigh[15]
BenzodiazaborinesENR FabIGeneralPotencyModerate[15]

Note: Initial studies suggested diazaborines inhibited lipopolysaccharide (LPS) synthesis; this is now understood to be a downstream effect of inhibiting the primary target, ENR.[5][6]

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ENR by monitoring the consumption of the NADH cofactor.

  • Principle: The activity of ENR is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (high absorbance) to NAD⁺ (low absorbance).[4][16]

  • Reagents & Materials:

    • Purified ENR enzyme (e.g., E. coli FabI or M. tuberculosis InhA)

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[7] or 100 mM potassium phosphate, pH 6.5.[17]

    • NADH solution (e.g., 250 µM final concentration).[7][18]

    • Enoyl-CoA substrate: Crotonyl-CoA or a longer-chain substrate like trans-2-dodecenoyl-CoA (e.g., 25-50 µM final concentration).[7][16]

    • This compound test compounds dissolved in DMSO (final DMSO concentration ≤1-2%).[4][18]

    • 96-well UV-transparent microplates.

    • Microplate spectrophotometer capable of reading at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the this compound compounds in DMSO.

    • In each well of the microplate, add the assay buffer, NADH, and the diluted this compound compound (or DMSO for control wells).

    • Add the purified ENR enzyme to each well and incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the enoyl-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

    • Calculate the initial velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound in DMSO start->prep_inhibitor plate_setup Add Buffer, NADH, and Inhibitor to 96-well Plate prep_inhibitor->plate_setup add_enzyme Add Purified ENR Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Enoyl-CoA Substrate pre_incubate->initiate_reaction read_absorbance Monitor Absorbance at 340 nm initiate_reaction->read_absorbance analyze Calculate Initial Velocities and % Inhibition read_absorbance->analyze calc_ic50 Determine IC₅₀ Value analyze->calc_ic50 end End calc_ic50->end

Caption: Workflow for a spectrophotometric ENR inhibition assay.

This assay determines the lowest concentration of an antibacterial agent required to inhibit the visible growth of a microorganism in vitro.

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.[19]

  • Reagents & Materials:

    • Bacterial strain (e.g., E. coli ATCC 25922, M. tuberculosis H37Rv).

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, 7H9 Broth).[11]

    • This compound test compounds.

    • Sterile 96-well microplates.

    • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[11]

    • Incubator.

  • Procedure:

    • Prepare two-fold serial dilutions of the this compound compound directly in the wells of the 96-well plate containing the growth medium.

    • Include positive control (medium with bacteria, no drug) and negative control (medium only) wells.

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for E. coli; several weeks for M. tuberculosis).

    • After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well that remains clear.[19]

Structure-Activity Relationships and Resistance

The efficacy of diazaborines is influenced by their chemical structure. Thieno-fused derivatives are among the most potent antibacterial agents of this class.[15] While initial development focused on sulfonyl-containing diazaborines, subsequent research has shown that the sulfonyl group can be replaced with an amide or thioamide without disrupting the mode of inhibition.[2][10][20]

Resistance to diazaborines can emerge through mutations in the gene encoding ENR. Studies in E. coli have shown that the presence of a glycine residue at position 93 (Gly-93) is critical for drug binding and susceptibility.[21] Substitution of this glycine with an amino acid containing a side chain, even a small one like alanine or serine, can sterically hinder the binding of the this compound-NAD⁺ adduct, leading to drug resistance.[21]

Conclusion

Diazaborines represent a well-characterized class of ENR inhibitors with a distinct, cofactor-dependent mechanism of action. By forming a covalent adduct with NAD⁺ within the enzyme active site, they create a potent bisubstrate analogue that effectively halts bacterial fatty acid synthesis. The detailed understanding of their mechanism, combined with established protocols for their evaluation, makes them a valuable scaffold for the rational design and development of new narrow-spectrum antibiotics targeting the FAS-II pathway. Further exploration of their structure-activity relationships may lead to next-generation inhibitors with improved potency and the ability to overcome resistance.

References

A Technical Guide to the Antibacterial Spectrum of Diazaborine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diazaborine analogues, a class of boron-containing heterocyclic compounds with significant antibacterial properties. Diazaborines represent a promising area of antibiotic research due to their unique mechanism of action. This document details their molecular target, antibacterial spectrum, the experimental protocols used for their evaluation, and the logical workflows involved in this analysis.

Introduction and Mechanism of Action

Diazaborines are synthetic compounds recognized for their antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli.[1][2] Their efficacy is fundamentally linked to the presence of a boron atom within their heterocyclic ring structure; analogues lacking boron show no antibacterial effect.[1]

The primary molecular target of diazaborines is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II).[1][3][4][5] This enzyme, encoded by the fabI gene, catalyzes the final reductive step in the elongation cycle of fatty acid synthesis. By inhibiting ENR, diazaborines effectively halt the production of vital fatty acids required for building and maintaining bacterial cell membranes.

The mechanism of inhibition is highly specific. Diazaborines do not bind to the enzyme alone. Instead, they require the presence of the NAD⁺ cofactor.[3][4] A covalent bond forms between the boron atom of the this compound and the 2'-hydroxyl group of the NAD⁺ ribose moiety. This creates a stable, noncovalently bound bisubstrate analogue that occupies the enzyme's active site, effectively blocking its function.[3][6]

Mechanism_of_Action cluster_0 Bacterial Fatty Acid Synthesis (FAS-II Cycle) cluster_1 Inhibition by this compound Enoyl_ACP Enoyl-ACP ENR ENR Enzyme (FabI) Enoyl_ACP->ENR Substrate Acyl_ACP Acyl-ACP (Elongated Chain) ENR->Acyl_ACP Product NAD NAD+ ENR->NAD Used Cofactor NADH NADH NADH->ENR Cofactor This compound This compound Adduct This compound-NAD+ Covalent Adduct This compound->Adduct NAD_Inhibitor NAD+ NAD_Inhibitor->Adduct Blocked_ENR Blocked ENR Enzyme Adduct->Blocked_ENR Binds to Active Site Blocked_ENR->Acyl_ACP Synthesis Blocked MIC_Workflow cluster_workflow Broth Microdilution Workflow start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate with Broth prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 16-20h) inoculate->incubate read_results Visually Inspect Wells for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

References

In Vitro Evaluation of Diazaborine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of diazaborine cytotoxicity. Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest for their potential as therapeutic agents, particularly in oncology. This document outlines the core methodologies for assessing their cytotoxic effects, summarizes key quantitative data, and elucidates the known mechanisms of action and associated signaling pathways.

Introduction to Diazaborines and Their Cytotoxic Potential

Diazaborines have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. Their mechanism of action is multifaceted and appears to be dependent on the specific derivative and the biological context. A primary target identified in eukaryotic cells is the AAA-ATPase Drg1, an essential factor in ribosome biogenesis.[1][2][3][4] Inhibition of Drg1 disrupts the maturation of the large ribosomal subunit, leading to a halt in protein synthesis and subsequent cell death.[1][2][3][4] This unique mechanism makes diazaborines a promising class of molecules for targeting rapidly proliferating cancer cells, which are highly dependent on efficient ribosome production.[5]

Quantitative Cytotoxicity Data of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes representative IC50 values for different this compound analogs.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Diaporine HepG2Liver Cancer~0.5 (in combination)Not explicitly stated, inferred from study
VL-DAB31-SN-38 CLBL-1B-cell Lymphoma0.0541[6]
FDAP SKBr3Breast Carcinoma<10[7]
MDAP SKBr3Breast Carcinoma<10[7]
GDAP SW620Colon Carcinoma<10[7]

Note: This table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.

Experimental Protocols for Cytotoxicity Assays

The following are detailed protocols for commonly used in vitro assays to evaluate the cytotoxicity of this compound compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (lysed cells) and a spontaneous release control (untreated cells).

Signaling Pathways in this compound-Induced Cytotoxicity

The primary mechanism of action for diazaborines in eukaryotes involves the inhibition of ribosome biogenesis.[1][2][3][4] This upstream event triggers downstream signaling cascades that ultimately lead to cell death, with apoptosis being a prominently observed outcome.

Inhibition of Ribosome Biogenesis

Diazaborines target and inhibit the AAA-ATPase Drg1, a crucial enzyme for the maturation of the 60S ribosomal subunit.[1][2][3][4] This inhibition stalls the production of functional ribosomes, leading to a state of cellular stress.

Ribosome_Biogenesis_Inhibition This compound This compound Drg1 Drg1 This compound->Drg1 Inhibits Pre_60S Pre-60S Ribosomal Subunit Drg1->Pre_60S Required for maturation Mature_60S Mature 60S Ribosomal Subunit Pre_60S->Mature_60S Protein_Synthesis Protein Synthesis Mature_60S->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Inhibition of ribosome biogenesis by diazaborines.
Induction of Apoptosis

The cellular stress induced by the inhibition of ribosome biogenesis can activate apoptotic pathways. Studies on the this compound-related compound "diaporine" have shown that it can induce apoptosis in liver cancer cells. The proposed mechanism involves the activation of key apoptotic executioners and the suppression of pro-survival signaling.

Key events in this compound-induced apoptosis may include:

  • Caspase Activation: The activation of effector caspases, such as caspase-3, is a central event in the execution phase of apoptosis. Caspase-3 activation leads to the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), resulting in the characteristic biochemical and morphological changes of apoptosis.

  • Inhibition of Pro-Survival Pathways: Diazaborines may also exert their cytotoxic effects by inhibiting pro-survival signaling pathways, such as the PI3K/AKT and Raf/MEK/ERK pathways. These pathways are often hyperactivated in cancer cells and promote cell growth, proliferation, and survival. Their inhibition can sensitize cancer cells to apoptotic stimuli.

Apoptosis_Signaling_Pathway cluster_0 This compound Action cluster_1 Pro-Survival Pathways cluster_2 Apoptotic Cascade This compound This compound Ribosome_Biogenesis Ribosome Biogenesis (Drg1) This compound->Ribosome_Biogenesis Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits RAF_MEK_ERK Raf/MEK/ERK Pathway This compound->RAF_MEK_ERK Inhibits Caspase3 Caspase-3 Activation Ribosome_Biogenesis->Caspase3 Induces PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Proposed apoptotic signaling pathway induced by diazaborines.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

A typical workflow for the in vitro evaluation of this compound cytotoxicity is outlined below.

Experimental_Workflow cluster_assays Cytotoxicity Assays start Start: Synthesized This compound Compounds cell_culture Cell Culture (Human Cancer Cell Lines) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation MTT MTT Assay incubation->MTT NR Neutral Red Assay incubation->NR LDH LDH Assay incubation->LDH data_analysis Data Analysis (IC50 Determination) MTT->data_analysis NR->data_analysis LDH->data_analysis pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Caspases) data_analysis->pathway_analysis end Conclusion: Cytotoxic Profile and Mechanism pathway_analysis->end

Workflow for in vitro cytotoxicity evaluation of diazaborines.

Conclusion

The in vitro evaluation of this compound cytotoxicity is a critical step in the development of these compounds as potential anticancer agents. This guide provides a framework for conducting these evaluations, from standardized experimental protocols to the elucidation of the underlying molecular mechanisms. The primary mode of action, through the inhibition of ribosome biogenesis, presents a compelling rationale for their selective activity against cancer cells. Further research into the specific signaling pathways triggered by Drg1 inhibition in different cancer contexts will be crucial for the continued development and optimization of this compound-based therapies.

References

A Deep Dive into the Stability of Diazaborines: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diazaborines, a class of boron-containing heterocyclic compounds, are gaining significant attention in medicinal chemistry and chemical biology due to their unique chemical properties and potential therapeutic applications. Their stability under physiological conditions is a critical determinant of their utility as pharmaceutical agents and bioconjugation linkers. This technical guide provides an in-depth analysis of the theoretical and computational methodologies used to study diazaborine stability, complemented by experimental data and detailed protocols.

Quantitative Stability Data of this compound Derivatives

The stability of diazaborines is influenced by factors such as pH, the presence of oxidizing agents, and the nature of their substituents. The following tables summarize key quantitative data from various studies, providing a comparative overview of their stability under different conditions.

Table 1: Formation Kinetics and Stability of this compound Derivatives

This compound DerivativeReactantsSecond-Order Rate Constant (k2, M⁻¹s⁻¹)Stability ConditionsObservationsReference
Sulfonyl Hydrazide (SHz) derived DABortho-carbonyl phenylboronic acid and SHz>10³Physiological pHQuantitative and rapid conversion at low micromolar concentrations. The conjugate is highly stable.[1][1]
DAB 22-acetyl phenyl BA (2-APBA) and benzyl hydrazineNot explicitly stated, but formation is rapidBuffer (various pHs) and plasmaStable for over 14 days in buffer and over 5 days in plasma.[2][2]
Semicarbazide derived DAB2-formylphenylboronic acid (2-FPBA) or 2-APBA and semicarbazide>1000Aqueous solution, blood serum, cell lysatesRapid and irreversible formation. Stable in acidic eluents during LC analysis and no degradation observed in neutral buffer over 3 days.[3][3]

Table 2: Oxidation Kinetics of Diazaborines by Reactive Oxygen Species (ROS)

This compound DerivativeOxidizing AgentReaction Rate (M⁻¹s⁻¹)ConditionsHalf-life (t₁/₂)Reference
DAB 2H₂O₂ (100 equiv.)0.422pH 7.4Not explicitly stated[2]
DAB 2H₂O₂ (10 equiv.)0.103pH 7.43.5 hours (at 100 µM DAB 2)[2][4]
DABs (general)H₂O₂Slow reactionAqueous bufferNot explicitly stated[5][6]
DABs (general)Peroxynitrite (ONOO⁻)Rapid reactionAqueous bufferNot explicitly stated[5][6]

Table 3: Biological Activity and Inhibition Constants

This compound DerivativeTargetIC₅₀K DReference
VL-DAB31-SN-38 (ADC)B-cell lymphoma (CLBL-1 cell line)54.1 nMNot Applicable[2]
This compoundDrg1 (AAA-ATPase)Not explicitly stated122.3 ± 4.1 µM[7]

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of this compound stability.

Experimental Protocols

General Synthesis of Diazaborines:

A general procedure for the synthesis of diazaborines involves the reaction of an ortho-carbonyl phenylboronic acid (e.g., 2-formylphenylboronic acid or 2-acetylphenylboronic acid) with a suitable nucleophile such as a hydrazine or semicarbazide.

  • Materials:

    • ortho-carbonyl phenylboronic acid (e.g., 2-FPBA or 2-APBA)

    • Hydrazine derivative (e.g., phenylhydrazine, benzylhydrazine, semicarbazide)

    • Buffer solution (e.g., 0.1 M PBS, pH 7.4)

  • Procedure:

    • Prepare solutions of the boronic acid and the nucleophile in the buffer at desired concentrations (e.g., 50 mM).

    • Mix the solutions at ambient temperature and nutate for a sufficient time (e.g., 2 minutes to several hours) to allow for the reaction to proceed.

    • If a precipitate forms, collect the solid by centrifugation.

    • Wash the precipitate with water and lyophilize to obtain the semi-pure product.

    • Further purification can be achieved by techniques like preparative RP-HPLC.[3]

Characterization Techniques:

The structural elucidation and characterization of diazaborines are typically performed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the overall structure. ¹¹B NMR is particularly valuable for probing the electronic environment of the boron atom, which is crucial for understanding stability.[8][9][10]

  • Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is employed to confirm the molecular weight and purity of the synthesized diazaborines.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, which can be used to understand bonding within the this compound ring system.[8][9][10]

  • X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive solid-state structure of this compound derivatives.[11]

Computational Methodologies for Stability Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, stability, and reactivity of diazaborines.

  • Selection of Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.

    • Functionals: Hybrid functionals like B3LYP are commonly used. For more accurate predictions, especially for reaction barriers and non-covalent interactions, range-separated hybrid functionals such as ωB97X-V or meta-GGA functionals like M06-2X are recommended.[12][13][14]

    • Basis Sets: A double-ζ basis set with polarization functions (e.g., 6-31G**) is often a good starting point for geometry optimizations. For more accurate energy calculations, a triple-ζ basis set (e.g., def2-TZVP) is preferable.[12][15] For calculations involving core-dependent properties, specialized basis sets like pcJ-n or pcSseg-n should be considered.[12]

  • Software: A variety of quantum chemistry software packages are available for performing these calculations, including Gaussian, ORCA, and Q-Chem.

  • Calculated Properties:

    • Optimized Geometries: To find the lowest energy structure of the molecule.

    • Thermodynamic Properties: Calculation of Gibbs free energy (ΔG) helps in determining the thermodynamic stability and spontaneity of reactions. A favorable energetic profile with a negative ΔG indicates a stable product.[2]

    • HOMO-LUMO Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical stability. A larger HOMO-LUMO gap generally suggests higher stability.

    • Reaction Pathways and Transition States: DFT calculations can be used to map out the energy profile of a reaction, including the identification of transition states, to understand the kinetics and mechanism of this compound formation and degradation.

Visualizing Reaction Mechanisms and Workflows

Understanding the reaction pathways and experimental workflows is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound stability.

Proposed Mechanism of H₂O₂-Mediated Oxidation of Diazaborines

The oxidation of diazaborines by hydrogen peroxide is a critical reaction that impacts their stability and potential applications as ROS-responsive linkers.

H2O2_Oxidation_Mechanism This compound This compound Adduct Initial Adduct Formation This compound->Adduct H2O2 H₂O₂ H2O2->Adduct Rearrangement 1,2-Shift to form C-O bond Adduct->Rearrangement Borate_Intermediate Borate Species Rearrangement->Borate_Intermediate Hydrolysis Hydrolysis Borate_Intermediate->Hydrolysis Phenol Phenol Product Hydrolysis->Phenol Boric_Acid Boric Acid Hydrolysis->Boric_Acid

Caption: Proposed mechanism for the oxidation of diazaborines by hydrogen peroxide.[5]

Experimental Workflow for this compound Synthesis and Characterization

A systematic workflow is essential for the reliable synthesis and characterization of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants ortho-carbonyl phenylboronic acid + Hydrazine derivative Reaction Reaction in Buffer (e.g., PBS pH 7.4) Reactants->Reaction Isolation Isolation (Centrifugation/Lyophilization) Reaction->Isolation Purification Preparative RP-HPLC Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS LC-MS Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (optional) Purification->Xray

Caption: A typical experimental workflow for the synthesis and characterization of diazaborines.

Logical Flow for Computational Stability Analysis

Computational studies on this compound stability follow a structured approach to ensure accurate and meaningful results.

Computational_Workflow Start Define Research Question (e.g., thermodynamic stability, reaction mechanism) Method_Selection Select DFT Functional and Basis Set Start->Method_Selection Geo_Opt Geometry Optimization Method_Selection->Geo_Opt TS_Search Transition State Search (for reaction mechanisms) Method_Selection->TS_Search Freq_Calc Frequency Calculation (confirm minimum energy structure) Geo_Opt->Freq_Calc Energy_Calc Single-Point Energy Calculation (with larger basis set) Freq_Calc->Energy_Calc Analysis Analyze Results (ΔG, HOMO-LUMO gap, etc.) Energy_Calc->Analysis Conclusion Draw Conclusions Analysis->Conclusion IRC_Calc IRC Calculation (confirm transition state) TS_Search->IRC_Calc IRC_Calc->Analysis

Caption: Logical workflow for the computational investigation of this compound stability using DFT.

References

Diazaborine as a Potential Inhibitor of AAA-ATPase Drg1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of diazaborine's role as a potent inhibitor of the AAA-ATPase Drg1 (Drug-Resistant Gene 1), a key player in eukaryotic ribosome biogenesis. This compound specifically targets the D2 AAA-domain of Drg1, arresting the maturation of the large ribosomal subunit. This document consolidates quantitative data on its inhibitory effects, details the experimental protocols for its study, and visualizes the associated molecular pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting ribosome assembly.

Introduction

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. Its complexity and energy demands make it a compelling target for therapeutic intervention, particularly in oncology.[1] The AAA-ATPase Drg1 plays a critical role in the cytoplasmic maturation of the 60S ribosomal subunit by facilitating the release of the shuttling protein Rlp24 from pre-60S particles.[2][3][4] The disruption of this process halts the production of functional ribosomes, leading to cell cycle arrest and apoptosis. This compound has been identified as the first specific small molecule inhibitor of ribosome biogenesis, directly targeting Drg1 to exert its effects.[2][5] This guide explores the mechanism of this inhibition and the methodologies used to characterize it.

Mechanism of Action

This compound's inhibitory action is highly specific. It targets the second AAA domain (D2) of Drg1.[2][6] The binding of this compound to the D2 domain is ATP-dependent, meaning it requires the presence of ATP to lock the enzyme in an inactive conformation.[2] This binding event forms a covalent adduct with the 2'-OH group of the ATP molecule within the D2 domain's nucleotide-binding pocket.[7] This covalent modification prevents ATP hydrolysis in the D2 domain, which is the essential step for providing the energy needed to release Rlp24 from the pre-60S particle.[2][4] Consequently, the entire ribosome maturation process is stalled.[2] While the basal ATPase activity of Drg1 is largely unaffected, the Rlp24-stimulated ATPase activity is significantly inhibited.[2]

Quantitative Data on Drg1 Inhibition by this compound

The inhibitory potency of this compound against Drg1 has been quantified in several studies. The following table summarizes the key quantitative data.

ParameterValueConditionsReference
Ki 26 µMBinding to the D2 domain of AAA-ATPase Drg1.[8]
Inhibitory Concentration 370 µMUsed to achieve ~25% inhibition of Rlp24C-stimulated Drg1 ATPase activity.[2]
Inhibitory Concentration 740 µMUsed in thermal shift assays to demonstrate binding to Drg1 in the presence of ATP.[2]
Inhibitory Concentration 100 µg/mlUsed to measure inhibited ATPase activity in wild-type and mutant Drg1 variants.[7]

Experimental Protocols

The investigation of this compound's effect on Drg1 relies on specific biochemical and molecular biology techniques. The detailed methodologies for key experiments are provided below.

ATPase Activity Assay (Malachite Green Phosphate Assay)

This assay is used to measure the rate of ATP hydrolysis by Drg1 by quantifying the amount of inorganic phosphate (Pi) released.

Principle: The Malachite Green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing 1200 nM of purified Drg1 protein (corresponding to 200 nM of the hexamer) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM EDTA).[9]

  • Stimulation (Optional): To measure stimulated ATPase activity, add 800 nM of the C-terminal domain of Rlp24 (Rlp24C).[2]

  • Inhibition: For inhibition studies, pre-incubate the Drg1 enzyme with the desired concentration of this compound (e.g., 370 µM) for 10 minutes at room temperature.[2][9]

  • Initiation: Start the reaction by adding 1 mM ATP.[2] Incubate at 37°C for a defined period (e.g., 30 minutes).[9]

  • Termination and Detection: Stop the reaction and measure the released inorganic phosphate using a Malachite Green phosphate assay kit according to the manufacturer's instructions.[7][10] This typically involves adding the Malachite Green reagent, allowing color to develop, and then measuring the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Data Analysis: Calculate the specific ATPase activity (µmol of ATP hydrolyzed per hour per mg of Drg1) by comparing the absorbance to a standard curve generated with known concentrations of phosphate.[7]

In Vitro Rlp24 Release Assay

This assay assesses the ability of Drg1 to release Rlp24 from purified pre-60S particles and the inhibitory effect of this compound on this process.

Principle: Pre-60S particles with associated Rlp24 are immobilized. The release of Rlp24 into the supernatant upon incubation with Drg1 and ATP is monitored by Western blotting.

Protocol:

  • Immobilization of pre-60S Particles: Isolate pre-60S particles from a suitable yeast strain (e.g., using an Arx1-TAP tag) and immobilize them on IgG Sepharose beads.[10]

  • Release Reaction: Incubate the immobilized pre-60S particles with purified wild-type Drg1 in the presence of 1 mM ATP.[10]

  • Inhibition: To test the effect of this compound, add the inhibitor (e.g., 370 µM) to the reaction mixture.[10] As a control, a non-hydrolyzable ATP analog (e.g., AMP-PNP) can be used.[2]

  • Analysis: After incubation, separate the supernatant (containing released proteins) from the beads. Analyze the proteins in the supernatant by SDS-PAGE followed by Western blotting using antibodies against Rlp24 and Drg1.[2] Control proteins that are not expected to be released (e.g., Mex67, Arx1-TAP) should also be blotted for.[2]

Visualizations

Signaling Pathway of Drg1 Inhibition by this compound```dot

Drg1_Inhibition_Pathway

Caption: Workflow for determining Drg1 ATPase inhibition using the Malachite Green assay.

Conclusion

This compound stands out as a well-characterized inhibitor of the AAA-ATPase Drg1, offering a valuable tool for studying ribosome biogenesis and a potential scaffold for the development of novel therapeutics. Its specific, ATP-dependent mechanism of action, which involves the covalent modification of ATP in the D2 domain of Drg1, provides a clear rationale for its inhibitory effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate Drg1 inhibition and explore the therapeutic potential of targeting ribosome assembly. The continued study of this compound and its interaction with Drg1 will undoubtedly yield further insights into the intricate process of ribosome biogenesis and its role in disease.

References

Initial Screening of Diazaborine Libraries for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation practices for the initial bioactivity screening of diazaborine compound libraries. Diazaborines, a class of boron-containing heterocyclic compounds, have garnered significant interest as potential therapeutic agents due to their diverse biological activities, including antibacterial and anticancer properties. This document outlines the key experimental protocols, data presentation strategies, and visual workflows necessary for conducting and analyzing primary screens of these promising molecules.

Executive Summary

The initial screening of any compound library is a critical step in the drug discovery pipeline, designed to identify "hit" compounds with desired biological activity from a large collection of molecules. For this compound libraries, this process is guided by their known mechanisms of action, which primarily involve the inhibition of key enzymes in essential cellular pathways. In Gram-negative bacteria, diazaborines are known to target the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway.[1][2][3] In eukaryotes, they have been shown to inhibit the AAA-ATPase Drg1, which is essential for the maturation of the large ribosomal subunit (60S), thereby blocking ribosome biogenesis.[4][5][6][7]

This guide details two primary screening approaches: a whole-cell-based antibacterial screen to identify compounds with broad-spectrum activity and a target-based enzymatic assay for compounds that specifically inhibit a chosen molecular target. It provides structured protocols, illustrative data, and logical diagrams to facilitate the design and execution of a robust screening campaign.

Data Presentation: Primary Screening Results

The primary output of a high-throughput screen (HTS) is a large dataset that must be distilled into a clear and comparable format. Quantitative data, such as percent inhibition or cell viability, is typically summarized in tables to facilitate hit identification and prioritization. Below is an illustrative example of how data from a primary screen of a hypothetical 1,000-member this compound library might be presented.

Table 1: Illustrative Primary HTS Data for a this compound Library Against E. coli

Compound IDConcentration (µM)% InhibitionHit (Threshold >50%)
DZB-00011085.2Yes
DZB-00021012.5No
DZB-0003105.3No
DZB-00041092.1Yes
............
DZB-10001023.7No
Controls
Positive (Kanamycin)1099.8N/A
Negative (DMSO)1% v/v0.2N/A
Summary
Total Compounds 1000
Number of Hits 25
Hit Rate 2.5%
Z'-factor 0.78

This table is a representative example and does not reflect real-world screening data.

Following the primary screen, "hit" compounds would be subjected to secondary screening, including dose-response analysis to determine potency (e.g., IC50 or MIC50 values).

Table 2: Dose-Response Data for Selected this compound Hits

Compound IDTargetIC50 (µM)
DZB-0001E. coli FabI2.5 ± 0.3
DZB-0001Yeast Drg1> 100
DZB-0117E. coli FabI> 100
DZB-0117Yeast Drg1122.3 ± 4.1[5]
DZB-0452E. coli FabI5.1 ± 0.7
DZB-0452Yeast Drg189.5 ± 11.2

Data for DZB-0117 against Yeast Drg1 is from published research[5]; all other values are illustrative.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable screening results. Below are methodologies for two key screening assays relevant to this compound libraries.

Protocol 1: High-Throughput Antibacterial Whole-Cell Screening

This protocol describes a liquid-based assay to screen a this compound library for growth inhibition of a Gram-negative bacterium, such as Escherichia coli.

1. Materials and Reagents:

  • This compound compound library (e.g., 10 mM stock in DMSO)

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt (viability indicator)

  • Sterile 384-well microtiter plates (black, clear bottom)

  • Positive control (e.g., Kanamycin)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Microplate reader (fluorescence)

  • Plate shaker/incubator

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each this compound compound from the library stock plate into the corresponding wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 10 µL final volume. Dispense DMSO into negative control wells and Kanamycin into positive control wells.

  • Bacterial Inoculum Preparation: Culture E. coli overnight in CAMHB at 37°C. The following day, dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB.

  • Inoculation: Add 9.9 µL of the bacterial inoculum to each well of the compound-plated 384-well plates using a multi-drop dispenser.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours with shaking (200 rpm).

  • Viability Measurement: Add 1 µL of 0.015% resazurin solution to each well. Incubate for an additional 1-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence on a microplate reader (Excitation: 560 nm, Emission: 590 nm). Metabolically active (living) cells reduce resazurin to the highly fluorescent resorufin, while dead cells do not.

3. Data Analysis:

  • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor > 0.5 indicates an excellent assay.

Protocol 2: Target-Based Enoyl-ACP Reductase (FabI) Inhibition Assay

This protocol outlines a biochemical assay to screen for inhibitors of purified E. coli FabI enzyme.

1. Materials and Reagents:

  • Purified recombinant E. coli FabI enzyme

  • Crotonyl-CoA (substrate)

  • NADH (cofactor)

  • Assay Buffer: 100 mM sodium phosphate, pH 7.5, 1 mM EDTA

  • Compound library, positive control (e.g., Triclosan), negative control (DMSO)

  • Sterile 384-well UV-transparent microtiter plates

  • Microplate reader (absorbance)

2. Assay Procedure:

  • Compound Plating: As described in Protocol 1, dispense 100 nL of test compounds and controls into a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a master mix in assay buffer containing FabI enzyme (final concentration ~10 nM) and NADH (final concentration ~100 µM).

  • Enzyme Addition: Dispense 5 µL of the enzyme/NADH master mix into each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of crotonyl-CoA in assay buffer. Initiate the enzymatic reaction by adding 5 µL of the crotonyl-CoA solution (final concentration ~50 µM) to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm (A340) every 30 seconds for 10-15 minutes using a kinetic plate reader. The oxidation of NADH to NAD+ results in a decrease in A340.

3. Data Analysis:

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (V₀_Compound / V₀_Negative))

  • Identify hits and perform dose-response analysis to determine IC50 values.

Mandatory Visualizations

Diagrams illustrating the relevant biological pathways and experimental workflows provide a clear conceptual framework for the screening process.

High_Throughput_Screening_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_followup Hit Follow-up Lib This compound Library (1000s of compounds) Dispense Acoustic Dispensing of Compounds Lib->Dispense 100 nL/well AssayPlate 384-Well Assay Plate Reagents Target Cells or Enzyme + Reagents Incubate Incubation Reagents->Incubate Add to plates Dispense->Incubate Readout Data Acquisition (e.g., Fluorescence) Incubate->Readout RawData Raw Data Readout->RawData Normalization Normalization & QC (Z'-factor) RawData->Normalization HitID Hit Identification (% Inhibition > Threshold) Normalization->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Primary Hits Secondary Secondary Assays (e.g., Cytotoxicity) DoseResponse->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR

Fig. 1: General workflow for a high-throughput screening campaign.

Bacterial_Fatty_Acid_Synthesis cluster_fas Type II Fatty Acid Synthesis (FAS-II) Elongation Cycle Malonyl Malonyl-ACP Condensation Condensation (FabB/F) Malonyl->Condensation Acyl Acyl-ACP (Cn) Acyl->Condensation Ketoacyl β-Ketoacyl-ACP Condensation->Ketoacyl Reduction1 Reduction (FabG) Ketoacyl->Reduction1 NADPH Hydroxyacyl β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl Dehydration Dehydration (FabA/Z) Hydroxyacyl->Dehydration Enoyl trans-2-Enoyl-ACP Dehydration->Enoyl Reduction2 Reduction (FabI) Enoyl->Reduction2 NADH Acyl_Next Acyl-ACP (Cn+2) Reduction2->Acyl_Next Acyl_Next->Condensation Next Cycle Membrane Lipids Membrane Lipids Acyl_Next->Membrane Lipids This compound This compound Library This compound->Reduction2 Inhibition

Fig. 2: this compound inhibition of the bacterial FAS-II pathway.

Ribosome_Biogenesis cluster_nuc Nucleus / Nucleolus cluster_cyt Cytoplasm Pre_rRNA pre-rRNA Transcription Assembly Assembly with Ribosomal Proteins Pre_rRNA->Assembly Pre60S_Nuc Nuclear pre-60S Particle Assembly->Pre60S_Nuc Export Nuclear Export Pre60S_Nuc->Export Pre60S_Cyt Cytoplasmic pre-60S Particle (with Rlp24) Export->Pre60S_Cyt Drg1_Step Rlp24 Release Pre60S_Cyt->Drg1_Step Maturation Further Maturation Steps Drg1_Step->Maturation Rlp24 removed Mature60S Mature 60S Subunit Maturation->Mature60S Drg1 Drg1 (AAA-ATPase) Drg1->Drg1_Step ATP Hydrolysis This compound This compound Library This compound->Drg1 Inhibition

Fig. 3: this compound inhibition of eukaryotic ribosome biogenesis.

References

An In-depth Technical Guide to the Solubility and Stability of Diazaborine Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of diazaborine salts, focusing on their solubility and stability. Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest in drug discovery and development, particularly for their antibacterial properties and as responsive linkers in antibody-drug conjugates (ADCs).[1][2][3] Understanding their solubility and stability is paramount for their successful application, from synthesis and formulation to biological activity and therapeutic efficacy.

Core Concepts: Solubility and Stability of this compound Salts

The solubility and stability of this compound salts are intrinsically linked to their chemical structure, including the nature of substituents on the this compound ring system and the counter-ion of the salt form. These properties dictate the compound's behavior in various media, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities.

Factors Influencing Solubility

The solubility of this compound salts is a complex interplay of factors including:

  • Molecular Structure: The presence of polar functional groups can enhance aqueous solubility, while lipophilic moieties will favor solubility in organic solvents. For instance, the introduction of an isobutoxy group into a phenylboronic acid precursor generally increases its solubility in most organic solvents.[4]

  • Salt Form: Converting a parent this compound to a salt form, such as a hydrochloride salt, is a common strategy to enhance aqueous solubility. However, the choice of the counter-ion is critical, as it can also influence the solid-state properties and stability of the compound.

  • Solvent System: The principle of "like dissolves like" is fundamental. Polar this compound salts will exhibit higher solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO), while non-polar derivatives will be more soluble in organic solvents.

  • pH: For ionizable this compound salts, the pH of the aqueous medium plays a crucial role in determining solubility. The solubility of a basic this compound salt will increase in acidic conditions due to its protonation.

  • Temperature: Generally, solubility increases with temperature, although the extent of this effect varies depending on the specific salt and solvent.

Factors Influencing Stability

This compound salts can be susceptible to degradation through several pathways:

  • Hydrolysis: The this compound ring can be susceptible to hydrolysis, particularly at extreme pH values. However, many this compound derivatives have been shown to be remarkably stable in aqueous buffers across a range of pH values (e.g., 4.5, 7.4, and 9.0) for extended periods.[1][3] For example, certain diazaborines show no degradation in neutral buffer over three days.[5] The substituents on the this compound scaffold significantly influence hydrolytic stability; diazaborines prepared from 2-formylphenyl boronic acid (2-FPBA) are notably more stable than those derived from 2-acetyl phenyl boronic acid (2-APBA).[1]

  • Oxidation: The boron center in diazaborines can be susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1][6] This property has been ingeniously exploited in the design of ROS-responsive linkers for ADCs, where the this compound linker is cleaved in the high-ROS tumor microenvironment to release the cytotoxic payload.[1][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. Photostability studies are therefore essential to determine appropriate storage and handling conditions.

  • Thermal Degradation: High temperatures can accelerate chemical degradation. The thermal stability of a this compound salt will influence its manufacturing process and storage requirements.

Quantitative Data on Solubility and Stability

Solubility Data

The following table summarizes qualitative and semi-quantitative solubility information for this compound derivatives and related precursors based on available literature. Researchers should determine the specific solubility of their compounds of interest using the experimental protocols outlined in Section 3.

Compound Class/DerivativeSolvent(s)Solubility ProfileCitation(s)
General DiazaborinesAqueous Buffers (e.g., ammonium acetate, phosphate buffer)Generally soluble, enabling their use in biological assays.[1][7]
This compound DerivativesHuman PlasmaSufficiently soluble and stable for in-vitro studies.[1]
Isobutoxyphenylboronic AcidsChloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexaneSolubility is isomer-dependent, with the ortho-isomer being significantly more soluble.[4]
Borax (Sodium Tetraborate)WaterHighly soluble.
Sulfonyl Hydrazide-derived DiazaborinesPhysiological pHForms a stable and soluble conjugate.
Stability Data

The stability of this compound derivatives has been investigated under various conditions, with the following key findings:

This compound DerivativeConditionObservationCitation(s)
This compound (DAB 2)pH 4.5, 7.4, 9.0 (aqueous buffer)Concentration remained constant after 14 days.[1]
This compound (DAB 2)Human Plasma (37°C)No visible degradation after 5 days.[1]
Semicarbazide-derived Diazaborines (DAB1, DAB2)Neutral Buffer (room temperature)No degradation observed over 3 days by NMR.[5]
2-FPBA-derived DiazaborinespH 7.4 (ammonium acetate)Considerably more stable than 2-APBA derivatives; no degradation over 14 days.[1][7]
This compound-based ADC linkerBuffer and PlasmaVery stable.[3]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound salts. These protocols are based on established pharmaceutical industry practices and can be adapted for specific research needs.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess amount of the solid this compound salt is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the finely powdered this compound salt to a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed glass vial.

    • Ensure enough solid is present to maintain a saturated solution with visible excess solid throughout the experiment.

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the persistence of undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the this compound salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the this compound salt of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in mg/mL or molarity (mol/L) at the specified temperature and in the given solvent.

Determination of Kinetic Solubility (96-Well Plate Method)

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored over time.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the this compound salt in 100% DMSO (e.g., 10 mM).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Detection of Precipitation:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.

    • Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Principle: The this compound salt is subjected to various stress conditions to induce degradation. An HPLC method is then developed and validated to separate the intact drug from its degradation products.

Methodology for Forced Degradation:

  • Acid Hydrolysis: Incubate the this compound salt solution in 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a specified time.

  • Base Hydrolysis: Incubate the this compound salt solution in 0.1 N NaOH at an elevated temperature (e.g., 60 °C) for a specified time.

  • Oxidative Degradation: Treat the this compound salt solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound salt to dry heat (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose the this compound salt solution and solid to light of a specified wavelength and intensity in a photostability chamber.

HPLC Method Development:

  • Column and Mobile Phase Selection:

    • Start with a reversed-phase C18 column.

    • Use a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Elution:

    • Develop a gradient elution program to ensure the separation of the parent this compound salt from all degradation products.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound salts is often linked to specific molecular interactions and signaling pathways. Understanding these mechanisms is crucial for drug development.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Diazaborines exhibit antibacterial activity by targeting ENR, a key enzyme in bacterial fatty acid synthesis.[2]

Mechanism:

  • The this compound enters the bacterial cell.

  • In the presence of the cofactor NAD⁺, the this compound forms a covalent adduct with the 2'-hydroxyl group of the ribose moiety of NAD⁺ within the active site of ENR.[5]

  • This stable ternary complex inactivates the enzyme, blocking the fatty acid synthesis pathway and leading to bacterial cell death.

ENR_Inhibition This compound This compound Salt Complex Stable Ternary Complex (this compound-NAD+-ENR) This compound->Complex NAD NAD+ NAD->Complex ENR Enoyl-ACP Reductase (ENR) ENR->Complex Inhibition Inhibition Complex->Inhibition Formation of covalent adduct FattyAcid Fatty Acid Synthesis CellDeath Bacterial Cell Death FattyAcid->CellDeath Inhibition->FattyAcid

Inhibition of ENR by this compound.
Inhibition of AAA-ATPase Drg1

In eukaryotes, diazaborines can inhibit ribosome biogenesis by targeting the AAA-ATPase Drg1.[7][8]

Mechanism:

  • This compound enters the eukaryotic cell.

  • Binding of ATP to the second AAA domain (D2) of the Drg1 hexamer is a prerequisite for this compound interaction.[8]

  • This compound forms a covalent bond with the 2'-OH of the ATP nucleotide within the D2 domain.[1][8]

  • This locks the D2 domain in an inactive state, stalling the entire Drg1 hexamer.[1][8]

  • The stalled Drg1 is unable to release the ribosome assembly factor Rlp24 from the pre-60S ribosomal subunit.

  • This blocks the cytoplasmic maturation of the large ribosomal subunit.

Drg1_Inhibition cluster_Drg1 Drg1 Hexamer Drg1_D2 D2 Domain Inactive_Drg1 Inactive Drg1 Hexamer Drg1_D2->Inactive_Drg1 Inactivates ATP ATP Adduct Covalent Adduct (this compound-ATP) ATP->Adduct This compound This compound This compound->Adduct Adduct->Drg1_D2 Binds to Rlp24 Rlp24 Inactive_Drg1->Rlp24 Fails to release Pre60S Pre-60S Subunit Rlp24->Pre60S Block Blocked Rlp24->Block Ribosome_Maturation Ribosome Maturation Block->Ribosome_Maturation

Inhibition of AAA-ATPase Drg1 by this compound.
ROS-Mediated Cleavage of this compound Linkers

The use of diazaborines as ROS-responsive linkers in ADCs is a promising strategy for targeted cancer therapy.

Mechanism:

  • The this compound-containing ADC circulates in the body.

  • Upon reaching the tumor microenvironment, which has elevated levels of ROS (e.g., H₂O₂), the boron center of the this compound is oxidized.[1][6]

  • This oxidation leads to the cleavage of the carbon-boron bond and the subsequent release of the cytotoxic drug.

  • The released drug can then exert its therapeutic effect on the cancer cells.

ROS_Cleavage ADC Antibody-Diazaborine-Drug Conjugate (ADC) Oxidation Oxidation of Boron Center ADC->Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Oxidation Cleavage Linker Cleavage Oxidation->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell Therapeutic_Effect Therapeutic Effect Cancer_Cell->Therapeutic_Effect

ROS-Mediated Cleavage of a this compound Linker.

Conclusion

The solubility and stability of this compound salts are critical parameters that profoundly impact their development as therapeutic agents and research tools. This guide has provided an in-depth overview of the factors influencing these properties, summarized available data, and presented detailed experimental protocols for their assessment. Furthermore, the elucidation of their mechanisms of action through signaling pathway diagrams offers a deeper understanding of their biological functions. For researchers and drug development professionals, a thorough characterization of the solubility and stability of their specific this compound salts is an indispensable step towards unlocking their full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Diazaborines, a class of boron-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug development. Initially investigated for their antibacterial properties, their unique mechanism of action and chemical tractability have led to the exploration of a wide range of therapeutic applications. This technical guide provides a comprehensive literature review of current research trends in diazaborines, detailing their synthesis, diverse mechanisms of action, and applications as antibacterial, antifungal, anti-inflammatory, and oncology agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative activity data, and visual diagrams of key biological pathways and experimental workflows.

Introduction to Diazaborines

Diazaborines are bicyclic heteroaromatic compounds characterized by a B-N bond within a six-membered ring, a structural feature that is critical to their biological activity. The incorporation of a boron atom imparts unique electronic properties, allowing these molecules to form stable, reversible covalent interactions with biological targets, a mode of action that distinguishes them from many traditional small molecule inhibitors. The first significant reports of their antibacterial properties emerged decades ago, and ongoing research continues to unveil new potential therapeutic avenues.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the fused aromatic ring and the N-sulfonyl side chain can significantly modulate potency and selectivity, making the diazaborine scaffold a highly adaptable platform for drug design.[2]

Synthesis of this compound Scaffolds

The synthesis of this compound derivatives is typically straightforward, often involving a one-pot condensation reaction. A prevalent and efficient method involves the reaction of an ortho-carbonyl phenylboronic acid with a hydrazine derivative in an aqueous medium.[3] This modular approach allows for the facile introduction of a variety of substituents to tune the compound's physicochemical and biological properties.

A general synthetic route involves the reaction of (organosulfonyl)hydrazones of arene aldehydes or ketones with a boron source, such as tribromoborane, often in the presence of a catalyst like ferric chloride, to yield 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d][4][5][6]diazaborines.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 ortho-Carbonyl Phenylboronic Acid p1 One-Pot Condensation (Aqueous Media) r1->p1 r2 Hydrazine Derivative (e.g., Sulfonyl Hydrazide) r2->p1 prod This compound Scaffold p1->prod

General Synthesis Workflow for Diazaborines.

Mechanisms of Action & Therapeutic Applications

Diazaborines exhibit a remarkable diversity of biological activities by targeting distinct enzymes in different domains of life. This section details the primary mechanisms of action and the corresponding therapeutic applications.

Antibacterial: Targeting Enoyl-ACP Reductase (ENR)

The most well-characterized activity of diazaborines is their potent inhibition of bacterial fatty acid synthesis.[2] Specifically, they target NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an essential enzyme that catalyzes the final reductive step in the fatty acid elongation cycle.[4][7]

The inhibitory mechanism is unique: diazaborines do not bind directly to the enzyme in isolation. Instead, they first form a complex with the NAD+ cofactor. The boron atom of the this compound forms a reversible covalent bond with the 2'-hydroxyl group of the NAD+ ribose moiety.[7] This this compound-NAD+ adduct then acts as a potent bisubstrate analogue inhibitor, binding tightly to the ENR active site and blocking its function, ultimately leading to bacterial cell death.[5][7] This mechanism confers high specificity for the bacterial enzyme and is the basis for their activity against a range of Gram-negative bacteria, including Escherichia coli.[4][8]

G D This compound Complex This compound-NAD+ Adduct D->Complex covalent bond NAD NAD+ NAD->Complex InhibitedENR Inhibited ENR Complex Complex->InhibitedENR binds to ENR Enoyl-ACP Reductase (ENR) ENR->InhibitedENR FAS Fatty Acid Synthesis InhibitedENR->FAS BLOCKS Death Bacterial Cell Death FAS->Death leads to

Mechanism of ENR Inhibition by Diazaborines.

Table 1: Antibacterial Activity of this compound Derivatives against E. coli

Compound Target Organism MIC Value Reference
Compound 1 E. coli ATCC 25922 6.25 µM [2]
Compound 2 E. coli ATCC 25922 6.25 µM [2]
Compound 3 E. coli ATCC 25922 12.5 µM [2]
Compound 4 E. coli ATCC 25922 25 µM [2]

| Sa 84.474 | E. coli 0111:B4 | 1.5 mg/L |[8] |

Eukaryotic Inhibition: Targeting AAA-ATPase Drg1

In eukaryotes, such as yeast, diazaborines have a different molecular target: the AAA-ATPase Drg1 (ATPases Associated with diverse cellular Activities).[9][10] Drg1 is a key enzyme in ribosome biogenesis, responsible for releasing the shuttling protein Rlp24 from pre-60S ribosomal particles in the cytoplasm, a critical step for the maturation of the large ribosomal subunit.[11][12]

Similar to the mechanism of ENR inhibition, the process is nucleotide-dependent. This compound binds to the second AAA domain (D2) of the Drg1 hexamer, but only when the site is loaded with ATP.[9][11] Cryo-EM studies have revealed that the this compound forms a covalent bond with the 2'-OH of the ATP molecule bound within the D2 domain.[12] This action locks the D2 domain in a rigid, inactive state, inhibiting ATP hydrolysis and preventing the release of Rlp24, thereby stalling ribosome maturation.[12][13] This specific inhibition of a fundamental eukaryotic process highlights the potential of diazaborines as antifungal agents and as chemical probes for studying ribosome assembly.[12]

G Dia This compound InhibitedDrg1 Inhibited Drg1 (ATP-Dia Adduct) Dia->InhibitedDrg1 binds to ATP ATP Drg1 Drg1 ATPase (D2 Domain) ATP->Drg1 loads into Drg1->InhibitedDrg1 Rlp24 Rlp24 Release from pre-60S Particle InhibitedDrg1->Rlp24 BLOCKS Ribo Ribosome Maturation Rlp24->Ribo is required for

Mechanism of Drg1 Inhibition by Diazaborines.
Anti-inflammatory: Targeting Human Neutrophil Elastase (HNE)

A more recent area of this compound research is their development as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[3] In this context, the this compound scaffold acts as a stable, aromatic replacement for boronic acids, which are known serine protease inhibitors but can suffer from instability and off-target reactivity.[14]

The proposed mechanism involves the formation of a reversible covalent bond between the electron-deficient boron atom of the this compound and the catalytic serine residue (Ser195) in the HNE active site.[3] This interaction blocks the enzyme's hydrolytic activity. Several this compound derivatives have shown potent and selective inhibition of HNE with IC50 values in the low micromolar range, demonstrating their potential as therapeutics for inflammatory conditions.[3][14]

Table 2: Inhibition of Human Neutrophil Elastase (HNE) by this compound Derivatives

Compound HNE IC50 (µM) Selectivity Note Reference
This compound 1 24 Inactive against urokinase, trypsin, thrombin, kallikrein, and chymotrypsin at 100 µM [3]
This compound 2 48 Inactive against urokinase, trypsin, thrombin, kallikrein, and chymotrypsin at 100 µM [3]
Thienyl this compound 12 3.4 - [3]

| this compound 18 | 2.7 | - |[3] |

Emerging Applications: ROS-Responsive Linkers in ADCs

A novel and promising application of diazaborines is their use as reactive oxygen species (ROS)-responsive linkers in antibody-drug conjugates (ADCs) for cancer therapy.[6][15] Many tumors exhibit elevated levels of ROS, providing a specific microenvironment that can be exploited for targeted drug release.

The this compound core is stable in plasma but is susceptible to oxidation by ROS, such as hydrogen peroxide (H2O2).[16][17] This oxidation leads to the cleavage of the linker and the release of a potent cytotoxic payload directly at the tumor site. This strategy enhances the selectivity and therapeutic window of the ADC. A this compound-based ADC carrying the payload SN-38 demonstrated high potency and selectivity against a B-cell lymphoma cell line, highlighting the significant potential of this technology.[6][15][16]

G ADC Antibody-Drug Conjugate (with this compound Linker) Tumor Tumor Cell ADC->Tumor targets Cleavage Oxidative Cleavage of this compound Linker ADC:e->Cleavage:w exposed to ROS High ROS Environment Tumor->ROS produces ROS->Cleavage Payload Release of Cytotoxic Payload Cleavage->Payload Death Selective Cancer Cell Death Payload->Death induces

Diazaborines as ROS-Responsive Linkers in ADCs.

Table 3: Cytotoxic Activity of this compound-Based ADC

Compound Target Cell Line IC50 Value Reference

| VL-DAB31-SN-38 | B-cell lymphoma (CLBL-1) | 54.1 nM |[6][15][16] |

Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in this compound research.

Protocol: Synthesis of 1,2,3-Diazaborine Derivatives

This protocol is adapted from Grassberger et al. (1984).[1]

  • Hydrazone Formation: An appropriate arene aldehyde or ketone is reacted with an organosulfonylhydrazide in a suitable solvent (e.g., ethanol) to form the corresponding (organosulfonyl)hydrazone. The product is typically isolated by filtration after precipitation.

  • Cyclization: The dried hydrazone is dissolved in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: A catalytic amount of ferric chloride (FeCl3) is added to the solution.

  • Boron Source Addition: A solution of tribromoborane (BBr3) in the same solvent is added dropwise to the reaction mixture, often at reduced temperature (e.g., 0 °C).

  • Reaction: The mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction is quenched, typically with water or a mild base. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the final this compound derivative.

Protocol: ENR Inhibition Assay

This protocol is based on the methodology described by Kanichar et al. (2015).[4]

  • Assay Mixture Preparation: In a 96-well plate or cuvette, prepare an assay mixture containing buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl), the substrate crotonoyl-CoA (e.g., 250 µM), and purified E. coli ENR (ecFabI) enzyme (e.g., 4.8 µM).

  • Inhibitor Pre-incubation: Add the this compound inhibitor (dissolved in DMSO) to the desired final concentration (e.g., 52 µM). Crucially, also add NAD+ (e.g., 50 µM) to allow for the formation of the inhibitory adduct.

  • Incubation: Incubate the enzyme-inhibitor-NAD+ mixture for a defined period (e.g., 10 minutes) in the dark to allow for complex formation and binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADH (e.g., 161 µM).

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH consumption) over time using a spectrophotometer.

  • Analysis: Calculate the initial reaction rates. Compare the rates of inhibited reactions to control reactions (containing DMSO and NAD+ but no inhibitor) to determine the percent inhibition. IC50 values can be determined by performing the assay with a range of inhibitor concentrations.

Protocol: HNE Inhibition Assay

This protocol is based on commercially available inhibitor screening kits and general enzymatic assay principles.[18][19]

  • Reagent Preparation: Prepare solutions of Assay Buffer, purified human neutrophil elastase, a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), and the test this compound compounds.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer to all wells. Add the test inhibitor at various concentrations to the sample wells and a known HNE inhibitor (e.g., Sivelestat) to positive control wells. Add solvent (e.g., DMSO) to enzyme control wells.

  • Enzyme Addition: Add the diluted HNE solution to all wells except for the "background control" wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., λEx = 360-400 nm / λEm = 460-505 nm) over time (e.g., 30-60 minutes) at a constant temperature (e.g., 37 °C).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[20]

Conclusion and Future Outlook

This compound chemistry represents a dynamic and expanding field in drug discovery. The core scaffold's ability to engage in mechanism-based covalent inhibition of diverse and critical biological targets—from bacterial ENR to eukaryotic Drg1 and human proteases—underscores its therapeutic potential. The structure-activity relationships are well-defined enough to allow for rational design, while the modular synthesis facilitates the rapid generation of new derivatives.

Future research is likely to focus on several key areas. In the antibacterial space, optimizing diazaborines to overcome potential resistance mechanisms and broadening their spectrum of activity are key objectives.[2] For eukaryotic targets, further exploration of the Drg1-inhibiting properties could lead to novel antifungal agents. The success of diazaborines as HNE inhibitors opens the door to designing inhibitors for other related serine proteases. Finally, the novel application as ROS-responsive linkers in ADCs represents a significant breakthrough, and this technology could be expanded to other stimuli-responsive drug delivery systems. The continued investigation of this versatile boron-containing heterocycle promises to yield new chemical probes and next-generation therapeutic agents.

References

Patent Landscape of Novel Diazaborine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities. Initially recognized for their antibacterial properties, particularly against Gram-negative bacteria, the therapeutic potential of diazaborines has expanded to include antifungal, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the patent landscape for novel diazaborine compounds, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers and drug development professionals in this promising field.

Core Therapeutic Applications and Mechanisms of Action

The patent literature reveals two primary mechanisms of action for this compound compounds, targeting distinct cellular processes in prokaryotes and eukaryotes.

Antibacterial Activity via Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

A significant portion of the patent landscape for diazaborines centers on their antibacterial properties. The primary molecular target in bacteria is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid biosynthesis pathway.[1] Diazaborines inhibit ENR by forming a covalent adduct with the NAD+ cofactor within the enzyme's active site.[2][3] This inhibition disrupts the synthesis of essential fatty acids, ultimately leading to bacterial cell death. Patents such as US4112077A describe novel derivatives of 1-hydroxy-benzo-2,3,1-diazaborine with potent activity against Gram-negative bacteria like Escherichia coli, Salmonella typhimurium, and Proteus vulgaris.[4]

dot

ENR_Inhibition cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Mechanism of Inhibition Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acetoacetyl-ACP->beta-Ketoacyl-ACP FabB/F beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ/A Acyl-ACP Acyl-ACP trans-2-Enoyl-ACP->Acyl-ACP FabI (ENR) ENR FabI (ENR) Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids This compound This compound This compound-NAD_Adduct This compound-NAD+ Adduct This compound->this compound-NAD_Adduct NAD NAD+ NAD->this compound-NAD_Adduct This compound-NAD_Adduct->ENR Inhibits

Caption: Inhibition of Bacterial Fatty Acid Synthesis by Diazaborines.

Eukaryotic Cell Inhibition via Targeting of AAA-ATPase Drg1

In eukaryotic cells, including yeast and potentially human cells, certain this compound derivatives have been shown to inhibit ribosome biogenesis.[5] The molecular target identified is the AAA-ATPase Drg1, an enzyme essential for the maturation of the large (60S) ribosomal subunit.[5][6] this compound binds to the second AAA domain of Drg1, but only in the presence of ATP.[7] This interaction inhibits the ATPase activity of Drg1, which in turn blocks the release of the ribosomal synthesis factor Rlp24 from pre-60S particles, thereby halting the ribosome assembly process.[5][6]

dot

Drg1_Inhibition cluster_ribosome Eukaryotic Ribosome Biogenesis (60S Subunit) cluster_inhibition Mechanism of Inhibition Pre-60S_Particle Pre-60S Ribosomal Particle Mature_60S Mature 60S Subunit Pre-60S_Particle->Mature_60S Maturation Rlp24 Rlp24 (Shuttling Protein) Rlp24->Pre-60S_Particle Binds Drg1 Drg1 (AAA-ATPase) Drg1->Pre-60S_Particle Releases Rlp24 Drg1->Rlp24 Recruited by Inhibited_Drg1 Inactive Drg1 Drg1->Inhibited_Drg1 ATP ATP ATP->Drg1 Binds to D2 domain This compound This compound This compound->Inhibited_Drg1 Inhibits ATP hydrolysis Inhibited_Drg1->Pre-60S_Particle Blocks Rlp24 release

Caption: Inhibition of Eukaryotic Ribosome Biogenesis by Diazaborines.

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound compounds as reported in the patent literature and associated scientific publications.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives
Compound ID/StructureTarget OrganismMIC (µg/mL)IC50 (µM)Patent/Reference
Compound 2 (R=nC3H7) B. proteus--US4112077A
Compound 2 (R=nC3H7) Klebsiella pneumoniae--US4112077A
Thienothis compound derivative E. coli-VariesLevy et al., 2001
Benzothis compound derivative E. coli-VariesBaldock et al., 1998
Table 2: In Vivo Efficacy of this compound Derivatives
Compound ID/StructureAnimal ModelTarget PathogenRoute of AdministrationCD50 (mg/kg)Patent/Reference
Compound 2 (R=nC3H7) MouseB. proteusOral (p.o.)18.7US4112077A[4]
Compound 2 (R=nC3H7) MouseB. proteusSubcutaneous (s.c.)11.7US4112077A[4]
Compound 2 (R=nC3H7) MouseKlebsiella pneumoniaeOral (p.o.)11.3US4112077A[4]
Compound 2 (R=nC3H7) MouseKlebsiella pneumoniaeSubcutaneous (s.c.)6.75US4112077A[4]
Table 3: Inhibition of Eukaryotic AAA-ATPase Drg1
CompoundTargetKi (µM)Assay ConditionsReference
This compound Drg1 (yeast)~26In vitro ATPase assayPrattes et al., 2021[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the patent literature for the synthesis and evaluation of novel this compound compounds.

Synthesis of 1-Hydroxy-benzo-2,3,1-diazaborine Derivatives (General Procedure)

This protocol is adapted from the general synthesis methods described in patents such as US4112077A and US3714206A.[4][9]

dot

Synthesis_Workflow start Start dissolve_boric_acid Dissolve o-formyl phenyl boric acid in a suitable solvent (e.g., ethanol) start->dissolve_boric_acid add_hydrazide Add the corresponding alkyl/aryl sulfonyl hydrazide dissolve_boric_acid->add_hydrazide reaction Stir at room temperature or elevated temperature for several hours add_hydrazide->reaction isolation Isolate the crude product (e.g., by filtration or evaporation) reaction->isolation purification Purify the product (e.g., by recrystallization) isolation->purification characterization Characterize the final product (e.g., NMR, MS, melting point) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound derivatives.

Materials:

  • o-Formyl phenyl boric acid or a substituted derivative

  • An appropriate alkyl or aryl sulfonyl hydrazide

  • Solvent (e.g., ethanol, dioxane, toluene)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the o-formyl phenyl boric acid derivative in a suitable solvent in a reaction flask.

  • To the stirred solution, add an equimolar amount of the selected alkyl or aryl sulfonyl hydrazide.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a period of 3 to 5 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

  • The final product is characterized by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition Assay

This protocol is a generalized procedure based on methods described in the scientific literature for assessing the inhibition of bacterial ENR.

Materials:

  • Purified ENR enzyme

  • NAD(P)H

  • Crotonoyl-CoA (or other suitable enoyl-CoA substrate)

  • This compound compound to be tested

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the this compound compound in DMSO.

  • In a 96-well plate, add the assay buffer, NAD(P)H, and the this compound compound at various concentrations.

  • Add the purified ENR enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the crotonoyl-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AAA-ATPase Drg1 Inhibition Assay

This protocol is based on the methods used to characterize the inhibition of yeast Drg1 by this compound.[6]

Materials:

  • Purified Drg1 enzyme

  • ATP

  • Rlp24C (C-terminal domain of Rlp24, as a stimulator)

  • This compound compound to be tested

  • Assay buffer (e.g., 20 mM HEPES-NaOH, pH 7.5, with MgCl2 and KCl)

  • Method for detecting ATP hydrolysis (e.g., Malachite Green phosphate assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound compound.

  • In a 96-well plate, add the assay buffer, ATP, Rlp24C, and the this compound compound at various concentrations.

  • Add the purified Drg1 enzyme to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent.

  • Calculate the rate of ATP hydrolysis for each inhibitor concentration.

  • Determine the IC50 or Ki value by analyzing the inhibition data.

Conclusion

The patent landscape of novel this compound compounds reveals a class of molecules with significant therapeutic potential, primarily as antibacterial agents and as inhibitors of eukaryotic ribosome biogenesis. The detailed understanding of their mechanisms of action, supported by structural biology and biochemical assays, provides a strong foundation for the rational design of new and more potent derivatives. The experimental protocols and quantitative data summarized in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As research continues, the therapeutic applications of diazaborines are likely to expand, offering new solutions for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,3-Diazaborine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,2,3-diazaborine derivatives, specifically 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][2][3]diazaborines. This class of compounds has been investigated for its potential antibacterial activities. The following sections detail the synthetic pathway, experimental procedures, and quantitative data for the preparation of these heterocyclic compounds.

Overview of the Synthetic Pathway

The synthesis of 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][2][3]diazaborines is achieved through a cyclization reaction. The general approach involves the reaction of (organosulfonyl)hydrazones of aromatic aldehydes or ketones with tribromoborane in the presence of a Lewis acid catalyst, such as ferric chloride.[3] This method allows for the formation of the diazaborine ring fused to an aromatic system (e.g., benzene, naphthalene, thiophene).

The overall reaction scheme can be depicted as the condensation and subsequent cyclization of the hydrazone with the boron trihalide. The hydroxyl group on the boron atom is introduced during aqueous workup.

Experimental Protocol

This protocol is based on the synthesis of 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][2][3]diazaborines as described in the literature.[2][3]

Materials:

  • Appropriate (organosulfonyl)hydrazone of an arene aldehyde or ketone

  • Tribromoborane (BBr₃)

  • Ferric chloride (FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane, benzene)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Drying agent (e.g., sodium sulfate)

  • Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the (organosulfonyl)hydrazone and a catalytic amount of ferric chloride in an anhydrous solvent.

  • Addition of Tribromoborane: Cool the solution in an ice bath. Slowly add a solution of tribromoborane in the same anhydrous solvent via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of ice and water. Acidify the aqueous layer with hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate or sodium hydroxide solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Characterization: The synthesized 1,2,3-diazaborine derivatives should be characterized by standard analytical techniques, including melting point, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm their structure and purity.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d][1][2][3]this compound derivatives.

Arene Moiety Organosulfonyl Group Yield (%) Reference
Benzenep-Tolylsulfonyl-[2]
Naphthalenep-Tolylsulfonyl-[2]
Thiophenep-Tolylsulfonyl-[2]
Furanp-Tolylsulfonyl-[2]
Pyrrolep-Tolylsulfonyl-[2]

Note: Specific yield percentages were not detailed in the provided search results, but the synthesis was reported as successful for these derivatives.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product Hydrazone (Organosulfonyl)hydrazone Reaction Cyclization Reaction in Anhydrous Solvent Hydrazone->Reaction BBr3 Tribromoborane (BBr3) BBr3->Reaction FeCl3 Ferric Chloride (FeCl3) FeCl3->Reaction Catalyst Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 1,2,3-Diazaborine Derivative Purification->Product

Caption: Workflow for the synthesis of 1,2,3-diazaborine derivatives.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Start Start with (Organosulfonyl)hydrazone of an Arene Aldehyde/Ketone Step1 React with Tribromoborane in the presence of Ferric Chloride Start->Step1 Step2 Formation of the this compound Ring Intermediate Step1->Step2 Step3 Hydrolysis during Aqueous Workup Step2->Step3 Step4 Introduction of the B-OH Group Step3->Step4 End Final 1,2-Dihydro-1-hydroxy-2- (organosulfonyl)areno[d][1,2,3]this compound Step4->End

Caption: Key chemical transformations in the synthesis protocol.

References

Application of Diazaborine Chemistry in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] These reactions are characterized by high selectivity, efficiency, and biocompatibility, making them invaluable tools for in vivo labeling, imaging, and drug delivery.[2] Among the expanding toolbox of bioorthogonal reactions, the formation of diazaborines (DABs) through the condensation of ortho-carbonyl substituted phenylboronic acids and α-nucleophiles, particularly sulfonyl hydrazides (SHz), has emerged as a promising strategy.[3][4][5][6][7] This "sulfonyl-diazaborine 'click' chemistry" offers rapid and quantitative conjugation at physiological pH, demonstrating high stability and efficacy in complex biological environments.[3][4][6]

These application notes provide an overview of the principles, quantitative data, and experimental protocols for utilizing diazaborine chemistry in bioorthogonal applications, targeted towards researchers, scientists, and professionals in drug development.

Principle of the Reaction

The core of this bioorthogonal strategy is the rapid and stable formation of a this compound conjugate from the reaction of an ortho-carbonyl phenylboronic acid (such as 2-formylphenylboronic acid, 2FPBA) with a sulfonyl hydrazide.[3][4][5] This reaction proceeds efficiently in aqueous media at physiological pH and is characterized by its high rate and quantitative conversion even at low micromolar concentrations.[3][4][6] The resulting sulfonyl-DAB conjugate is highly stable, making it suitable for a range of in vitro and in vivo applications.[3]

Quantitative Data Summary

The sulfonyl-diazaborine ligation exhibits favorable kinetics and stability, making it a robust bioorthogonal reaction. The following table summarizes key quantitative data reported for this chemistry.

ParameterValueConditionsSource
Second-order rate constant (k₂) > 10³ M⁻¹s⁻¹Physiological pH[3][4][6]
Reaction Concentration Low micromolar (~20 µM)PBS (pH 7.4)[3]
Conversion QuantitativePBS (pH 7.4), 200 µM[3][5]
Stability Stable for 24hFetal Bovine Serum (FBS) and cell lysate[3]

Applications

The unique characteristics of this compound chemistry have enabled its application in several key areas of biomedical research:

  • Pretargeted Imaging: This approach involves a two-step labeling strategy. First, a biomolecule of interest (e.g., a cancer cell surface receptor) is targeted with a molecule bearing one of the reactive partners (e.g., an ortho-carbonyl phenylboronic acid). After clearance of the unbound targeting agent, a probe carrying the complementary reactive group (e.g., a sulfonyl hydrazide-fluorophore conjugate) is administered, leading to rapid labeling at the target site. This method enhances imaging contrast and reduces background signal.[3][4][5]

  • Peptide and Drug Delivery: The stable linkage formed by the this compound conjugate can be used to attach therapeutic payloads, such as peptides or small molecule drugs, to targeting moieties. This has been demonstrated for the intracellular delivery of apoptotic peptides to cancer cells.[3][5]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound bioorthogonal chemistry, based on the available literature. Researchers should refer to the specific publications for detailed experimental conditions and characterization data.

Protocol 1: General Procedure for Sulfonyl-Diazaborine Conjugation

This protocol describes the basic reaction between an ortho-carbonyl phenylboronic acid and a sulfonyl hydrazide.

Materials:

  • ortho-carbonyl phenylboronic acid derivative (e.g., 2-formylphenylboronic acid, 2FPBA)

  • Sulfonyl hydrazide derivative (e.g., p-toluenesulfonyl hydrazide, pTSHz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solutions (e.g., DMSO)

  • Reaction vials

Procedure:

  • Prepare stock solutions of the ortho-carbonyl phenylboronic acid and sulfonyl hydrazide derivatives in a suitable organic solvent (e.g., 10 mM in DMSO).

  • In a reaction vial, add the desired volume of PBS (pH 7.4).

  • Add the ortho-carbonyl phenylboronic acid stock solution to the PBS to achieve the final desired concentration (e.g., 20-200 µM).

  • Initiate the reaction by adding the sulfonyl hydrazide stock solution to the reaction mixture to an equimolar concentration.

  • Incubate the reaction at room temperature for a specified time (e.g., 1-24 hours). The reaction is typically rapid and can be monitored for completion.

  • Analysis: The reaction progress and product formation can be monitored and confirmed by techniques such as:

    • ¹H-NMR: To confirm the structure of the this compound product.[3]

    • HPLC: To monitor the consumption of reactants and the formation of the product peak.[3]

    • LC-MS: To confirm the mass of the desired conjugate.

Protocol 2: Pretargeted Labeling of Live Cells

This protocol outlines a general workflow for the two-step labeling of live cells using this compound chemistry.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Targeting molecule conjugated to an ortho-carbonyl phenylboronic acid (e.g., an antibody-2FPBA conjugate)

  • Labeling probe conjugated to a sulfonyl hydrazide (e.g., a fluorophore-SHz conjugate)

  • PBS (pH 7.4)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture the cells of interest to the desired confluency in appropriate cell culture medium.

  • Targeting Step:

    • Incubate the cells with the targeting molecule-2FPBA conjugate in cell culture medium for a specific time (e.g., 1 hour) at 37°C to allow for binding to the cell surface.

    • Wash the cells thoroughly with PBS to remove any unbound targeting conjugate.

  • Labeling Step:

    • Incubate the washed cells with the fluorophore-SHz labeling probe in cell culture medium for a shorter period (e.g., 15-30 minutes) at 37°C.

    • Wash the cells thoroughly with PBS to remove any unbound labeling probe.

  • Analysis:

    • Analyze the labeled cells using a flow cytometer to quantify the fluorescence intensity or a fluorescence microscope to visualize the localization of the label on the cell surface.

Conclusion

This compound formation through the reaction of ortho-carbonyl phenylboronic acids and sulfonyl hydrazides represents a powerful and versatile tool in the field of bioorthogonal chemistry. Its rapid kinetics, high efficiency, and stability in biological systems make it highly suitable for a range of applications, including pretargeted imaging and the delivery of therapeutic agents.[3][4][5][6][7] The protocols and data presented here provide a foundation for researchers to explore and adapt this promising chemistry for their specific research needs.

References

Application Notes and Protocols for Cellular Imaging Using Diazaborine-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diazaborine-based fluorescent probes for cellular imaging. Diazaborines are a class of boron-containing heterocyclic compounds that have shown significant promise as fluorescent probes due to their unique photophysical properties and reactivity. This document outlines their mechanism of action, key applications, and detailed protocols for their use in live-cell imaging.

Introduction to this compound-Based Probes

This compound derivatives have emerged as versatile tools in cellular biology. Their core structure can be chemically modified to create probes that are sensitive to specific cellular analytes or can be targeted to particular organelles. A key feature of some this compound probes is their fluorogenic nature, where they exhibit enhanced fluorescence upon reacting with their target molecule, enabling high-contrast imaging with low background signal.

Mechanism of Action

The fluorescence of this compound probes is often based on intramolecular charge transfer (ICT) or aggregation-induced emission (AIE) mechanisms. For probes designed to detect specific analytes, the reaction between the this compound moiety and the target, such as reactive oxygen species (ROS), can lead to a change in the electronic structure of the fluorophore, resulting in a "turn-on" fluorescence response. For example, certain this compound probes exhibit a selective reaction with peroxynitrite (ONOO⁻) over other ROS like hydrogen peroxide (H₂O₂), making them highly specific for detecting this particular reactive species.[1][2]

Applications in Cellular Imaging

This compound-based probes have been successfully employed in a variety of cellular imaging applications, including:

  • Detection of Reactive Oxygen Species (ROS): Specifically, probes have been designed to detect peroxynitrite in mitochondria, a key player in oxidative stress signaling.[1][3]

  • Bioorthogonal Labeling: The rapid and specific reaction of some this compound derivatives allows for the labeling of biomolecules in living cells.[4][5]

  • pH Sensing: Libraries of benzodiazaborines have been screened to identify fluorescent probes with pH-sensitive ratiometric responses.

  • Investigating Ribosome Biogenesis: this compound itself acts as an inhibitor of ribosome biogenesis by targeting the AAA-ATPase Drg1, providing a tool to study this fundamental cellular process.[6][7][8][9]

Quantitative Data of Representative this compound-Based Probes

The following table summarizes the photophysical properties of selected this compound-based probes to facilitate comparison and selection for specific imaging needs.

Probe Name/ClassExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Target/ApplicationReference Cell Line(s)
PNP-1 ~405~525Not ReportedNot ReportedPeroxynitrite (ONOO⁻)RAW 264.7 macrophages
Push-pull dioxaborine ~640~6600.73 (in dioxane)120,000Ligand-receptor interactionsNot specified
Coumarin-based this compound ~437~4770.60Not ReportedBioorthogonal labelingHeLa, GM07373
Diazaborinines (general) 297 - 327387 - 462Poor in solution, high in solid stateNot ReportedGeneral fluorescenceNot applicable

Experimental Protocols

Protocol 1: General Live-Cell Imaging with a this compound-Based Probe

This protocol provides a general guideline for staining live cells with a this compound-based fluorescent probe. Optimization of probe concentration and incubation time is recommended for each cell line and experimental condition.

Materials:

  • This compound-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe (typically 1-10 mM) in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (typically 0.5-10 µM) in pre-warmed serum-free medium or live-cell imaging buffer.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific this compound probe.

Protocol 2: Detection of Endogenous Peroxynitrite in Macrophages using PNP-1

This protocol is adapted for the use of PNP-1 to visualize endogenous peroxynitrite production in RAW 264.7 macrophages upon stimulation.[1]

Materials:

  • PNP-1 (Peroxynitrite Probe-1)

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

  • Complete DMEM medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 macrophages in complete DMEM.

    • To induce peroxynitrite production, treat the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-24 hours.

  • Probe Loading:

    • Prepare a 5 µM solution of PNP-1 in serum-free medium.

    • Wash the stimulated and control cells with PBS.

    • Incubate the cells with the PNP-1 solution for 30 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells twice with PBS.

    • Add fresh imaging medium.

    • Image the cells using a fluorescence microscope with excitation at ~405 nm and emission collection at ~500-550 nm. An increase in fluorescence intensity in stimulated cells compared to control cells indicates the presence of peroxynitrite.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Imaging cell_culture Culture cells to desired confluency wash_pbs Wash with PBS cell_culture->wash_pbs incubation Incubate cells with probe wash_pbs->incubation probe_prep Prepare this compound probe solution probe_prep->incubation wash_final Wash to remove unbound probe incubation->wash_final image_acquisition Acquire images with fluorescence microscope wash_final->image_acquisition

General workflow for cellular imaging with this compound-based probes.

ribosome_biogenesis_inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_rrna pre-rRNA Transcription assembly_early Early Ribosomal Assembly pre_rrna->assembly_early pre_60s_export pre-60S Particle Export assembly_early->pre_60s_export drg1 Drg1 (AAA-ATPase) pre_60s_export->drg1 binds to pre-60S rlp24_release Rlp24 Release drg1->rlp24_release ATP hydrolysis maturation 60S Subunit Maturation rlp24_release->maturation This compound This compound This compound->drg1 inhibits

Inhibition of ribosome biogenesis by this compound.

peroxynitrite_detection cluster_cell Macrophage cluster_mito Mitochondrion pnp1 PNP-1 Probe onoo Peroxynitrite (ONOO⁻) pnp1->onoo reacts with fluorescence Fluorescent Signal onoo->fluorescence generates lps_ifny LPS/IFN-γ Stimulation nos_nox iNOS & NOX Activation lps_ifny->nos_nox nos_nox->onoo produce

Detection of mitochondrial peroxynitrite with PNP-1 probe.

References

Application Notes and Protocols for Labeling Bacterial Pathogens with Diazaborine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as antibacterial agents. Their primary mechanism of action in Gram-negative bacteria involves the inhibition of NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid biosynthesis.[1][2] This targeted inhibition disrupts the formation of bacterial cell membranes, leading to an antibacterial effect.

Recent advancements have repurposed diazaborine chemistry for a novel application: the bioorthogonal labeling of bacterial pathogens. This method utilizes a rapid and highly selective reaction between a semicarbazide and an aryl ketone or aldehyde bearing an ortho-boronic acid substituent to form a stable this compound ring.[3][4][5] By introducing a synthetic D-amino acid containing a 2-acetylphenylboronic acid (2-APBA) moiety (D-AB3) into the bacterial cell wall through peptidoglycan remodeling, a specific handle is created for subsequent labeling with a fluorophore-conjugated semicarbazide.[3] This technique offers a powerful tool for the visualization and tracking of bacterial pathogens in complex biological environments with minimal interference from endogenous molecules.[3][4][5]

These application notes provide detailed protocols for the synthesis of the key labeling reagents and the subsequent labeling of bacterial pathogens using this this compound-based bioorthogonal chemistry.

Data Presentation

Table 1: Quantitative Data for this compound-Semicarbazide Conjugation

Parameter2-Formylphenylboronic acid (2-FPBA) + Semicarbazide2-Acetylphenylboronic acid (2-APBA) + SemicarbazideConditionsReference
Second-Order Rate Constant (k₂) >10³ M⁻¹s⁻¹>10³ M⁻¹s⁻¹pH 7.4, Room Temperature[3][4][5]
Reaction Yield (in PBS buffer) Quantitative~80%100 µM reactants, 30 min[3]
Reaction Yield (in 20% FBS) HighHigh25 µM reactants, 30 min[3]
Reaction Yield (in 5 mg/mL cell lysate) HighHigh25 µM reactants, 30 min[3]

Table 2: Bacterial Labeling Efficiency with D-AB3 and Fluorescent Semicarbazide

Bacterial SpeciesD-AB3 Incorporation EfficiencyFluorescent Labeling IntensityReference
Escherichia coliHigh+++[3]
Staphylococcus aureusModerate++[3]
Klebsiella pneumoniaeModerate++[3]
Pseudomonas aeruginosaLow+[3]

Experimental Protocols

Protocol 1: Synthesis of D-3-(2-acetylphenyl)boronic acid-D-alanine (D-AB3)

This protocol describes the synthesis of the D-amino acid D-AB3, which incorporates the 2-acetylphenylboronic acid (2-APBA) moiety.

Materials:

  • Commercially available protected D-amino acid precursor

  • 2-acetylphenylboronic acid

  • Coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Coupling Reaction:

    • Dissolve the protected D-amino acid precursor (1.0 eq) and 2-acetylphenylboronic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexanes).

  • Deprotection:

    • Dissolve the purified, protected D-AB3 in a solution of TFA in DCM (e.g., 20% TFA/DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

  • Final Purification:

    • Remove the solvent and TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product, D-AB3.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Synthesis of Fluorescently Labeled Semicarbazide (Scz-FITC)

This protocol details the synthesis of a fluorescein-labeled semicarbazide probe.

Materials:

  • Semicarbazide hydrochloride

  • Fluorescein isothiocyanate (FITC)

  • Triethylamine (TEA)

  • Solvent: Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve semicarbazide hydrochloride (1.5 eq) in anhydrous DMF.

    • Add triethylamine (3.0 eq) to neutralize the hydrochloride and stir for 10 minutes.

    • In a separate flask, dissolve FITC (1.0 eq) in anhydrous DMF.

  • Conjugation:

    • Slowly add the FITC solution to the semicarbazide solution with stirring.

    • Protect the reaction from light and stir at room temperature for 12-16 hours.

  • Purification:

    • Monitor the reaction by TLC.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the pure Scz-FITC conjugate.

    • Lyophilize the collected fractions to yield the final product as a brightly colored powder.

    • Characterize the product by mass spectrometry and UV-Vis spectroscopy.

Protocol 3: Labeling of Bacterial Pathogens

This protocol provides a general procedure for the metabolic incorporation of D-AB3 and subsequent fluorescent labeling.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., LB broth, TSB)

  • D-AB3 stock solution (e.g., 50 mM in DMSO)

  • Scz-FITC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge and tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the desired bacterial strain into fresh growth medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) at the appropriate temperature (e.g., 37°C) with shaking.

  • Metabolic Incorporation of D-AB3:

    • Add D-AB3 stock solution to the bacterial culture to a final concentration of 1-5 mM.

    • Continue to incubate the culture under the same growth conditions for 1-4 hours to allow for incorporation of D-AB3 into the peptidoglycan.

  • Washing:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Repeat the centrifugation and washing step twice more to remove unincorporated D-AB3.

  • Fluorescent Labeling:

    • Resuspend the washed cell pellet in 1 mL of PBS.

    • Add the Scz-FITC stock solution to a final concentration of 100-200 µM.

    • Incubate the cells at room temperature for 30-60 minutes, protected from light.

  • Final Washing and Imaging:

    • Wash the labeled cells three times with PBS to remove excess fluorescent probe.

    • Resuspend the final cell pellet in a suitable volume of PBS for imaging.

    • Analyze the labeled bacteria by fluorescence microscopy or flow cytometry.

Visualizations

bacterial_labeling_workflow cluster_synthesis Reagent Synthesis cluster_labeling Bacterial Labeling Protocol D_AB3 Synthesis of D-AB3 Incorporate Metabolic Incorporation of D-AB3 D_AB3->Incorporate Add to culture Scz_FITC Synthesis of Scz-FITC Label Fluorescent Labeling with Scz-FITC Scz_FITC->Label Add to cells Culture Bacterial Culture (mid-log phase) Culture->Incorporate Wash1 Wash Cells Incorporate->Wash1 Wash1->Label Wash2 Final Wash Label->Wash2 Analyze Analysis (Microscopy/Flow Cytometry) Wash2->Analyze diazaborine_labeling_pathway cluster_cell Bacterial Cell PG Peptidoglycan Layer Labeled_PG D-AB3 Incorporated Peptidoglycan Remodeling Peptidoglycan Remodeling Remodeling->PG Remodeling->Labeled_PG Forms Labeled_Bacteria Fluorescently Labeled Bacterium Labeled_PG->Labeled_Bacteria Results in D_AB3 D-AB3 (D-amino acid with 2-APBA) D_AB3->Remodeling Uptake & Incorporation Scz_FITC Scz-FITC (Fluorescent Semicarbazide) Scz_FITC->Labeled_PG Bioorthogonal This compound Formation

References

Developing Diazaborine Inhibitors for Human Neutrophil Elastase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in the inflammatory response. However, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Consequently, HNE has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. Diazaborines, a class of boron-containing heterocyclic compounds, have recently been identified as potent and selective inhibitors of HNE.[1][2] This document provides detailed application notes and protocols for the development and evaluation of diazaborine-based HNE inhibitors.

Mechanism of Action

Diazaborines act as reversible, covalent inhibitors of HNE.[1][2] The boron atom in the this compound ring forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser195) in the active site of HNE. This interaction blocks the substrate-binding site and inhibits the enzymatic activity of HNE. The stabilized boron function within the aromatic heterocycle contributes to their improved stability in biological media compared to other boronic acid-based inhibitors.[1]

G cluster_Enzyme HNE Active Site cluster_Inhibitor This compound Inhibitor Ser195 Ser195-OH Substrate Peptide Substrate Ser195->Substrate Nucleophilic Attack (Inhibited) His57 His57 His57->Ser195 Catalytic Triad Asp102 Asp102 Asp102->Ser195 Catalytic Triad This compound This compound Ring (B-N heterocycle) This compound->Ser195 Reversible Covalent Bond Formation Products Cleaved Peptides Substrate->Products Hydrolysis HNE Human Neutrophil Elastase (HNE) HNE->this compound Inhibitor Binding HNE->Substrate Binds to Active Site

Caption: Mechanism of HNE inhibition by diazaborines.

Quantitative Data Summary

The inhibitory potency of a series of this compound derivatives against HNE has been evaluated. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDStructureIC50 (µM)Reference
1 2-methyl-2,3-dihydro-1H-benzo[d][1][2][3]diazaborinine24[2]
2 2-phenyl-2,3-dihydro-1H-benzo[d][1][2][3]diazaborinine48[2]
8 2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[d][1][2][3]diazaborinine11.7[2]
12 2-(p-tolyl)-2,3-dihydro-1H-thieno[3,2-d][1][2][3]diazaborinine3.4[1][2]
17 Thienyl boronic acid hydrazone12.0[1][2]
18 This compound derivative2.7[1]

Experimental Protocols

Synthesis of this compound Inhibitors

The synthesis of diazaborines is a straightforward one-step process with high yields, typically not requiring chromatographic purification.[1][2]

General Protocol for the Synthesis of Thienyl Diazaborines:

G Reactant1 2-Acetyl-5-chlorothiophene-3-boronic acid Reaction Stir at Room Temperature (or gentle heating) Reactant1->Reaction Reactant2 Hydrazine derivative Reactant2->Reaction Solvent Aqueous Media (e.g., Water/Ethanol) Solvent->Reaction Workup Precipitation / Filtration Reaction->Workup Product Thienyl this compound Workup->Product Characterization NMR, Mass Spectrometry, etc. Product->Characterization

Caption: General workflow for this compound synthesis.

Detailed Protocol for the Synthesis of a Representative Thienyl this compound (Compound 12 analog):

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the respective 2-carbonyl-thienyl boronic acid in a minimal amount of a suitable aqueous solvent mixture (e.g., water/ethanol).

  • Addition of Hydrazine: To the stirred solution, add 1.1 equivalents of the corresponding hydrazine derivative at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating (40-60 °C) may be required to drive the reaction to completion.

  • Work-up: Upon completion, the this compound product often precipitates out of the reaction mixture. The solid product is collected by vacuum filtration.

  • Purification: The collected solid is washed with a cold solvent (e.g., water or a water/ethanol mixture) to remove any unreacted starting materials and byproducts. Further purification by recrystallization can be performed if necessary.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

A fluorometric assay is employed to determine the inhibitory activity of the synthesized diazaborines against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

  • This compound inhibitors dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

G Start Start PrepareReagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Start->PrepareReagents DispenseInhibitor Dispense serial dilutions of This compound Inhibitors into plate PrepareReagents->DispenseInhibitor AddEnzyme Add HNE to all wells DispenseInhibitor->AddEnzyme Incubate1 Incubate at 37°C for 10-15 min AddEnzyme->Incubate1 AddSubstrate Add HNE Substrate to initiate reaction Incubate1->AddSubstrate MeasureFluorescence Measure fluorescence kinetically (Ex/Em = 380/500 nm) AddSubstrate->MeasureFluorescence CalculateIC50 Calculate % Inhibition and IC50 values MeasureFluorescence->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for HNE inhibition assay.

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Reconstitute HNE in the assay buffer to a stock concentration of 1 mg/mL and store in aliquots at -80°C. On the day of the assay, dilute the stock to the working concentration (e.g., 25 ng/mL) in cold assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM) and store at -20°C. Dilute to the working concentration (e.g., 100 µM) in assay buffer just before use.

    • Prepare serial dilutions of the this compound inhibitors in DMSO.

  • Assay Procedure:

    • Add 2 µL of the serially diluted this compound inhibitor solutions to the wells of a 96-well black microplate. Include wells with DMSO only as a control (100% activity) and wells with a known HNE inhibitor as a positive control.

    • Add 178 µL of pre-warmed assay buffer to all wells.

    • Add 10 µL of the diluted HNE solution to all wells except for the blank (no enzyme) wells.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted HNE substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader with excitation at ~380 nm and emission at ~500 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of HNE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

HNE Signaling Pathway in Inflammatory Lung Disease

In inflammatory lung diseases such as COPD, HNE is released from activated neutrophils and contributes to tissue damage and inflammation through a complex signaling cascade.

G cluster_Inflammation Inflammatory Stimuli (e.g., Cigarette Smoke, Pathogens) cluster_Neutrophil Neutrophil Activation cluster_ECM Extracellular Matrix Degradation cluster_Signaling Pro-inflammatory Signaling Stimuli Inflammatory Stimuli Neutrophil Neutrophil Stimuli->Neutrophil HNE_Release HNE Release Neutrophil->HNE_Release ECM Elastin, Collagen, Proteoglycans HNE_Release->ECM Degrades EGFR EGFR Activation HNE_Release->EGFR Mucus Mucus Hypersecretion HNE_Release->Mucus Degradation ECM Degradation ECM->Degradation Emphysema Emphysema Degradation->Emphysema MAPK MAPK Pathway (ERK, p38, JNK) EGFR->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, IL-1β) NFkB->Cytokines This compound This compound Inhibitors This compound->HNE_Release Inhibits

Caption: HNE signaling pathway in COPD.

Conclusion

Diazaborines represent a promising class of HNE inhibitors with therapeutic potential for the treatment of inflammatory diseases. Their straightforward synthesis, potent inhibitory activity, and favorable stability profile make them attractive candidates for further drug development. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working in this field.

References

Application Notes and Protocols for High-Throughput Screening of Diazaborine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays to evaluate the efficacy of diazaborine compounds. Diazaborines are a class of boron-containing heterocyclic compounds with known antibacterial and potential antifungal activities. Their efficacy stems from the inhibition of key enzymes in distinct metabolic pathways in prokaryotes and eukaryotes.

Introduction to this compound's Mechanisms of Action

Diazaborines exhibit a dual mechanism of action depending on the target organism:

  • Antibacterial Activity (Gram-negative bacteria): In Gram-negative bacteria such as Escherichia coli, diazaborines primarily target the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid biosynthesis pathway.[1] Inhibition of ENR disrupts the bacterial cell membrane synthesis, leading to bacterial cell death. The boron atom of the this compound forms a covalent adduct with the 2'-hydroxyl group of the NAD+ cofactor within the enzyme's active site.[1]

  • Activity against Eukaryotes (e.g., yeast): In eukaryotic organisms, diazaborines have been shown to inhibit the AAA-ATPase Drg1. This enzyme is crucial for ribosome biogenesis, specifically the maturation of the large (60S) ribosomal subunit. By inhibiting Drg1, diazaborines disrupt protein synthesis, leading to cell growth arrest.

This dual mechanism necessitates distinct screening strategies to identify and characterize this compound compounds for either antibacterial or other therapeutic applications.

Data Presentation: Efficacy of this compound Analogs

The following tables summarize the available quantitative data on the efficacy of various this compound compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogs against Escherichia coli

CompoundMIC (µM)Reference
Compound 16.25[2]
Compound 26.25[2]
Compound 312.5[2]
Compound 425[2]

Note: The data in this table is based on a study of four this compound compounds against E. coli ATCC 25922.[2] Comprehensive MIC data for a wide range of this compound analogs against a panel of Gram-negative bacteria is limited in publicly available literature. The provided data serves as a representative example.

Table 2: Inhibitory Concentration (IC50) of Diazaborines against Target Enzymes

Compound ClassTarget EnzymeIC50 Range (µM)Reference
ThiopyridinesE. coli ENR (FabI)3 - 25[3]

Signaling and Inhibition Pathways

The following diagrams illustrate the mechanisms of action of diazaborines.

fatty_acid_synthesis_inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FAS II) cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Ketoacyl-ACP Ketoacyl-ACP Malonyl-ACP->Ketoacyl-ACP FabH/FabB/FabF Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabA/FabZ Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP ENR (FabI) Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids This compound This compound ENR ENR (FabI) This compound->ENR Inhibits

This compound inhibition of bacterial fatty acid synthesis.

ribosome_biogenesis_inhibition cluster_pathway Eukaryotic Ribosome Biogenesis (60S Subunit) cluster_inhibition Inhibition Pre-60S_particle_nucleus Pre-60S Particle (Nucleus) Pre-60S_particle_cytoplasm Pre-60S Particle (Cytoplasm) Pre-60S_particle_nucleus->Pre-60S_particle_cytoplasm Export Drg1 Drg1 (AAA-ATPase) Pre-60S_particle_cytoplasm->Drg1 Recruits Mature_60S_subunit Mature 60S Subunit Rlp24 Rlp24 Rlp24->Mature_60S_subunit Allows maturation Drg1->Rlp24 Removes This compound This compound Drg1_inhibition Drg1 (AAA-ATPase) This compound->Drg1_inhibition Inhibits hts_mic_workflow start Start compound_prep 1. Compound Plate Preparation (Serial Dilutions in DMSO) start->compound_prep assay_prep 2. Assay Plate Preparation (Add CAMHB and Compounds) compound_prep->assay_prep inoculation 4. Inoculation of Assay Plate assay_prep->inoculation inoculum_prep 3. Bacterial Inoculum Preparation inoculum_prep->inoculation incubation 5. Incubation (37°C, 16-20h) inoculation->incubation data_acq 6. Data Acquisition (Read OD600) incubation->data_acq analysis 7. Data Analysis (Determine MIC) data_acq->analysis end End analysis->end enr_inhibition_workflow start Start compound_prep 1. Compound Plate Preparation (Serial Dilutions) start->compound_prep assay_prep 2. Assay Plate Preparation (Buffer, Compounds, ENR, NADH) compound_prep->assay_prep pre_incubation 3. Pre-incubation (15 min, RT) assay_prep->pre_incubation reaction_init 4. Reaction Initiation (Add Crotonoyl-CoA) pre_incubation->reaction_init data_acq 5. Kinetic Data Acquisition (Fluorescence Reading) reaction_init->data_acq analysis 6. Data Analysis (Calculate IC50) data_acq->analysis end End analysis->end drg1_inhibition_workflow start Start compound_prep 1. Compound Plate Preparation (Serial Dilutions) start->compound_prep assay_prep 2. Assay Plate Preparation (Drg1, Compounds) compound_prep->assay_prep pre_incubation 3. Pre-incubation (15 min, RT) assay_prep->pre_incubation reaction_init 4. Reaction Initiation (Add ATP) pre_incubation->reaction_init reaction_incubation 5. Reaction Incubation (60 min, 37°C) reaction_init->reaction_incubation signal_dev 6. Signal Development (Add Luminescence Reagent) reaction_incubation->signal_dev data_acq 7. Data Acquisition (Read Luminescence) signal_dev->data_acq analysis 8. Data Analysis (Calculate IC50) data_acq->analysis end End analysis->end hit_validation_workflow primary_screen Primary HTS (Single Concentration) hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation (Determine Potency - IC50/MIC) hit_identification->dose_response orthogonal_assay Orthogonal Assay (Confirm Mechanism) dose_response->orthogonal_assay selectivity_panel Selectivity Profiling (e.g., ENR vs. Drg1, Cytotoxicity) orthogonal_assay->selectivity_panel sar_expansion Structure-Activity Relationship (SAR) (Analog Synthesis and Testing) selectivity_panel->sar_expansion lead_optimization Lead Optimization sar_expansion->lead_optimization

References

Application Notes and Protocols for Studying Diazaborine-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as potent inhibitors of essential cellular processes in both bacteria and eukaryotes. Their unique mechanism of action, often involving the formation of a reversible covalent bond with their biological targets, makes them a compelling subject for drug discovery and development. These application notes provide detailed protocols for studying the binding interactions between diazaborines and their protein targets, with a focus on the bacterial enoyl-acyl carrier protein reductase (ENR) and the eukaryotic AAA-ATPase Drg1.

Diazaborine Interaction with Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR)

The antibacterial properties of diazaborines stem from their ability to inhibit ENR, a key enzyme in the fatty acid synthesis pathway.[1][2] The inhibition is dependent on the presence of the NAD(P)H cofactor. Diazaborines form a covalent bond between their boron atom and the 2'-hydroxyl group of the nicotinamide ribose in NAD(P)H, creating a stable bisubstrate analog that effectively inhibits ENR.[1]

Signaling Pathway

ENR_Inhibition This compound This compound Covalent_Complex ENR-NAD(P)H-Diazaborine Covalent Adduct This compound->Covalent_Complex NADPH NAD(P)H NADPH->Covalent_Complex ENR ENR (Enoyl-ACP Reductase) ENR->Covalent_Complex Inhibition Inhibition Covalent_Complex->Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Inhibition->Fatty_Acid_Synthesis Drg1_Inhibition_Workflow cluster_pathway Drg1 Signaling Pathway cluster_workflow Experimental Workflow Drg1 Drg1 (AAA-ATPase) Drg1_ATP Drg1-ATP complex Drg1->Drg1_ATP ATP ATP ATP->Drg1_ATP pre60S pre-60S particle with Rlp24 Rlp24_release Rlp24 release pre60S->Rlp24_release Drg1_ATP->pre60S Inhibited_complex Drg1-ATP-Diazaborine inhibited complex Drg1_ATP->Inhibited_complex Ribosome_maturation Ribosome maturation Rlp24_release->Ribosome_maturation Diazaborine_drug This compound Diazaborine_drug->Inhibited_complex Inhibited_complex->Rlp24_release Inhibition start Start tsa Thermal Shift Assay (Direct Binding) start->tsa atpase_assay ATPase Activity Assay (Functional Inhibition) tsa->atpase_assay release_assay In Vitro Rlp24 Release Assay (Physiological Function) atpase_assay->release_assay ms_analysis Mass Spectrometry (Covalent Adduct Confirmation) release_assay->ms_analysis end End ms_analysis->end

References

Application Notes and Protocols for Creating Stimuli-Responsive Antibody-Drug Conjugates with Diazaborine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical component of ADC design is the linker, which connects the antibody to the drug payload. Stimuli-responsive linkers, which cleave and release the drug in response to specific conditions within the tumor microenvironment, can significantly enhance therapeutic efficacy and reduce off-target toxicity.

This document provides detailed application notes and protocols for the creation of a novel class of stimuli-responsive ADCs utilizing diazaborine-based linkers. These linkers are specifically designed to be cleaved by reactive oxygen species (ROS), which are often found at elevated levels in tumor tissues. Diazaborines (DABs) offer a versatile and stable platform for developing ROS-responsive ADCs, demonstrating high stability in plasma and rapid cleavage upon exposure to ROS.[1][2][3][4][5]

The protocols outlined below describe the synthesis of a ROS-responsive this compound linker, its conjugation to an antibody, and the subsequent evaluation of the resulting ADC's stability and cytotoxic activity.

Mechanism of Action: ROS-Mediated Cleavage of this compound Linkers

The core of this technology is the this compound (DAB) moiety, which acts as a trigger for drug release. In the presence of ROS, such as hydrogen peroxide (H₂O₂), the this compound undergoes oxidation. This oxidation initiates a self-immolative cascade, leading to the cleavage of the linker and the release of the unmodified cytotoxic payload.[2][3][6] The process is highly selective to the ROS-rich tumor microenvironment, ensuring that the ADC remains stable and inactive in systemic circulation.[1][2][5]

Below is a diagram illustrating the proposed mechanism for the ROS-responsive cleavage of a this compound-based linker.

G cluster_0 Systemic Circulation (Stable) cluster_1 Tumor Microenvironment (High ROS) ADC Antibody-Linker(DAB)-Drug Circulation No Drug Release ADC->Circulation Stable in Plasma (> 5 days) ADC_Tumor Antibody-Linker(DAB)-Drug ADC->ADC_Tumor Tumor Targeting ROS ROS (e.g., H₂O₂) Cleavage Oxidation of This compound ROS->Cleavage Trigger Release Self-Immolative Cascade Cleavage->Release Payload Active Drug Released Release->Payload

Caption: Mechanism of ROS-triggered drug release from a this compound-based ADC.

Quantitative Data Summary

The following tables summarize the key quantitative data for a model this compound-based ADC, VL-DAB31-SN-38, which utilizes the cytotoxic drug SN-38.[1][2][3][5]

Table 1: Stability of this compound Linker

ConditionDurationStability
Buffer (pH 4.5, 7.4, 9.0)> 14 daysStable, no degradation observed
Plasma> 5 daysStable, no visible degradation

Table 2: ROS-Responsiveness of this compound Linker

H₂O₂ ConcentrationReaction Rate (M⁻¹s⁻¹)
100 equivalents0.422
10 equivalents0.103

Table 3: In Vitro Efficacy of VL-DAB31-SN-38 ADC

Cell LineTargetIC₅₀ (nM)
CLBL-1 (B-cell lymphoma)B-cell lymphoma antigen54.1

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound-based ADCs.

Protocol 1: Synthesis of a this compound-Based ROS-Responsive Linker with a Maleimide Handle

This protocol describes the synthesis of a heterobifunctional linker containing a this compound moiety, a self-immolative spacer, and a maleimide group for conjugation to an antibody.

Materials:

  • 2-formylphenylboronic acid (2-FPBA) or 2-aminophenylboronic acid (2-APBA)

  • Hydrazine derivative (e.g., phenyl, benzyl, benzoyl, or tosyl hydrazine)

  • Self-immolative module (e.g., p-aminobenzyl alcohol)

  • Cytotoxic drug with a suitable functional group (e.g., SN-38)

  • Maleimide-containing building block

  • Standard organic synthesis reagents and solvents

  • HPLC for purification and analysis

Procedure:

  • Synthesis of the this compound Core: React the chosen boronic acid (e.g., 2-FPBA) with a hydrazine derivative to form the stable this compound ring structure.[2] The reaction is typically fast and efficient under mild conditions.[1][5]

  • Installation of the Self-Immolative Module: Couple the this compound core to a self-immolative spacer. This spacer is crucial for ensuring the complete and traceless release of the payload upon cleavage.[7]

  • Attachment of the Cytotoxic Payload: Conjugate the cytotoxic drug (e.g., SN-38) to the other end of the self-immolative spacer.

  • Introduction of the Bioconjugation Handle: Introduce a maleimide group to the linker to enable site-selective conjugation to cysteine residues on the antibody.[2]

  • Purification: Purify the final linker construct using HPLC to ensure high purity before antibody conjugation.

G Start Starting Materials (Boronic Acid, Hydrazine) DAB_Core This compound Core Synthesis Start->DAB_Core Self_Immolative Couple Self-Immolative Module DAB_Core->Self_Immolative Payload_Attach Attach Cytotoxic Payload Self_Immolative->Payload_Attach Maleimide_Attach Introduce Maleimide Handle Payload_Attach->Maleimide_Attach Purification HPLC Purification Maleimide_Attach->Purification Final_Linker Purified ROS-Responsive Linker-Drug Purification->Final_Linker

Caption: Workflow for the synthesis of a this compound-based linker-drug conjugate.

Protocol 2: Site-Selective Conjugation of the this compound Linker to an Antibody

This protocol details the site-selective conjugation of the maleimide-functionalized this compound linker-drug to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) with available cysteine residues (engineered or reduced)

  • Purified this compound linker-drug with a maleimide handle

  • Reduction agent (e.g., TCEP) if starting with disulfide-linked cysteines

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation (if necessary): If using a mAb with interchain disulfides, partially reduce the antibody with a controlled amount of a reducing agent like TCEP to expose free thiol groups.

  • Conjugation Reaction: Dissolve the purified this compound linker-drug in a suitable organic solvent (e.g., DMF or DMSO) and add it to the antibody solution in the conjugation buffer. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching: After the desired reaction time, quench any unreacted maleimide groups by adding an excess of a quenching agent like N-acetylcysteine.

  • Purification of the ADC: Purify the resulting ADC from unconjugated linker-drug and other reaction components using size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: Evaluation of ADC Stability

This protocol describes how to assess the stability of the this compound-based ADC in buffer and plasma.

Materials:

  • Purified ADC

  • Stability buffers (e.g., PBS at pH 4.5, 7.4, and 9.0)

  • Human or mouse plasma

  • HPLC system with a suitable column

Procedure:

  • Incubation: Incubate the ADC at a known concentration in the different stability buffers and in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 3, 5, 7, and 14 days), take aliquots of the incubation mixtures.

  • Analysis: Analyze the aliquots by HPLC to monitor for any degradation of the ADC or premature release of the drug.[3] The concentration of the intact ADC is monitored over time.[3]

Protocol 4: Assessment of ROS-Mediated Drug Release

This protocol outlines how to confirm the ROS-responsive cleavage of the linker and release of the drug.

Materials:

  • Purified ADC

  • Hydrogen peroxide (H₂O₂) solution

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: Incubate the ADC in the reaction buffer with and without the addition of H₂O₂ (e.g., 10 and 100 equivalents).[2][3]

  • Time-Course Analysis: At different time points, analyze the reaction mixtures by HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the released drug payload.

  • Rate Determination: Quantify the concentration of the remaining intact ADC at each time point to determine the rate of drug release in the presence of ROS.[2][5]

Protocol 5: In Vitro Cytotoxicity Assay

This protocol is for evaluating the potency and selectivity of the this compound-based ADC against cancer cell lines.

Materials:

  • Cancer cell line expressing the target antigen (e.g., CLBL-1)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Purified ADC

  • Free cytotoxic drug (as a positive control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the free drug, and a non-targeting control ADC.

  • Incubation: Incubate the cells for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay reagent according to the manufacturer's instructions.

  • IC₅₀ Determination: Plot the cell viability against the logarithm of the ADC/drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G cluster_0 ADC Synthesis & Purification cluster_1 Biophysical Characterization cluster_2 In Vitro Evaluation Linker_Synth Protocol 1: Linker Synthesis ADC_Conj Protocol 2: Antibody Conjugation Linker_Synth->ADC_Conj Stability_Test Protocol 3: Stability Assay ADC_Conj->Stability_Test ROS_Release Protocol 4: ROS-Release Assay ADC_Conj->ROS_Release Cytotoxicity_Assay Protocol 5: Cytotoxicity Assay ADC_Conj->Cytotoxicity_Assay Final_Eval Lead Candidate Identification Cytotoxicity_Assay->Final_Eval

Caption: Overall experimental workflow for the development and evaluation of this compound-based ADCs.

References

Application of Diazaborines in Targeting Serine Proteases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, immunity, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and various inflammatory disorders. Consequently, the development of potent and selective serine protease inhibitors is a significant focus in drug discovery.

Diazaborines have emerged as a promising class of reversible, covalent inhibitors of serine proteases.[1][2] These heterocyclic boron-containing compounds offer a stable alternative to boronic acids, which are known for their potential off-target reactivity.[1][2] Diazaborines exert their inhibitory effect by forming a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site.[1][2] This application note provides an overview of the application of diazaborines as serine protease inhibitors, with a focus on Human Neutrophil Elastase (HNE), and includes detailed protocols for their synthesis and evaluation.

Mechanism of Action

Diazaborines act as "warheads" that are stabilized in an aromatic heterocyclic system.[1][2] The inhibitory mechanism involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom of the diazaborine ring. This forms a tetrahedral boronate intermediate, which is a stable adduct that mimics the transition state of peptide bond hydrolysis, thus inhibiting the enzyme's catalytic activity.[1] The reversibility of this covalent bond is a key feature, potentially leading to improved safety profiles compared to irreversible inhibitors.

Mechanism_of_Action E_S Serine Protease (E) + this compound Inhibitor (I) EI_complex Enzyme-Inhibitor Complex (E-I) E_S->EI_complex Binding Tetrahedral_adduct Reversible Covalent Tetrahedral Adduct (E-I*) EI_complex->Tetrahedral_adduct Nucleophilic Attack (Ser-OH on Boron) Tetrahedral_adduct->EI_complex Reversal

Caption: Mechanism of serine protease inhibition by diazaborines.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of a series of this compound derivatives has been evaluated against Human Neutrophil Elastase (HNE). The half-maximal inhibitory concentrations (IC50) are in the low micromolar range, demonstrating potent inhibition.[1][2] Furthermore, selected diazaborines have shown high selectivity for HNE over other serine proteases such as urokinase, trypsin, thrombin, kallikrein, and chymotrypsin.[1]

Compound IDStructureHNE IC50 (µM)[1][2]Selectivity (No inhibition at 100 µM against other serine proteases)[1]
12 Thienyl-diazaborine with N-p-toluenesulfonyl3.4Yes
18 Thienyl-diazaborine with N-benzyl2.7Yes
17 (Control)Thienyl boronic acid hydrazone12.0N/A
19 (Control)Oxime boronic acid0.7Yes

Experimental Protocols

Protocol 1: General Synthesis of this compound Inhibitors

This protocol describes a general one-step synthesis for this compound derivatives, adapted from António et al. (2018).[1][2] This method is advantageous due to its simplicity and high yields without the need for chromatographic purification.

Materials:

  • 2-Carbonyl benzene boronic acid or 2-carbonyl thiophene boronic acid derivative

  • Hydrazine or substituted hydrazine (e.g., p-toluenesulfonylhydrazide, benzylhydrazine)

  • Water

  • Ethanol

  • Filter paper and funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 2-carbonyl boronic acid derivative (1.0 eq) in a minimal amount of water or a water/ethanol mixture.

  • Add the corresponding hydrazine derivative (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the this compound product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound product under vacuum.

  • Characterize the final product by NMR (¹H, ¹³C, ¹¹B) and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Starting Materials: - 2-Carbonyl Boronic Acid - Hydrazine Derivative Reaction Reaction: - Aqueous Media - Room Temperature - 2-4 hours Start->Reaction Precipitation Precipitation of this compound Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing: - Cold Water - Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Characterization Characterization: - NMR - Mass Spectrometry Drying->Characterization

Caption: General workflow for the synthesis of this compound inhibitors.

Protocol 2: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is for determining the IC50 values of this compound inhibitors against HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), commercially available

  • Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Triton X-100

  • This compound inhibitor stock solutions (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of HNE in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Inhibitor Preparation: Prepare serial dilutions of the this compound inhibitors in Assay Buffer. The final DMSO concentration in the well should be kept below 1%.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the serially diluted inhibitor solutions.

    • For the control wells (no inhibitor), add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Add 50 µL of the 2X HNE working solution to all wells except the blank wells.

    • For the blank wells, add 100 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer (e.g., 200 µM for a final concentration of 100 µM). Add 100 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately begin monitoring the increase in fluorescence at 37°C in the microplate reader for at least 15-30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: HNE-Mediated Cellular Effects

HNE, when released during inflammation, can activate various cellular signaling pathways, leading to downstream effects such as mucus hypersecretion and tissue remodeling. A key pathway involves the activation of protein kinase Cδ (PKCδ), leading to the production of reactive oxygen species (ROS) and the subsequent activation of TNF-α converting enzyme (TACE). This results in the release of TNF-α, which can then activate the ERK1/2 pathway, ultimately leading to changes in gene expression. This compound inhibitors, by blocking HNE activity, are expected to attenuate these downstream signaling events, thereby reducing the pathological consequences of excessive HNE activity.

HNE_Signaling_Pathway cluster_inhibition Inhibition by Diazaborines HNE Human Neutrophil Elastase (HNE) PKC_delta PKCδ HNE->PKC_delta Activates DUOX1 DUOX1 PKC_delta->DUOX1 ROS ROS DUOX1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 Gene_Expression Gene Expression (e.g., MUC1) Sp1->Gene_Expression

Caption: Simplified signaling pathway of Human Neutrophil Elastase (HNE).

Conclusion

Diazaborines represent a valuable class of serine protease inhibitors with promising therapeutic potential. Their favorable characteristics, including potent and selective inhibition, a reversible covalent mechanism of action, and straightforward synthesis, make them attractive candidates for further development. The protocols and data presented in this application note provide a foundation for researchers to explore the utility of diazaborines in targeting serine proteases for various research and drug discovery applications.

References

Application Notes: The Use of Diazaborine in Ribosome Biogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diazaborine is a heterocyclic, boron-containing compound that has emerged as a crucial tool for investigating the intricate process of eukaryotic ribosome biogenesis.[1][2] Initially recognized for its antibacterial properties, where it targets fatty acid biosynthesis, its mechanism in eukaryotes like yeast is distinct and highly specific.[1] In yeast, this compound does not affect fatty acid synthesis but instead specifically impedes the formation of the large (60S) ribosomal subunit, making it the first known specific inhibitor of this fundamental cellular process.[1][3][4] This specificity allows researchers to dissect the later, cytoplasmic stages of 60S subunit maturation.

Mechanism of Action

The primary target of this compound in eukaryotes is the essential AAA-ATPase Drg1 (this compound-resistance gene 1).[1][2][4] Drg1 plays a critical role in the cytoplasmic maturation of the pre-60S ribosomal particle. Its function is to facilitate the release of the shuttling protein Rlp24 from these precursor particles, a necessary step for their subsequent maturation.[1][2]

This compound's inhibitory action unfolds through a precise molecular mechanism:

  • ATP-Dependent Binding: this compound binding to Drg1 is not constitutive; it requires the presence of ATP.[1] The inhibitor specifically targets the second AAA domain (D2) of the Drg1 hexamer once it is loaded with ATP.[1][4]

  • Inhibition of ATP Hydrolysis: Upon binding, this compound blocks the ATP hydrolysis activity of the D2 domain.[1][2][5] This enzymatic activity is essential for the conformational changes in Drg1 that lead to the release of Rlp24.

  • Stalled Maturation: By inhibiting Drg1's ATPase activity, this compound effectively traps Rlp24 on the pre-60S particle.[1][4] This stalls the maturation process, preventing the release of other shuttling factors and the association of late-joining ribosomal proteins.[1][2] The result is a cytoplasmic accumulation of immature pre-60S particles.

Recent cryo-EM studies have revealed that this compound forms a covalent bond with the 2'-OH of the ribose in the ATP molecule bound to the D2 domain.[6] This adduct locks the D2 domain in a rigid, inactive state, thereby stalling the entire Drg1 hexamer and preventing it from adopting the active conformation required for substrate processing.[6][7]

Cellular Effects and Research Applications

Treatment of eukaryotic cells (primarily yeast) with this compound leads to several observable and measurable defects in ribosome biogenesis, which researchers can leverage to study the process:

  • Inhibition of 60S Subunit Formation: this compound treatment leads to a quantifiable reduction in the level of free 60S ribosomal subunits and a corresponding decrease in the 60S/40S subunit ratio.[3][8] This can be readily observed through polysome profile analysis.

  • Defects in pre-rRNA Processing: The drug specifically inhibits the processing of the 27S pre-rRNA, a precursor to the mature rRNAs of the large subunit.[3][9] This leads to an accumulation of the 27SA2 pre-rRNA intermediate and a significant reduction in downstream products like the 7S and 5.8S pre-rRNAs.[3][10] These effects can be monitored using Northern blotting or pulse-chase labeling experiments.

  • Cytoplasmic Accumulation of Factors: The stalled maturation of pre-60S particles causes the cytoplasmic accumulation of shuttling proteins (e.g., Arx1, Nog1) that would normally be released and recycled back to the nucleus.[1] This can be visualized using fluorescence microscopy by tagging these factors with fluorescent proteins like GFP or YFP.

These distinct effects make this compound an invaluable chemical probe for studying the dynamic, late-stage cytoplasmic events in the assembly of the large ribosomal subunit.

Quantitative Data

The following tables summarize key quantitative data from studies on this compound's effects on ribosome biogenesis in yeast.

Table 1: Effective Concentrations of this compound in Yeast Models

Experimental Context Yeast Strain Medium This compound Concentration Observed Effect Reference
Inhibition of 60S Subunit Maturation (Polysome Profiles) Wild-type YPD 100 µg/mL Reduction in 60S subunits, formation of half-mers [3]
Inhibition of pre-rRNA Processing (Pulse-Chase) Wild-type Minimal Medium 5 µg/mL Block in 27S pre-rRNA processing [3][10]
Fluorescence Microscopy (Protein Localization) Wild-type Minimal Medium 5 µg/mL Redistribution of GFP-Nop4 fusion protein [3]
Tandem Affinity Purification (TAP) of pre-60S particles Wild-type YPD 100 µg/mL (370 µM) Enrichment of shuttling factors on pre-60S particles [1]
In Vitro Rlp24 Release Assay - - 370 µM Blockage of Rlp24 release from pre-60S particles [2]

| In Vitro ATPase Activity Assay | - | - | 370 µM - 740 µM | Inhibition of Rlp24C-stimulated Drg1 ATPase activity |[2] |

Table 2: Inhibition of Drg1 ATPase Activity by this compound

Drg1 Variant Condition This compound Concentration ATPase Activity (% of control) Reference
Wild-type Basal activity (no Rlp24C) 370 µM Largely unaffected [1]
Wild-type Stimulated with Rlp24C (800 nM) 370 µM ~40% [2]
Wild-type Stimulated with Rlp24C (800 nM) 740 µM ~20% [2]
Drg1-1 (res) Stimulated with Rlp24C (800 nM) 370 µM ~100% (resistant) [2]

| Wild-type | Stimulated with saturating Rlp24C | Ki ~26 µM | - |[5] |

Visualizations and Logical Workflows

Below are diagrams illustrating the mechanism of action of this compound and associated experimental workflows.

diazaborine_mechanism cluster_cytoplasm Cytoplasm Pre60S_Rlp24 Pre-60S Particle + Rlp24 Drg1_ATP Drg1 + ATP Pre60S_Rlp24->Drg1_ATP Drg1 binds to Pre-60S via Rlp24 Drg1_ATP_Dia Drg1-ATP-Diazaborine (Inactive Complex) Blockage of ATP Hydrolysis Drg1_ATP->Drg1_ATP_Dia Drg1_ADP Drg1 + ADP + Pi Drg1_ATP->Drg1_ADP ATP Hydrolysis (D2 Domain) Dia This compound Dia->Drg1_ATP_Dia Inhibits Released_Rlp24 Released Rlp24 Drg1_ADP->Released_Rlp24 Triggers Release Mature_60S Mature 60S Subunit Released_Rlp24->Mature_60S Allows Maturation

Caption: Mechanism of this compound action on 60S ribosome maturation.

northern_blot_workflow cluster_workflow Experimental Workflow: Analyzing pre-rRNA Processing Start Yeast Culture (e.g., Wild-Type) Split Split Culture Start->Split Control Control (No Treatment) Split->Control Group 1 Treatment Add this compound (e.g., 5-100 µg/mL) Split->Treatment Group 2 Incubate Incubate (15-60 min) Control->Incubate Treatment->Incubate Harvest Harvest Cells & Extract Total RNA Incubate->Harvest Gel Urea-PAGE & Gel Transfer Harvest->Gel Hybrid Hybridize with Labeled Probes (e.g., for ITS1, ITS2) Gel->Hybrid Detect Detect & Quantify Signals Hybrid->Detect Result Result: Accumulation of 27S pre-rRNA, Depletion of 7S pre-rRNA Detect->Result

Caption: Workflow for analyzing this compound's effect on pre-rRNA.

resistance_logic cluster_logic Logical Relationship of this compound Resistance Drg1_WT Wild-Type Drg1 Binding This compound Binds Drg1-D2 Domain Drg1_WT->Binding Dia This compound Dia->Binding No_Binding Reduced/No Binding of this compound Dia->No_Binding Inhibition Inhibition of ATP Hydrolysis Binding->Inhibition Yes Growth_Arrest Cell Growth Arrest Inhibition->Growth_Arrest Drg1_Mut Resistant Drg1 Mutant (e.g., drg1-1) Drg1_Mut->No_Binding No_Inhibition Normal ATP Hydrolysis No_Binding->No_Inhibition Yes Normal_Growth Normal Cell Growth No_Inhibition->Normal_Growth

Caption: Logical flow of this compound action and resistance mechanism.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study ribosome biogenesis.

Protocol 1: Analysis of pre-rRNA Processing by Northern Blotting

This protocol is used to determine the steady-state levels of various pre-rRNA species following this compound treatment.

Materials:

  • Yeast strains (e.g., W303 wild-type and a resistant drg1-1 mutant).

  • YPD or appropriate minimal medium.

  • This compound stock solution (in DMSO).

  • RNA extraction reagents (e.g., hot phenol, Trizol).

  • Urea-polyacrylamide gels (e.g., 8%).

  • Nylon membrane for transfer.

  • Radiolabeled oligonucleotide probes specific for different pre-rRNA regions (e.g., ITS1, ITS2).

  • Hybridization buffer and wash solutions.

  • Phosphorimager or X-ray film for detection.

Procedure:

  • Cell Culture and Treatment: Grow yeast cultures in 100 mL of YPD medium to early-log phase (A600 of ~0.6).

  • Divide the culture. To one half, add this compound to a final concentration of 100 µg/mL (for YPD). To the other half, add an equivalent volume of DMSO as a vehicle control.

  • Incubate the cultures for a defined period, typically 15 to 60 minutes, at the optimal growth temperature (e.g., 30°C).

  • RNA Extraction: Harvest cells by centrifugation. Immediately extract total RNA using a standard method like hot acid phenol to preserve RNA integrity.

  • Gel Electrophoresis: Separate 5-10 µg of total RNA on an 8% polyacrylamide-8 M urea gel to resolve low-molecular-weight RNA species.

  • Northern Transfer: Transfer the separated RNA to a nylon membrane using electroblotting. UV cross-link the RNA to the membrane.

  • Hybridization: Pre-hybridize the membrane in hybridization buffer. Add a radiolabeled oligonucleotide probe (e.g., complementary to the 5' region of ITS2 to detect 27S and 7S pre-rRNAs).[3][9] Hybridize overnight.

  • Washing and Detection: Wash the membrane to remove unbound probe. Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands corresponding to the pre-rRNA species of interest.

  • Analysis: Compare the band intensities between the this compound-treated and control samples. A successful experiment will show an accumulation of the 27S pre-rRNA and a depletion of the 7S pre-rRNA in the wild-type treated sample, with no significant change in the resistant mutant.[3]

Protocol 2: In Vitro Rlp24 Release Assay

This biochemical assay directly tests the hypothesis that this compound inhibits the Drg1-mediated release of Rlp24 from pre-60S particles.[1][2]

Materials:

  • Yeast strain with a TAP-tagged pre-60S bait protein (e.g., Arx1-TAP) and a temperature-sensitive drg1 allele (drg1-ts).

  • IgG-Sepharose beads.

  • Purified recombinant wild-type Drg1 protein.

  • ATP and a non-hydrolyzable analog (AMP-PNP).

  • This compound stock solution.

  • Release buffer (containing ATP regeneration system).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against Rlp24 and a control pre-60S protein.

Procedure:

  • Isolate Stalled pre-60S Particles: Grow the Arx1-TAP drg1-ts yeast strain at the permissive temperature and then shift to the restrictive temperature (e.g., 37°C) for 1 hour to stall pre-60S maturation.

  • Prepare a cell lysate and perform a Tandem Affinity Purification (TAP) using IgG-Sepharose beads to immobilize the stalled Arx1-TAP-containing pre-60S particles. These particles will be enriched with Rlp24.

  • Release Reaction Setup: Aliquot the bead-bound pre-60S particles into separate reaction tubes.

  • Prepare the following reaction conditions in release buffer:

    • Negative Control 1: No added Drg1.

    • Negative Control 2: Add Drg1 + AMP-PNP (non-hydrolyzable ATP).

    • Positive Control: Add Drg1 + ATP.

    • Test Condition: Add Drg1 + ATP + 370 µM this compound.

  • Incubation: Incubate all reactions at 30°C for 30-60 minutes to allow for the release of proteins from the immobilized particles.

  • Sample Separation: Centrifuge the tubes to pellet the beads (containing the pre-60S particles). Carefully collect the supernatant, which contains any released proteins.

  • Analysis by Western Blot: Analyze both the supernatant (released fraction) and the bead fraction (bound fraction) for each condition by SDS-PAGE and Western blotting.

  • Probe the blots with an antibody against Rlp24. A successful experiment will show Rlp24 in the supernatant of the positive control (Drg1 + ATP) but retained in the bead fraction for the negative controls and the this compound-treated sample, demonstrating that the drug blocks release.[2]

Protocol 3: Fluorescence Microscopy for Localization of Ribosomal Factors

This protocol visualizes the cellular location of shuttling pre-60S factors, which accumulate in the cytoplasm upon this compound treatment.[1]

Materials:

  • Yeast strains expressing chromosomal fusions of shuttling factors with a fluorescent protein (e.g., Arx1-YFP, Nog1-GFP).

  • Appropriate synthetic complete medium.

  • This compound stock solution.

  • Fluorescence microscope with appropriate filter sets (e.g., for YFP/GFP) and DAPI for nuclear staining.

  • Polylysine-treated slides.

Procedure:

  • Cell Culture and Treatment: Grow yeast strains expressing the fluorescently-tagged proteins in synthetic complete medium to early-log phase (A600 of ~0.3-0.6).

  • Split the culture. Treat one aliquot with this compound (e.g., 370 µM) and the other with DMSO (vehicle control).

  • Incubate for 1 hour at the optimal growth temperature.

  • Cell Preparation and Imaging:

    • (Optional) Fix cells with buffered formaldehyde.

    • Harvest a small volume of cells, wash them, and resuspend in a suitable buffer (e.g., PBS).

    • Mount the cells on a polylysine-treated slide.

    • (Optional) Stain with DAPI for 2 minutes to visualize the nucleus.

  • Microscopy: View the cells using a fluorescence microscope. Capture images in both the fluorescent channel (for the tagged protein) and the DAPI channel (for the nucleus).

  • Analysis: In control cells, shuttling proteins should show a predominantly nuclear/nucleolar signal. In this compound-treated cells, these proteins will show a marked accumulation in the cytoplasm, indicating a block in their recycling due to stalled pre-60S maturation.[1] A non-shuttling nuclear protein (e.g., Nop7-YFP) should be used as a negative control and should remain in the nucleus after treatment.[1]

References

Methodology for Assessing Diazaborine Resistance in Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaborines are a class of synthetic heterocyclic boron-containing compounds with potent antibacterial activity, particularly against Gram-negative bacteria. Their primary mechanism of action involves the inhibition of the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid biosynthesis pathway encoded by the fabI gene.[1][2][3][4][5] The emergence of resistance to diazaborines is a critical area of study for the development of new antimicrobial agents. This document provides detailed methodologies and protocols for assessing diazaborine resistance in bacteria, intended to guide researchers in microbiology, infectious diseases, and drug discovery.

The principal mechanism of acquired resistance to diazaborines is the alteration of the target enzyme, FabI, through mutations in the corresponding fabI gene.[2][6][7] These mutations can reduce the binding affinity of the this compound inhibitor to the enzyme, thereby diminishing its inhibitory effect.[6][7] Therefore, a comprehensive assessment of this compound resistance involves a combination of phenotypic and genotypic approaches.

Key Methodologies for Assessing this compound Resistance

A multi-faceted approach is essential for a thorough evaluation of this compound resistance. The core methodologies include:

  • Determination of Minimum Inhibitory Concentration (MIC): To quantify the baseline susceptibility of a bacterial strain to a this compound compound.

  • Mutant Prevention Concentration (MPC) and Spontaneous Mutation Frequency: To assess the propensity of a bacterial population to develop resistance.

  • Genetic Analysis of Resistant Mutants: To identify the molecular basis of resistance, primarily through sequencing of the fabI gene.

  • Enoyl-ACP Reductase (FabI) Enzyme Inhibition Assay: To biochemically confirm the inhibitory activity of the this compound compound against the target enzyme and to evaluate the impact of identified mutations.

This document provides detailed protocols for each of these key experimental procedures.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Compound X against Various Bacterial Strains

Bacterial StrainThis compound Compound X MIC (µg/mL)Quality Control Strain MIC (µg/mL)Interpretation (S/I/R)
Escherichia coli ATCC 25922
Klebsiella pneumoniae BAA-1705
Clinical Isolate 1
Clinical Isolate 2
Pseudomonas aeruginosa ATCC 27853E. coli ATCC 25922: X µg/mL

S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria should be established based on relevant standards or experimental data.

Table 2: Mutant Prevention Concentration (MPC) and Mutant Selection Window (MSW) of this compound Compound X

Bacterial StrainMIC (µg/mL)MPC (µg/mL)MSW (MPC/MIC)Spontaneous Mutation Frequency at 4x MIC
Escherichia coli ATCC 25922
This compound-Resistant Mutant 1

Table 3: Characterization of this compound-Resistant Mutants

Mutant IDParent StrainThis compound MIC (µg/mL)fabI Gene Mutation (Codon Change)Predicted Amino Acid Change
DZB-R1E. coli ATCC 25922G93VGlycine -> Valine
DZB-R2E. coli ATCC 25922

Table 4: Inhibition of Enoyl-ACP Reductase (FabI) by this compound Compound X

FabI Enzyme SourceIC₅₀ of this compound Compound X (µM)
Wild-type E. coli FabI
Mutant FabI (e.g., G93V)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[8][9][10]

Materials:

  • 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound compound stock solution (e.g., in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC. b. Include a growth control well (CAMHB only, no this compound) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] c. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][11]

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of the this compound compound that completely inhibits visible growth of the organism, as detected by the naked eye.[11] b. Optionally, bacterial growth can be assessed by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

This protocol is adapted from established methods for determining the MPC of antimicrobial agents.[5][12][13][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound compound

  • Bacterial culture

  • Centrifuge and sterile tubes

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation (High Density): a. Grow an overnight culture of the test bacterium in a suitable broth medium. b. Inoculate a larger volume of broth and grow to late-logarithmic phase. c. Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of sterile saline or broth to achieve a final density of ≥ 1 x 10¹⁰ CFU/mL. d. Perform serial dilutions and plate on non-selective agar to accurately determine the initial CFU/mL.

  • Preparation of this compound-Containing Agar Plates: a. Prepare MHA and cool to 45-50°C. b. Add the this compound compound to the molten agar at various concentrations, typically ranging from the MIC to 64x MIC or higher. c. Pour the agar into petri dishes and allow them to solidify.

  • Plating and Incubation: a. Spread a 100 µL aliquot of the high-density inoculum (containing ≥ 1 x 10⁹ CFU) onto each this compound-containing plate and a drug-free control plate. b. Incubate the plates at 35-37°C for 48-72 hours.

  • Determining the MPC: a. The MPC is the lowest concentration of the this compound compound that prevents the growth of any bacterial colonies.[5][13]

  • Calculating Spontaneous Mutation Frequency: a. The frequency of spontaneous mutations to resistance at a given this compound concentration is calculated by dividing the number of colonies on the drug-containing plate by the total number of CFUs plated.

Protocol 3: Genetic Analysis of this compound-Resistant Mutants

This protocol outlines the general steps for identifying mutations in the fabI gene of this compound-resistant bacteria.

Materials:

  • This compound-resistant bacterial colonies (from MPC plates or selected in vitro)

  • Genomic DNA extraction kit

  • Primers specific for the fabI gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Isolation of Resistant Mutants: a. Pick individual colonies that have grown on this compound-containing agar plates from the MPC assay. b. Purify the colonies by streaking onto fresh this compound-containing plates to confirm the resistant phenotype.

  • Genomic DNA Extraction: a. Grow a pure culture of the resistant mutant and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification of the fabI Gene: a. Design primers that flank the entire coding sequence of the fabI gene. Publicly available bacterial genome sequences can be used for primer design. b. Perform PCR to amplify the fabI gene from the extracted genomic DNA. c. Verify the size of the PCR product by agarose gel electrophoresis.

  • DNA Sequencing: a. Purify the PCR product and send it for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: a. Align the obtained sequence of the fabI gene from the resistant mutant with the wild-type fabI sequence from the parent strain. b. Identify any nucleotide changes (mutations) and determine the corresponding amino acid substitutions.

Protocol 4: Enoyl-ACP Reductase (FabI) Inhibition Assay

This is a continuous spectrophotometric assay to measure the inhibition of FabI activity.[15][16][17]

Materials:

  • Purified FabI enzyme (wild-type and mutant)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM DTT)

  • NADH solution

  • Crotonyl-CoA (substrate) solution

  • This compound compound stock solution (in DMSO)

  • 96-well, UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Setup: a. In a 96-well plate, add the following to each well:

    • Assay buffer
    • NADH (final concentration, e.g., 200 µM)
    • This compound compound at various concentrations (or DMSO for control)
    • Purified FabI enzyme (final concentration, e.g., 1-5 µg/mL) b. Mix and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: a. Start the enzymatic reaction by adding crotonyl-CoA (final concentration, e.g., 0.4-0.8 mM).

  • Measurement of Enzyme Activity: a. Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. b. Record the absorbance at regular intervals for a set period (e.g., 10-20 minutes).

  • Data Analysis: a. Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizations

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_biochemical Biochemical Analysis MIC MIC Determination MPC MPC Determination MIC->MPC Provides baseline susceptibility Resistant_Mutants Isolate Resistant Mutants MPC->Resistant_Mutants Selects for resistant strains gDNA_Extraction Genomic DNA Extraction Resistant_Mutants->gDNA_Extraction PCR fabI Gene PCR gDNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis Sequencing->Analysis FabI_Assay FabI Inhibition Assay Analysis->FabI_Assay Identifies mutations for enzyme studies Start Start Assessment Start->MIC

Figure 1. Overall workflow for assessing this compound resistance.

MIC_Protocol A Prepare 2-fold serial dilutions of This compound in a 96-well plate D Inoculate 96-well plate A->D B Prepare bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate at 37°C for 16-20h D->E F Read MIC (lowest concentration with no visible growth) E->F

Figure 2. Workflow for MIC determination by broth microdilution.

Resistance_Mechanism This compound This compound FabI_WT Wild-type FabI (Enoyl-ACP Reductase) This compound->FabI_WT Binds to FabI_Mutant Mutant FabI This compound->FabI_Mutant Reduced binding Inhibition Inhibition of Fatty Acid Synthesis FabI_WT->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death fabI_mutation Mutation in fabI gene fabI_mutation->FabI_Mutant No_Inhibition Reduced/No Inhibition FabI_Mutant->No_Inhibition Resistance Resistance No_Inhibition->Resistance

Figure 3. Signaling pathway of this compound action and resistance.

References

Application Notes and Protocols for Peptide Delivery Using Diazaborine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaborine chemistry offers a powerful and versatile platform for the bioconjugation and delivery of peptides. This technology leverages the rapid and efficient formation of a stable this compound linkage from the reaction of an ortho-carbonyl phenylboronic acid and a suitable α-nucleophile, such as sulfonyl hydrazide, at physiological pH.[1][2] Key advantages of this chemistry include its bioorthogonality, quantitative reaction conversion at low micromolar concentrations, and the potential for stimuli-responsive cleavage of the this compound bond.[1][2] These features make it an attractive strategy for developing sophisticated peptide-based therapeutics and research tools, including cell-penetrating peptides, antibody-drug conjugates (ADCs), and environmentally sensitive delivery systems.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound-peptide conjugates and their application in peptide delivery, with a focus on pH- and reactive oxygen species (ROS)-responsive systems.

Key Applications

  • Targeted Peptide Delivery: Conjugation of peptides to targeting moieties (e.g., antibodies, small molecules) via this compound linkages enables tissue- or cell-specific delivery.

  • Stimuli-Responsive Drug Release: The inherent pH-sensitivity of some this compound linkages can be exploited for controlled release of peptides in acidic environments, such as endosomes or the tumor microenvironment.[4] Furthermore, this compound scaffolds can be engineered to be cleaved in the presence of reactive oxygen species (ROS), allowing for targeted release in disease states associated with oxidative stress.[3][5]

  • Pretargeted Imaging and Therapy: The rapid kinetics of this compound formation are well-suited for pretargeting strategies, where a targeting molecule functionalized with one part of the reactive pair is administered first, followed by a peptide payload carrying the complementary reactive handle.[1][2]

  • Peptide Bicyclization: this compound chemistry can be employed to create structurally constrained bicyclic peptides with enhanced stability and target affinity.[4][6]

Data Presentation: Quantitative Analysis of this compound Conjugation

The efficiency and kinetics of this compound formation are critical for its successful application. The following tables summarize key quantitative data from published studies.

Table 1: Kinetics of this compound Formation

ReactantsSecond-Order Rate Constant (k₂)ConditionsReference
ortho-carbonyl phenylboronic acid + sulfonyl hydrazide (SHz)>10³ M⁻¹s⁻¹Physiological pH, low micromolar concentrations[1]

Table 2: Peptide Bicyclization using DCA-RMR1

PeptideBicyclization YieldHalf-life (t₁/₂)ConditionsReference
P190%21.7 minPBS (pH ~8), 3 hours[4]
P2Quantitative27.6 minPBS (pH ~8)[4]

Table 3: Stability of ROS-Responsive this compound Linker (DAB 29)

ConditionHalf-life (t₁/₂)Reference
PBS, pH 7.4> 100 hours[7]
Human Plasma> 5 days[3][7]
PBS, pH 7.4 + 100 eq. H₂O₂8.1 hours[7]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Peptide Conjugate

This protocol describes a general method for conjugating a peptide containing a sulfonyl hydrazide (SHz) moiety with a molecule functionalized with an ortho-carbonyl phenylboronic acid.

Materials:

  • SHz-functionalized peptide

  • ortho-carbonyl phenylboronic acid derivative (e.g., 2-formylphenylboronic acid, 2FPBA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Synthesize the peptide of interest with a C- or N-terminal or side-chain sulfonyl hydrazide modification using standard solid-phase peptide synthesis (SPPS).

  • Reaction Setup: Dissolve the SHz-peptide and the ortho-carbonyl phenylboronic acid derivative in a minimal amount of DMSO.

  • Conjugation Reaction: Add the dissolved reactants to PBS (pH 7.4) to achieve final concentrations in the low micromolar range (e.g., 20-200 µM).

  • Incubation: Gently agitate the reaction mixture at room temperature. The reaction is typically rapid, with significant product formation observed within minutes to a few hours.[1]

  • Monitoring: Monitor the reaction progress by RP-HPLC, observing the consumption of starting materials and the formation of the product peak.

  • Purification: Once the reaction is complete, purify the this compound-peptide conjugate by preparative RP-HPLC.

  • Characterization: Confirm the identity of the purified conjugate by mass spectrometry.

Protocol 2: Cell-Based Delivery and pH-Responsive Release of a Fluorescently Labeled Peptide

This protocol outlines a general procedure for delivering a this compound-linked peptide to cultured cells and monitoring its intracellular release in acidic compartments.

Materials:

  • This compound-conjugated peptide, fluorescently labeled (e.g., with FITC)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed cells onto glass-bottom dishes (for microscopy) or 96-well plates (for flow cytometry) and allow them to adhere overnight.

  • Peptide Treatment: Prepare a stock solution of the fluorescently labeled this compound-peptide conjugate in sterile water or DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 5-20 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the peptide-containing medium. Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove extracellular conjugate.

  • Confocal Microscopy (for visualizing release):

    • Add fresh culture medium to the cells.

    • Image the cells using a confocal microscope. The fluorescent signal from the intact conjugate may be quenched or localized to specific compartments. Upon cleavage of the pH-sensitive this compound linker in acidic endosomes/lysosomes, a change in fluorescence localization (e.g., diffusion into the cytoplasm) or intensity may be observed.

  • Flow Cytometry (for quantifying uptake):

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the total cellular uptake of the conjugate.

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis and Purification peptide SHz-Functionalized Peptide reaction Conjugation in PBS (pH 7.4) peptide->reaction boronic_acid ortho-carbonyl phenylboronic acid boronic_acid->reaction hplc RP-HPLC Purification reaction->hplc ms Mass Spectrometry Characterization hplc->ms conjugate This compound-Peptide Conjugate hplc->conjugate

Synthesis and purification workflow.

peptide_delivery_pathway cluster_delivery Cellular Delivery and Release extracellular This compound-Peptide Conjugate (Extracellular) endocytosis Endocytosis extracellular->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome release This compound Cleavage (pH-Mediated) endosome->release cytoplasm Peptide Release into Cytoplasm release->cytoplasm target Intracellular Target Interaction cytoplasm->target effect Biological Effect target->effect

pH-mediated peptide delivery pathway.

logical_relationship cluster_components Core Components cluster_properties System Properties peptide Therapeutic Peptide This compound This compound Linker peptide->this compound stability High Stability in Circulation This compound->stability release Stimuli-Responsive Release This compound->release targeting Targeting Moiety targeting->this compound efficacy Enhanced Therapeutic Efficacy stability->efficacy release->efficacy

Components and properties relationship.

References

Troubleshooting & Optimization

troubleshooting low yield in diazaborine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during diazaborine synthesis, with a focus on addressing low reaction yields.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Question: I am not observing the expected this compound product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation in this compound synthesis can stem from several factors, primarily related to the starting materials, reaction conditions, and the stability of the target molecule. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Product check_sm 1. Verify Starting Material Quality start->check_sm check_conditions 2. Optimize Reaction Conditions check_sm->check_conditions Materials OK sub_sm1 Purity of 2-carbonylphenyl boronic acid and hydrazine? check_sm->sub_sm1 sub_sm2 Correct substituents for desired reactivity? check_sm->sub_sm2 check_stability 3. Assess Product Stability check_conditions->check_stability Conditions Optimized sub_cond1 Is the pH optimal (typically ~7.4)? check_conditions->sub_cond1 sub_cond2 Is the stoichiometry correct? check_conditions->sub_cond2 sub_cond3 Is the reaction time sufficient? check_conditions->sub_cond3 purification_issue 4. Investigate Purification Step check_stability->purification_issue Product is Stable sub_stab1 Is the this compound prone to hydrolysis (open-chain hydrazone form)? check_stability->sub_stab1 success High Yield Achieved purification_issue->success Purification Successful

Caption: Troubleshooting workflow for low yield in this compound synthesis.

1. Starting Material Quality and Selection:

  • Purity of Reactants: Ensure the purity of the 2-carbonylphenyl boronic acid and the hydrazine derivative. Impurities can interfere with the reaction.

  • Choice of Carbonyl Group: Diazaborines synthesized from 2-formylphenyl boronic acid (2-FPBA) tend to be more stable than those derived from 2-acetylphenyl boronic acid (2-APBA).[1] The reaction of 2-FPBA is often faster and more complete.[1] For instance, the reaction of 2-FPBA with semicarbazide can proceed to completion, while the reaction with 2-APBA may only reach about 80% yield.[1]

  • Hydrazine Substituents: The electronic properties of the substituent on the hydrazine component significantly impact reaction kinetics. Hydrazines with electron-withdrawing groups react more slowly than those with alkyl or aryl groups.[2] For example, benzyl hydrazine reacts rapidly, with this compound formation completing in under 10 minutes, whereas hydrazines with electron-withdrawing N-substituents may require up to an hour.[2]

2. Reaction Conditions:

  • pH: The reaction is typically performed in an aqueous buffer at a pH of approximately 7.4.[2][3] Deviations from this pH can affect the reaction rate and equilibrium. At acidic pH, the B-N bond in the this compound ring can become reversible, leading to the formation of the hydrazone, which is more susceptible to hydrolysis.[4]

  • Stoichiometry: While a 1:1 molar ratio of the boronic acid and hydrazine is standard, optimizing this ratio can sometimes improve yields, especially if one of the reagents is unstable. For less efficient reactions, using an excess of the more stable reactant can drive the equilibrium towards the product.[1]

  • Solvent: The synthesis is often carried out in water or aqueous buffer systems, which facilitates the rapid formation of the this compound ring.[1][2]

  • Temperature: Most this compound syntheses proceed rapidly at room temperature.[3] Increasing the temperature does not necessarily improve the yield and may promote the degradation of less stable products.

3. Product Stability:

  • Hydrolysis: The stability of diazaborines is influenced by an equilibrium between the cyclic this compound form and the open-chain hydrazone form.[2] The open hydrazone is more prone to hydrolysis, which can be a significant cause of low yield, especially with less stable derivatives.[2][5] Diazaborines derived from 2-APBA are generally less stable than those from 2-FPBA.[1]

  • Side Reactions: Besides hydrolysis, other side reactions are possible, although less common. The formation of azines can occur if the hydrazone intermediate reacts with another molecule of the carbonyl compound.[5]

4. Purification:

  • Chromatography: While many this compound syntheses yield products of high purity without chromatography, purification may be necessary in some cases.[6] During purification, especially with acidic eluents, less stable diazaborines can degrade.[1] If low yield is observed after purification, analyze the crude reaction mixture by NMR or LC-MS to determine if the product was formed in higher yield initially.

Issue 2: Incomplete Reaction or Stalled Conversion

Question: My reaction seems to stop before all the starting material is consumed, resulting in a moderate yield. Why is this happening?

Answer: Incomplete reactions can be due to equilibrium limitations or product inhibition.

  • Equilibrium: For some combinations of reactants, the formation of the this compound may be a reversible process, leading to an equilibrium mixture of reactants and products. As mentioned, the reaction of 2-APBA with semicarbazide reaches a maximum yield of around 80%.[1]

  • Product Inhibition: In some cases, the this compound product may interact with the remaining reactants, inhibiting further reaction. This has been observed through NMR peak shifts of the product when mixed with starting materials.[1]

  • Troubleshooting Steps:

    • Increase Reactant Concentration: If possible, increasing the concentration of one of the reactants (typically the more stable one) can help to push the equilibrium towards the product.[1]

    • Monitor by NMR: Use 1H NMR to monitor the reaction progress and determine if an equilibrium has been reached. The presence of both reactant and product signals that do not change over time indicates an equilibrium state.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for this compound synthesis?

A1: The following is a general protocol for the synthesis of a this compound in an aqueous medium.

General Experimental Protocol for this compound Synthesis

Protocol_Workflow prep 1. Prepare Reactant Solutions mix 2. Mix Reactants prep->mix react 3. Allow to React mix->react monitor 4. Monitor Reaction react->monitor isolate 5. Isolate Product monitor->isolate Reaction Complete Hydrolysis_Mechanism This compound This compound (Cyclic) Equilibrium This compound->Equilibrium Hydrazone Hydrazone (Open-chain) Equilibrium->Hydrazone Hydrolysis + H₂O Hydrazone->Hydrolysis Products Carbonyl Compound + Hydrazine Hydrolysis->Products

References

Technical Support Center: Optimizing Diazaborine Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of diazaborines.

Troubleshooting Guide

This guide addresses common issues encountered during diazaborine formation in a question-and-answer format.

Question: Why is my this compound formation reaction showing low or no yield?

Answer:

Several factors can contribute to low or no yield in this compound synthesis. Consider the following potential causes and solutions:

  • Purity of Starting Materials: Ensure the purity of your ortho-carbonyl phenylboronic acid and α-nucleophile (e.g., semicarbazide, sulfonyl hydrazide). Impurities can interfere with the reaction.

  • pH of the Reaction Mixture: The reaction is typically optimal at or near physiological pH (~7.4).[1][2] Significant deviations can affect the reaction rate and stability of the product. Verify the pH of your buffer system.

  • Incorrect Stoichiometry: While a 1:1 stoichiometry of reactants is common, optimizing the ratio may be necessary for specific substrates.

  • Product Inhibition: In some cases, the this compound product can exhibit weak affinity for the reactants, leading to product inhibition and an incomplete reaction.[1] Monitoring the reaction kinetics can help identify this issue. If product inhibition is suspected, consider strategies like sequential addition of reactants.

  • Hydrolysis of Reactants or Products: Boronic acids can be susceptible to degradation. Ensure proper storage and handling. Some diazaborines may also be prone to hydrolysis depending on their substituents.[2]

Question: My reaction is slow or appears to have stalled. What could be the cause?

Answer:

Slow or stalled reactions can be frustrating. Here are some troubleshooting steps:

  • Interference from Thiols: Free thiols, such as cysteine present in biological samples, can react with 2-formylphenylboronic acid (2-FPBA) to form a competing conjugate, which can inhibit or slow down this compound formation.[1]

    • Solution: If working with samples containing free thiols, consider using 2-acetylphenylboronic acid (2-APBA) instead of 2-FPBA, as it shows minimal interference from cysteine.[1]

  • Low Reactant Concentrations: While the reaction is generally fast, very low reactant concentrations will naturally lead to a slower reaction rate. If possible, increasing the concentration of the reactants may accelerate the reaction.

  • Substituent Effects: The electronic properties of the substituents on both the boronic acid and the hydrazine component can influence the reaction kinetics.[3] Electron-withdrawing groups on the hydrazine can sometimes lead to slightly slower reaction rates.[3]

Question: I am observing unexpected side products. What are they and how can I minimize them?

Answer:

The primary side products in this compound synthesis often arise from competing reactions or degradation.

  • Thiol Adducts: As mentioned, reaction with free thiols is a common side reaction with 2-FPBA.[1]

  • Oxidation Products: Diazaborines can be susceptible to oxidation, leading to the formation of the corresponding phenol and boric acid.[4] This is more of a concern during storage or subsequent applications rather than the initial synthesis, but exposure to strong oxidizing agents should be avoided.

  • Hydrolysis Products: Depending on the stability of the specific this compound, hydrolysis back to the starting materials or to a hydrazone and boronic acid can occur.[2]

To minimize side products:

  • Choose your reactants carefully, considering the reaction environment (e.g., use 2-APBA in the presence of thiols).[1]

  • Work under optimal pH conditions to ensure the stability of your product.

  • Use high-purity reagents and solvents.

Question: What are the best methods for purifying my this compound product?

Answer:

The purification strategy for diazaborines depends on the specific compound and the purity of the crude reaction mixture.

  • Precipitation and Filtration/Centrifugation: Many this compound formations are high-yielding and produce the product as a precipitate directly from the aqueous reaction mixture.[5] In such cases, the solid can be isolated by filtration or centrifugation, followed by washing with water and lyophilization to yield a semi-pure product.[2]

  • Chromatography: For reactions that are not as clean or for products that are soluble in the reaction media, purification by flash column chromatography may be necessary.

  • No Chromatographic Purification: In some instances, diazaborines can be synthesized in excellent yields without the need for chromatographic purification.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this compound formation?

A1: this compound formation is typically carried out under mild, physiological conditions. Key parameters include:

  • Solvent: Aqueous buffers, such as phosphate-buffered saline (PBS).

  • pH: Around 7.4.[1][2]

  • Temperature: Ambient temperature.[2]

  • Catalyst: No catalyst is generally required.[1]

Q2: How fast is the this compound formation reaction?

A2: The reaction is known for its rapid kinetics, often described as a "click-type" transformation.[3] Second-order rate constants are frequently reported to be greater than 10³ M⁻¹s⁻¹.[1][6]

Q3: How can I monitor the progress of my this compound formation reaction?

A3: Several analytical techniques can be used to monitor the reaction:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for observing the disappearance of starting material signals and the appearance of product signals.[1] It can provide quantitative information about the reaction progress.[7]

  • Mass Spectrometry (MS): Techniques like ESI-MS can be used to identify the masses of reactants, products, and any intermediates or side products.[8]

  • UV-Vis Spectroscopy: If the reactants and product have distinct absorbance spectra, UV-Vis spectroscopy can be a convenient method for monitoring the reaction kinetics in real-time.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture over time.

Q4: How stable are this compound compounds?

A4: The stability of diazaborines can vary significantly depending on their structure:

  • Substituents on the Boronic Acid: Diazaborines derived from 2-formylphenylboronic acid (2-FPBA) are generally more stable than those derived from 2-acetylphenylboronic acid (2-APBA).[3]

  • Substituents on the Hydrazine: The nature of the N-substituent on the hydrazine component also plays a role in the stability of the resulting this compound.[3]

  • pH: Stability can be pH-dependent. While stable at neutral pH, some diazaborines may be susceptible to hydrolysis under acidic or basic conditions.

Q5: Is the this compound formation reaction bioorthogonal?

A5: Yes, the reaction is considered bioorthogonal as it proceeds efficiently in complex biological media like blood serum and cell lysates with minimal interference from most endogenous biomolecules.[1][4] However, as noted, interference from free thiols can occur with certain reactants.[1]

Data Presentation

Table 1: Comparison of Reactants for this compound Formation

Feature2-Formylphenylboronic Acid (2-FPBA)2-Acetylphenylboronic Acid (2-APBA)
Reactivity with Thiols Can react with free thiols (e.g., cysteine), potentially inhibiting this compound formation.[1]Shows minimal interference from free thiols.[1]
Resulting this compound Stability Generally forms more stable diazaborines.[3]Forms diazaborines that can be less stable.[3]
Typical Nucleophile Partner Semicarbazide, Phenylhydrazine, Sulfonyl hydrazide.[1][3]Semicarbazide, Sulfonyl hydrazide.[1][3]

Experimental Protocols

General Protocol for this compound Formation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of the ortho-carbonyl phenylboronic acid (e.g., 2-FPBA or 2-APBA) in a suitable buffer (e.g., 0.1 M PBS, pH 7.4).

    • Prepare a stock solution of the α-nucleophile (e.g., semicarbazide or a sulfonyl hydrazide derivative) in the same buffer.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the ortho-carbonyl phenylboronic acid and the α-nucleophile solutions to achieve the desired final concentrations (e.g., 50 µM each).[2]

  • Reaction Conditions:

    • Incubate the reaction mixture at ambient temperature.[2]

    • If the product precipitates, the reaction mixture can be gently agitated (e.g., nutated) for a short period (e.g., 2 minutes) to ensure thorough mixing.[2]

  • Monitoring:

    • Monitor the reaction progress by a suitable analytical method such as ¹H NMR, LC-MS, or UV-Vis spectroscopy.

  • Work-up and Isolation:

    • For Precipitated Products: If a solid forms, centrifuge the reaction mixture. Decant the supernatant. Wash the solid pellet with water (e.g., twice). Lyophilize the solid to obtain the semi-pure this compound product.[2]

    • For Soluble Products: If the product remains in solution, it may require extraction into an organic solvent followed by purification using techniques like flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation prep_boronic Prepare Boronic Acid Solution mix Combine Reactants in Buffer (pH 7.4) prep_boronic->mix prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->mix incubate Incubate at Ambient Temperature mix->incubate monitor Monitor by NMR, LC-MS, or UV-Vis incubate->monitor precipitate Precipitate Forms? monitor->precipitate centrifuge Centrifuge, Wash, Lyophilize precipitate->centrifuge Yes chromatography Purify by Chromatography precipitate->chromatography No product Isolated this compound centrifuge->product chromatography->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Slow Reaction cause1 Reagent Purity/Stoichiometry start->cause1 cause2 Incorrect pH start->cause2 cause3 Thiol Interference (with 2-FPBA) start->cause3 cause4 Product Inhibition/Instability start->cause4 sol1 Verify Reagent Quality & Ratio cause1->sol1 sol2 Adjust Buffer to pH ~7.4 cause2->sol2 sol3 Use 2-APBA Instead of 2-FPBA cause3->sol3 sol4 Monitor Kinetics / Optimize Conditions cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

References

overcoming solubility issues with diazaborine compounds in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diazaborine compounds. It specifically addresses the common challenge of poor aqueous solubility encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What's happening and what should I do?

A: This is a common issue known as "precipitation upon dilution." While many diazaborines are soluble in 100% Dimethyl Sulfoxide (DMSO), their low aqueous solubility causes them to crash out of solution when the concentration of the organic solvent drops significantly upon addition to an aqueous medium[1][2]. The challenge is to maintain the compound in a soluble state at the final desired assay concentration.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (e.g., enzyme activity or cell viability). For many cell-based assays, this is typically below 1%, but some can tolerate up to 2%[1]. Prepare your working solutions by diluting a high-concentration DMSO stock, ensuring the final DMSO percentage remains within this tolerated limit.

  • Use Sonication: After diluting the DMSO stock into the aqueous buffer, use a sonicator. This input of energy can help to break down aggregates and re-dissolve precipitated compound, creating a more homogenous dispersion[1].

  • Incorporate Surfactants (for biochemical assays): For cell-free assays, such as those with isolated enzymes, adding a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer at a low concentration (e.g., 0.01 - 0.05%) can help maintain compound solubility and prevent aggregation[1]. Note that this is generally not suitable for cell-based assays as detergents can be cytotoxic[1].

  • Adjust pH: If the this compound compound has ionizable groups, adjusting the pH of the assay buffer can significantly improve its solubility[1][3].

  • Consider Co-solvents: In some cases, using a mixture of solvents for the stock solution or adding other biocompatible co-solvents to the final assay medium can improve solubility.

Q2: What is the best solvent for preparing high-concentration stock solutions of this compound compounds?

A: Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for creating high-concentration stock solutions of this compound and related heterocyclic boron-containing compounds[4][5]. It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds[6]. Stock solutions in DMSO are typically prepared, aliquoted, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: How can I differentiate between compound precipitation and aggregation? My results are inconsistent.

A: This is a critical distinction.

  • Precipitation is the formation of large, often visible, solid particles that fall out of solution. This leads to a lower effective concentration of your compound.

  • Aggregation is the formation of colloidal particles, typically 100-500 nm in diameter[7]. These aggregates are often not visible to the naked eye but can interfere with assays by sequestering proteins non-specifically, leading to false-positive results, especially in high-throughput screening[7][8].

Methods to Detect Aggregation:

  • Detergent Test: Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced or eliminated, it is likely an aggregator, as the detergent disrupts the formation of colloidal aggregates[7].

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution. It can definitively detect the presence of aggregates in the nanometer range[8].

  • Centrifugation: Centrifuging the assay plate or tubes can pellet larger aggregates. If the activity is found in the pellet or reduced in the supernatant, aggregation may be occurring.

Q4: My this compound targets an intracellular pathway. How can I ensure it gets into the cells without precipitating in the culture medium?

A: For cell-based assays, maintaining solubility in the extracellular medium is key for effective delivery.

  • Minimize Time in Medium: Prepare the final dilution of the compound in the cell culture medium immediately before adding it to the cells. This reduces the time the compound has to precipitate.

  • Use Serum or Albumin: If compatible with your experiment, the presence of serum or bovine serum albumin (BSA) in the culture medium can help to keep hydrophobic compounds soluble by binding to them[1].

  • Test Kinetic vs. Thermodynamic Solubility: A compound might stay in solution for a short period (kinetic solubility) before it eventually precipitates (thermodynamic solubility)[1]. If your experiment is short (e.g., a few hours), you may be able to complete it before significant precipitation occurs. You can test this by preparing the compound in media and observing it for precipitation over your experimental time course.

Quantitative Data Summary

The solubility of this compound and related compounds can vary. The following table summarizes reported solubility data in DMSO for select compounds.

Compound NameSynonym(s)CAS NumberReported Solubility in DMSOReference(s)
This compoundAAA-ATPase Drg1 Inhibitor22959-81-5100 mg/mL
EperezolidPNU-100592165800-04-4≥ 14.05 mg/mL, ≥ 44 mg/mL[4][9]
AN3365Epetraborole, GSK22510521234563-16-610 mg/mL[5]

Visual Troubleshooting and Experimental Workflows

The following diagrams illustrate key workflows and concepts for working with this compound compounds.

G start Precipitation Observed in Aqueous Assay Medium q1 Is final DMSO concentration > 2%? start->q1 a1_yes Reduce DMSO concentration by using a more concentrated stock solution. q1->a1_yes Yes q2 Is this a cell-free (biochemical) assay? q1->q2 No a1_yes->q2 a2_yes Add 0.01-0.05% non-ionic surfactant (e.g., Tween-20) to the assay buffer. q2->a2_yes Yes a2_no Surfactants may be toxic. Proceed to next step. q2->a2_no No (Cell-based) step3 Sonicate the final solution immediately after dilution. a2_yes->step3 a2_no->step3 q4 Does the compound have ionizable groups? step3->q4 a4_yes Experimentally determine the optimal pH for solubility in the assay buffer. q4->a4_yes Yes end Issue Resolved / Consider Alternative Formulation q4->end No / Unsure a4_yes->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation p1 Weigh this compound powder p2 Add 100% DMSO to desired concentration (e.g., 10-100 mM) p1->p2 p3 Vortex/sonicate until fully dissolved p2->p3 p4 Aliquot and store at -80°C p3->p4 w1 Thaw one aliquot of DMSO stock p4->w1 For Assay w2 Perform serial dilutions in assay buffer/medium w1->w2 w3 Vortex/pipette mix between each dilution w2->w3 w4 Use immediately in assay w3->w4 kc_node Key Considerations: - Final DMSO should be <1-2% - Prepare fresh before use - Avoid repeated freeze-thaw

Caption: Standard workflow for preparing this compound solutions.

G Mechanism of Action: Drg1 Inhibition pre60S Pre-60S Ribosomal Particle (with Rlp24) Release Rlp24 Release & 60S Maturation pre60S->Release Requires Drg1 Activity NoRelease Rlp24 Not Released Ribosome Biogenesis Blocked pre60S->NoRelease Drg1 AAA-ATPase Drg1 Drg1->Release Blocked Inhibited ATP Hydrolysis (Drg1 Stalled) Drg1->Blocked ATP ATP ATP->Drg1 Binds & Activates ATP->Blocked This compound This compound This compound->Blocked Binds to ATP-loaded Drg1 Blocked->NoRelease

References

Technical Support Center: Addressing Off-Target Effects of Diazaborine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing diazaborine compounds in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound in eukaryotic cells?

In eukaryotic cells, this compound's primary target is the AAA-ATPase Drg1 (ATPases associated with diverse cellular activities).[1][2][3][4][5][6] this compound inhibits the ATP hydrolysis activity of Drg1, which is a key factor in the maturation of the 60S ribosomal subunit.[1][2][3][4][5][6] This inhibition prevents the release of the shuttling protein Rlp24 from pre-60S particles, thereby blocking ribosome biogenesis.[1][3][6]

Q2: What are off-target effects, and why are they a concern with this compound?

Off-target effects occur when a compound interacts with proteins other than its intended target. For this compound, this means binding to proteins other than Drg1. These unintended interactions can lead to misleading experimental data, cellular toxicity, or other phenotypic changes that are not related to the inhibition of ribosome biogenesis. Understanding and controlling for these effects is crucial for correctly interpreting your results.

Q3: I'm observing a phenotype that doesn't seem to be related to ribosome biogenesis. Could this be an off-target effect of this compound?

It is possible. While inhibition of ribosome biogenesis can have widespread cellular consequences, a phenotype that is inconsistent with this mechanism warrants investigation into potential off-target effects. For example, if you observe rapid changes in cell signaling pathways that are not downstream of translation inhibition, it could indicate that this compound is interacting with other cellular proteins.

Q4: How can I minimize the risk of off-target effects in my experiments?

The following strategies can help minimize off-target effects:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Using excessively high concentrations increases the likelihood of binding to lower-affinity off-target proteins.

  • Use appropriate controls: Include negative controls (e.g., a structurally related but inactive analog of this compound, if available) and positive controls (e.g., another compound known to inhibit ribosome biogenesis through a different mechanism).

  • Cell line selection: Use cell lines where the on-target pathway is well-characterized.

  • Orthogonal approaches: Confirm your findings using an alternative method to inhibit the target, such as siRNA/shRNA knockdown of Drg1. If the phenotype is recapitulated, it is more likely to be an on-target effect.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected results and investigating potential off-target effects of this compound.

Problem 1: High background or unexpected cytotoxicity in my cell-based assay.

High background or cytotoxicity can arise from several factors, including off-target effects or experimental artifacts.

Possible Cause Suggested Solution
High this compound Concentration Perform a dose-response experiment to determine the IC50 for your cell line. Use concentrations at or slightly above the IC50 for your on-target effect.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). Run a vehicle-only control.[7]
Contamination Check for mycoplasma or other microbial contamination in your cell cultures.[8]
Off-Target Toxicity If cytotoxicity persists at low, on-target concentrations, consider performing counter-screening assays (see Experimental Protocols section).
Problem 2: My experimental results are inconsistent or not reproducible.

Inconsistent results can be a sign of experimental variability or complex biological responses, including off-target effects.

Possible Cause Suggested Solution
Experimental Variability Standardize all experimental parameters, including cell density, passage number, and incubation times. Ensure your this compound stock solution is properly stored and has not degraded.
Cell Line Heterogeneity Use a clonal cell line if possible. Be aware that different cell lines may respond differently to this compound due to varying expression levels of on- and off-target proteins.
Complex Biological Response The observed phenotype may be a result of a combination of on- and off-target effects. Proceed to the experimental protocols below to dissect these effects.

Experimental Protocols for Investigating Off-Target Effects

If you suspect off-target effects, the following experimental approaches can help you identify them.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Detailed Methodology:

  • Cell Treatment: Treat your cells with this compound at a concentration where you observe the phenotype of interest. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Drg1 (your on-target) and other suspected off-targets at each temperature using Western blotting or mass spectrometry.

Data Presentation: A successful CETSA experiment will show a shift in the melting curve of Drg1 in the presence of this compound. The absence of a shift for a suspected off-target protein suggests it does not directly bind to this compound.

Target Protein Treatment Apparent Melting Temp (°C) Thermal Shift (ΔTm)
Drg1Vehicle (DMSO)52.5-
Drg1This compound (10 µM)56.2+3.7
GAPDHVehicle (DMSO)48.1-
GAPDHThis compound (10 µM)48.3+0.2
Hypothetical Off-Target Kinase XVehicle (DMSO)45.8-
Hypothetical Off-Target Kinase XThis compound (10 µM)49.1+3.3

This is example data and does not represent actual experimental results.

Experimental Workflow for CETSA

CETSA_Workflow A Treat cells with This compound or Vehicle B Heat cell lysate/ intact cells A->B C Separate soluble and precipitated proteins B->C D Quantify protein levels (Western Blot/MS) C->D E Analyze thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinome Profiling

Since many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, a kinome scan can be a valuable tool.

Detailed Methodology:

  • Compound Submission: Submit your this compound compound to a commercial kinome profiling service.

  • Screening: The service will screen your compound against a large panel of purified kinases (typically at a fixed concentration, e.g., 1 µM or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.

Data Presentation: The data can be summarized in a table listing the kinases that are significantly inhibited.

Kinase Target This compound Concentration (µM) % Inhibition
Drg1 (On-target)1095%
Kinase X1085%
Kinase Y1062%
Kinase Z1015%

This is example data and does not represent actual experimental results.

Signaling Pathway Potentially Affected by Off-Target Kinase Inhibition

Kinase_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound Drg1 Drg1 This compound->Drg1 inhibition Kinase_X Kinase_X This compound->Kinase_X off-target inhibition Ribosome_Biogenesis Ribosome_Biogenesis Drg1->Ribosome_Biogenesis Cell_Growth Cell_Growth Ribosome_Biogenesis->Cell_Growth Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Alternative_Phenotype Alternative_Phenotype Downstream_Effector->Alternative_Phenotype

Caption: On-target vs. potential off-target signaling pathways.

Mass Spectrometry-Based Proteomics

A global proteomics approach can provide an unbiased view of the cellular proteins affected by this compound treatment.

Detailed Methodology:

  • Cell Treatment: Treat cells with this compound and a vehicle control.

  • Lysis and Digestion: Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify proteins that are up- or down-regulated.

Data Presentation: Results are often presented in a volcano plot, and a table summarizing the most significantly altered proteins.

Protein Log2 Fold Change (this compound/Vehicle) p-value Potential Function
Drg10.050.85Ribosome Biogenesis (On-target)
Protein A2.50.001Cell Cycle Regulation
Protein B-1.80.005Apoptosis
Protein C1.20.04Metabolism

This is example data and does not represent actual experimental results.

Troubleshooting Logic for Suspected Off-Target Effects

Troubleshooting_Logic Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response On_Target_Potency Phenotype potency matches on-target potency? Dose_Response->On_Target_Potency Orthogonal_Test Use Orthogonal Method (e.g., Drg1 siRNA) On_Target_Potency->Orthogonal_Test Yes Investigate_Off_Target Investigate Off-Target Effects On_Target_Potency->Investigate_Off_Target No Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Test->Phenotype_Reproduced Likely_On_Target Likely On-Target Effect Phenotype_Reproduced->Likely_On_Target Yes Phenotype_Reproduced->Investigate_Off_Target No CETSA CETSA Investigate_Off_Target->CETSA Kinome_Scan Kinome Scan Investigate_Off_Target->Kinome_Scan Proteomics Proteomics Investigate_Off_Target->Proteomics

Caption: Decision tree for troubleshooting off-target effects.

References

how to prevent degradation of diazaborine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of diazaborine stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dissolving this compound compounds. For example, some commercially available this compound derivatives are soluble in DMSO at concentrations as high as 100 mg/mL. Always refer to the manufacturer's product data sheet for specific solubility information.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure stability, this compound stock solutions should be stored in aliquots in tightly sealed vials at -20°C.[1] Under these conditions, stock solutions are generally stable for up to three months.[2] It is also advisable to protect the solutions from light.[3]

Q3: How can I prevent the degradation of my this compound stock solution?

A3: To prevent degradation, it is crucial to adhere to the recommended storage conditions. This includes storing aliquots at -20°C to avoid repeated freeze-thaw cycles, protecting them from light, and using an appropriate solvent like DMSO. For aqueous solutions, some this compound derivatives have shown stability for over 14 days in buffer at various pH levels and for over 5 days in plasma.[4] However, stability can be compound-specific.

Q4: What are the common degradation pathways for diazaborines?

A4: The primary degradation pathways for diazaborines are oxidation and hydrolysis.

  • Oxidation: Diazaborines can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3][5] This oxidation can be pH-dependent, with some studies showing inhibition of oxidation at acidic pH (e.g., 4.5) and promotion at basic pH.[3]

  • Hydrolysis: The hydrazone linkage in the this compound ring can be susceptible to hydrolysis, a process that can be promoted by prior oxidation of the molecule.[3] Some this compound precursors, like certain hydrazides, are prone to complete hydrolysis in solution.

Q5: How can I check the purity of my this compound stock solution?

A5: The purity of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the presence of degradation products and quantify the amount of intact this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in experiments. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from solid compound. 2. Verify the storage conditions of the existing stock solution (temperature, light exposure). 3. Perform a purity check of the stock solution using HPLC or NMR.
Precipitate observed in the stock solution upon thawing. Poor solubility or compound degradation.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate persists, it may be a degradation product. Prepare a fresh stock solution.
Inconsistent experimental results using the same stock solution. Inconsistent concentration due to improper mixing or degradation between uses.1. Ensure the stock solution is completely thawed and vortexed gently before each use. 2. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC analysis of the stock solution. Chemical degradation of the this compound.1. Identify potential degradation products by comparing with forced degradation samples. 2. Review handling and storage procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, or contaminants).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of a this compound compound in DMSO.

Materials:

  • This compound compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Allow the this compound compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the this compound compound using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of Stock Solution Stability by HPLC

Objective: To monitor the degradation of a this compound stock solution over time using reverse-phase HPLC.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid or trifluoroacetic acid

  • Autosampler vials

Procedure:

  • Initial Analysis (T=0):

    • Thaw a fresh aliquot of the this compound stock solution.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10-100 µM) in the mobile phase.

    • Inject the working solution into the HPLC system.

    • Develop a suitable gradient elution method to separate the parent this compound from potential degradation products (e.g., a linear gradient of acetonitrile in water with 0.1% acid).

    • Record the chromatogram and note the retention time and peak area of the parent compound. This serves as the baseline for stability assessment.

  • Time-Point Analysis:

    • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and prepare a working solution as described above.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent this compound compound at each time point to the initial (T=0) peak area.

    • Calculate the percentage of the remaining parent compound to determine the extent of degradation.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

DegradationPathways Potential Degradation Pathways for Diazaborines This compound This compound Stock Solution Oxidation Oxidation (e.g., by ROS, light) This compound->Oxidation Stress Factors Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation->Hydrolysis Promotes DegradationProducts Inactive Degradation Products Oxidation->DegradationProducts Hydrolysis->DegradationProducts

Caption: Key degradation pathways for this compound compounds.

TroubleshootingWorkflow Troubleshooting this compound Stock Solution Issues Start Inconsistent Experimental Results or Loss of Activity CheckStorage Verify Storage Conditions (-20°C, protected from light?) Start->CheckStorage CheckHandling Review Handling Procedures (Minimize freeze-thaw cycles?) Start->CheckHandling PurityAnalysis Perform Purity Analysis (HPLC or NMR) CheckStorage->PurityAnalysis CheckHandling->PurityAnalysis DegradationDetected Degradation Detected? PurityAnalysis->DegradationDetected PrepareFresh Prepare Fresh Stock Solution DegradationDetected->PrepareFresh Yes NoDegradation No Degradation Detected DegradationDetected->NoDegradation No ReassessProtocol Re-evaluate Experimental Protocol PrepareFresh->ReassessProtocol NoDegradation->ReassessProtocol

Caption: A workflow for troubleshooting common issues with this compound stock solutions.

StabilityTestingWorkflow Experimental Workflow for Stability Assessment Start Prepare Fresh this compound Stock Solution Aliquot Aliquot Stock Solution Start->Aliquot InitialAnalysis Perform Initial Analysis (T=0) (e.g., HPLC, NMR) Aliquot->InitialAnalysis Store Store Aliquots Under Various Conditions (-20°C, 4°C, RT, Light, Dark) Aliquot->Store DataAnalysis Analyze Data: Compare to T=0, Calculate % Degradation InitialAnalysis->DataAnalysis TimePoints Analyze Aliquots at Pre-defined Time Points Store->TimePoints TimePoints->DataAnalysis Conclusion Determine Optimal Storage Conditions and Shelf-life DataAnalysis->Conclusion

Caption: A general workflow for conducting a stability study on this compound stock solutions.

References

Technical Support Center: Refining Purification Methods for Acylated Benzodiazaborines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for acylated benzodiazaborines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying acylated benzodiazaborines?

A1: The primary challenges in purifying acylated benzodiazaborines stem from two main sources: the inherent structural complexity of the target molecule and the potential for impurities arising from the starting materials. Acylated benzodiazaborines can exist in a dynamic equilibrium between an open-chain hydrazone form, a monomeric cyclic B-hydroxy diazaborine, and an anhydro dimer.[1] These different forms may exhibit varying polarities, solubilities, and stability, complicating separation by standard techniques like column chromatography and recrystallization. Additionally, a common precursor, 2-aminobenzaldehyde, is known to be unstable and can undergo self-condensation, leading to impurities that may be difficult to remove from the final product.

Q2: Which analytical techniques are recommended for assessing the purity of acylated benzodiazaborines?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is essential for structural confirmation and can reveal the presence of different structural isomers in solution. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify any byproducts.

Q3: Are there any specific safety precautions to consider when working with acylated benzodiazaborines and their precursors?

A3: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Specific safety data sheets (SDS) for all reagents and solvents should be consulted prior to use. Boron-containing compounds may have specific handling and disposal requirements that need to be followed according to institutional and regulatory guidelines.

Troubleshooting Guide

Problem 1: Multiple spots or broad peaks observed during TLC or HPLC analysis of the crude product.

Possible Cause 1.1: Presence of multiple structural isomers.

As mentioned, acylated benzodiazaborines can exist in equilibrium between open-chain and cyclic forms.[1] These isomers may have different retention factors (Rf) on TLC or retention times in HPLC.

  • Solution 1.1.1: Attempt to isolate the dominant and most stable isomer. This may be achieved by adjusting the purification conditions (e.g., solvent polarity, temperature) to favor one form.

  • Solution 1.1.2: Consider that the observed mixture may be unavoidable under the analytical conditions. If the isomers interconvert rapidly, a single, potentially broad peak might be observed. If they are stable enough to be separated, it may be necessary to characterize each form.

Possible Cause 1.2: Impurities from starting materials.

The self-condensation of 2-aminobenzaldehyde is a common source of impurities. Other potential impurities include unreacted starting materials or byproducts from the acylation reaction.

  • Solution 1.2.1: Ensure the purity of the 2-aminobenzaldehyde before use. Freshly prepared or purified starting material can minimize the formation of condensation byproducts.

  • Solution 1.2.2: Optimize the reaction conditions (e.g., stoichiometry, reaction time, temperature) to drive the reaction to completion and minimize side reactions.

Problem 2: Difficulty in obtaining a crystalline solid from recrystallization (oiling out).

Possible Cause 2.1: Inappropriate solvent system.

The chosen solvent system may not be suitable for inducing crystallization of the acylated benzothis compound. The compound may be too soluble, even at low temperatures, or it may be precipitating as an amorphous oil.

  • Solution 2.1.1: Systematically screen a range of solvent systems with varying polarities. Common choices for recrystallization include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Solution 2.1.2: Employ a co-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent (an "anti-solvent") until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

  • Solution 2.1.3: Try slow evaporation of a dilute solution in a suitable solvent.

Possible Cause 2.2: Presence of impurities.

Even small amounts of impurities can inhibit crystallization and lead to the formation of oils.

  • Solution 2.2.1: First, attempt to purify the crude product by column chromatography to remove baseline impurities before proceeding with recrystallization.

Problem 3: Product degradation on silica gel during column chromatography.

Possible Cause 3.1: Acidity of silica gel.

Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The B-N bond in benzodiazaborines could potentially be susceptible to hydrolysis under acidic conditions.

  • Solution 3.1.1: Use deactivated or neutral silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, in the eluent system (e.g., adding 0.1-1% triethylamine to the mobile phase).

  • Solution 3.1.2: Consider using an alternative stationary phase, such as neutral alumina.

  • Solution 3.1.3: Minimize the contact time of the compound with the silica gel by running the column as quickly as possible while maintaining good separation.

Data Presentation

Table 1: Representative Solvent Systems for Purification

Purification MethodSolvent System (Good Solvent)Anti-Solvent (if applicable)Target Compound Polarity
Recrystallization Dichloromethane, Ethyl Acetate, Acetone, EthanolHexanes, Heptane, WaterNon-polar to Moderately Polar
Column Chromatography Hexanes/Ethyl Acetate (gradient)N/ANon-polar to Moderately Polar
Column Chromatography Dichloromethane/Methanol (gradient)N/APolar

Note: The optimal solvent system is highly dependent on the specific acyl group and any other substituents on the benzothis compound core. The information in this table represents common starting points for method development.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude acylated benzothis compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential "good" solvent at room temperature. Add a "poor" solvent dropwise until the solution becomes cloudy. If warming the mixture results in a clear solution, this solvent pair is a good candidate.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in a minimal amount of the hot "good" solvent.

  • Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow start Crude Acylated Benzothis compound chromatography Column Chromatography (Silica Gel) start->chromatography recrystallization Recrystallization chromatography->recrystallization troubleshoot_chrom Troubleshoot: - Multiple Peaks - Degradation chromatography->troubleshoot_chrom purity_analysis Purity Analysis (HPLC, NMR, MS) recrystallization->purity_analysis troubleshoot_recryst Troubleshoot: - Oiling Out - Poor Yield recrystallization->troubleshoot_recryst pure_product Pure Product purity_analysis->pure_product troubleshoot_chrom->chromatography Adjust Conditions troubleshoot_recryst->recrystallization Change Solvents

Caption: A general experimental workflow for the purification of acylated benzodiazaborines.

logical_relationship equilibrium Acylated Benzothis compound Equilibrium open_chain Open-Chain Hydrazone equilibrium->open_chain monomer Monomeric Cyclic Form equilibrium->monomer dimer Anhydro Dimer equilibrium->dimer purification_challenge Purification Challenge: Variable Polarity & Solubility open_chain->purification_challenge monomer->purification_challenge dimer->purification_challenge

Caption: The structural equilibrium of acylated benzodiazaborines leading to purification challenges.

References

strategies to minimize non-specific binding of diazaborine probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diazaborine probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental workflows, with a specific focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are this compound probes and what is their mechanism of action?

This compound probes are a class of chemical tools used in chemical biology and drug discovery. They are heterocyclic compounds containing a boron atom, which is key to their reactivity. The primary mechanism of action for many this compound probes involves the formation of a stable, covalent bond with their biological target.[1][2][3] This interaction is often highly specific, depending on the presence of a nucleotide cofactor like NAD(P)H.[1] For instance, some diazaborines target NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR), while others can inhibit AAA-ATPases like Drg1 by forming a covalent adduct with the nucleotide in the binding pocket.[1]

Q2: What is non-specific binding and why is it a concern with this compound probes?

Non-specific binding refers to the interaction of a probe with molecules or surfaces that are not the intended target of the investigation. For this compound probes, which are designed to form covalent bonds, this can be particularly problematic as it can lead to the irreversible, off-target labeling of other proteins or cellular components.[4][5] This can result in high background signals in imaging experiments, false positives in affinity pull-down assays, and potential cellular toxicity, ultimately leading to misinterpretation of experimental results.[4][5]

Q3: What are the common causes of non-specific binding with covalent probes like diazaborines?

Several factors can contribute to non-specific binding of covalent probes:

  • Probe Concentration: Using a probe concentration that is too high can increase the likelihood of off-target reactions.[6]

  • Inadequate Blocking: Failure to block non-specific binding sites on cells, tissues, or experimental materials (e.g., beads, plates) can lead to unwanted probe attachment.

  • Suboptimal Washing: Insufficient or ineffective washing steps may not remove all unbound or weakly bound probes, contributing to background signal.

  • Probe Instability: While diazaborines are generally stable, degradation of the probe could potentially lead to reactive species that bind non-specifically.[3]

  • Hydrophobic and Electrostatic Interactions: The probe molecule itself may have inherent properties that lead to non-specific interactions with cellular components or surfaces.

Q4: How can I be sure that the observed effect is due to the specific binding of my this compound probe?

To ensure the observed phenotype is a result of on-target activity, it is crucial to include proper controls in your experiments. A key control is a structurally similar but functionally inactive analog of your probe. This "negative control" compound should not bind to the intended target. If the phenotype is still observed with the inactive analog, it is likely due to off-target effects or other experimental variables. Additionally, washout experiments can be performed. In such experiments, cells are treated with the covalent probe, which is then removed from the medium. A sustained biological effect after washout is indicative of a covalent on-target interaction.[7]

Troubleshooting Guides

High Background in Fluorescence Imaging

High background fluorescence can obscure the specific signal from your this compound probe, making data interpretation difficult. The following table outlines common causes and suggested solutions.

Potential Cause Troubleshooting Strategy Expected Outcome
Excessive Probe Concentration Titrate the probe concentration to find the lowest effective concentration that provides a specific signal with minimal background.Reduced background fluorescence and improved signal-to-noise ratio.
Inadequate Blocking Optimize blocking conditions. Use a blocking agent such as Bovine Serum Albumin (BSA) or casein before probe incubation. Test different concentrations and incubation times.[3][8]Saturation of non-specific binding sites, leading to a decrease in background signal.
Insufficient Washing Increase the number and duration of wash steps after probe incubation and detection. Use a wash buffer containing a mild, non-ionic detergent like Tween-20.[9]Efficient removal of unbound and non-specifically bound probe, resulting in a cleaner background.
Cellular Autofluorescence Image an unstained sample to determine the level of autofluorescence. If significant, consider using a probe with a fluorophore in the far-red or near-infrared spectrum to avoid the autofluorescence range of most cells.[3][10]Minimized interference from endogenous cellular fluorescence.
Probe Aggregation Prepare fresh probe solutions and centrifuge at high speed before use to pellet any aggregates.[9]Elimination of punctate, non-specific staining caused by probe aggregates.
Non-Specific Proteins in Pull-Down Assays

The presence of non-specifically bound proteins can complicate the identification of true interaction partners in pull-down experiments. The following table provides strategies to address this issue.

Potential Cause Troubleshooting Strategy Expected Outcome
Binding to Affinity Beads Pre-clear the cell lysate by incubating it with the affinity beads (without the probe) before the pull-down experiment. This will remove proteins that bind non-specifically to the beads themselves.[11]A cleaner final eluate with fewer proteins that bind directly to the affinity matrix.
Ineffective Washing Optimize the wash buffer. Increase the salt concentration (e.g., 150-500 mM NaCl) and/or include a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to disrupt weak, non-specific interactions.[11][12]More stringent removal of non-specifically bound proteins, leading to a higher purity of the target-probe complex.
Insufficient Blocking of Beads Block the affinity beads with a protein solution like BSA or casein before incubating with the cell lysate.[11]Reduced non-specific binding of lysate proteins to the surface of the beads.
Use of a Negative Control Perform a parallel pull-down experiment using a "bait" that does not contain the this compound probe (e.g., beads alone or beads with a control molecule). Proteins identified in this control are likely non-specific binders and can be subtracted from your results.[11][13]Identification and exclusion of proteins that bind non-specifically to the experimental setup.

Experimental Protocols

Protocol 1: Cell-Based Imaging with a this compound Fluorescent Probe

This protocol provides a general workflow for labeling intracellular targets with a this compound-based fluorescent probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound fluorescent probe

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-3% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Antifade mounting medium with DAPI

Methodology:

  • Cell Seeding: Seed cells on an appropriate imaging surface and allow them to adhere and grow to the desired confluency.

  • Probe Incubation:

    • Dilute the this compound fluorescent probe to the desired concentration in cell culture medium. Note: The optimal concentration should be determined empirically, starting with a range of 1-10 µM.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with warm PBS to remove unbound probe.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (if required for intracellular targets):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding of any subsequent detection reagents (if used) and to passivate surfaces.[14]

  • Washing:

    • Wash the cells three times with wash buffer.

  • Mounting and Imaging:

    • Mount the coverslips on a microscope slide using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's fluorophore and DAPI.

Protocol 2: Pull-Down Assay to Identify this compound Probe Targets

This protocol outlines a general procedure for using a biotin-tagged this compound probe to enrich for its binding partners from a cell lysate.

Materials:

  • Biotin-tagged this compound probe

  • Streptavidin-coated magnetic beads

  • Cell lysate from cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer 1 (e.g., PBS with 0.1% Tween-20 and 150 mM NaCl)

  • Wash Buffer 2 (e.g., PBS with 0.1% Tween-20 and 500 mM NaCl)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Methodology:

  • Cell Lysis: Prepare a cell lysate using a suitable lysis buffer. Ensure the lysate is clarified by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate:

    • Add streptavidin-coated magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Separate the beads from the lysate using a magnetic stand. This step removes proteins that non-specifically bind to the beads.

  • Probe Incubation:

    • Add the biotin-tagged this compound probe to the pre-cleared lysate. The optimal probe concentration should be determined empirically.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow the probe to bind to its target(s).

  • Affinity Capture:

    • Add fresh streptavidin-coated magnetic beads to the lysate-probe mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged probe and its bound proteins.

  • Washing:

    • Separate the beads from the lysate using a magnetic stand.

    • Wash the beads three times with Wash Buffer 1.

    • Wash the beads two times with Wash Buffer 2 to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.

Visualizations

experimental_workflow General Experimental Workflow for this compound Probes cluster_exp Experiment cluster_analysis Analysis cell_prep Cell/Tissue Preparation blocking Blocking (e.g., BSA, Casein) cell_prep->blocking probe_prep Probe Preparation (Dilution, Solubilization) incubation Probe Incubation probe_prep->incubation blocking->incubation washing Washing Steps incubation->washing imaging Fluorescence Imaging washing->imaging pull_down Pull-Down & Elution washing->pull_down ms_wb Mass Spec / Western Blot pull_down->ms_wb

Caption: A generalized workflow for experiments using this compound probes.

troubleshooting_flowchart Troubleshooting Non-Specific Binding start High Non-Specific Binding Observed q1 Is probe concentration optimized? start->q1 sol1 Titrate probe to lower concentration q1->sol1 No q2 Are blocking conditions adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize blocking agent (e.g., BSA), concentration, and time q2->sol2 No q3 Are washing steps stringent enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase wash duration/number, add detergent (e.g., Tween-20) q3->sol3 No end Reduced Non-Specific Binding q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A decision flowchart for troubleshooting non-specific binding issues.

binding_pathway This compound Probe Binding: Specific vs. Non-Specific cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding probe This compound Probe target Intended Target Protein (e.g., ENR, Drg1) probe->target Recognizes binding site off_target Off-Target Proteins probe->off_target Non-specific interaction surfaces Surfaces (Beads, Plates) probe->surfaces Adsorption specific_complex Stable Covalent Complex target->specific_complex cofactor Cofactor (e.g., NAD(P)H) cofactor->target nonspecific_interaction Unwanted Adsorption/ Covalent Modification off_target->nonspecific_interaction surfaces->nonspecific_interaction

Caption: Conceptual diagram illustrating specific vs. non-specific binding pathways.

References

troubleshooting failed reproduction of a published diazaborine experiment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with diazaborines. It is designed to assist in overcoming common challenges encountered during the synthesis, purification, characterization, and application of these compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are diazaborines and why are they useful in research?

A1: Diazaborines are heterocyclic compounds containing a boron-nitrogen bond. They are valuable in drug discovery and chemical biology due to their ability to act as bioisosteres of phenols, their potential as enzyme inhibitors, and their utility as reversible or responsive linkers in bioconjugation.[1] Their unique chemical properties, including their reactivity with reactive oxygen species (ROS), make them promising for developing targeted therapies and diagnostic tools.[2][3]

Q2: What are the key starting materials for diazaborine synthesis?

A2: The most common route to this compound synthesis involves the condensation reaction between an ortho-carbonyl substituted phenylboronic acid (e.g., 2-formylphenylboronic acid or 2-acetylphenylboronic acid) and a hydrazine or hydrazide derivative.[4][5] The choice of these starting materials allows for the introduction of various substituents, enabling the tuning of the this compound's chemical and biological properties.

Q3: How stable are this compound compounds?

A3: The stability of diazaborines can vary significantly depending on their substitution. Many diazaborines exhibit good stability at physiological pH and even in human plasma.[2][6] However, the equilibrium between the cyclic this compound and its open-chain hydrazone form can be influenced by the substituents on both the boronic acid and the hydrazine moiety.[2] For instance, diazaborines derived from 2-formylphenylboronic acid are generally more stable than those from 2-acetylphenylboronic acid.[2]

Q4: Are there any specific safety precautions I should take when working with diazaborines?

A4: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Boronic acids and their derivatives can have irritant properties. Specific this compound compounds may have unique toxicities, so it is advisable to consult the material safety data sheet (MSDS) for each compound and handle them with care, especially when their biological effects are not well characterized.

Troubleshooting Guides

This compound Synthesis

Q5: I am getting a low yield in my this compound synthesis. What are the possible causes and how can I improve it?

A5: Low yields in this compound synthesis can arise from several factors:

  • Purity of Starting Materials: Ensure that the ortho-carbonyl phenylboronic acid and the hydrazine/hydrazide are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: The reaction is often rapid at room temperature in aqueous buffers like PBS.[7] However, optimizing the pH, temperature, and reaction time may be necessary for specific substrates.

  • Side Reactions: The open-chain hydrazone intermediate can be prone to hydrolysis or other side reactions. Minimizing reaction time and promptly isolating the product can help. Consider performing the reaction under an inert atmosphere if your starting materials are sensitive to oxidation.

  • Product Precipitation: In some cases, the this compound product may precipitate from the reaction mixture, which can aid in its isolation but may also trap impurities.[7] Ensure complete reaction before isolating the precipitate.

Q6: My this compound product seems to be unstable during workup and purification. What can I do?

A6: Instability can be an issue for certain this compound derivatives.

  • Avoid Harsh Conditions: Avoid exposing the compound to strong acids or bases during workup, as this can promote hydrolysis of the B-N bond.

  • Purification Method: If standard silica gel chromatography leads to decomposition, consider alternative purification methods such as preparative reverse-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with a small amount of a volatile modifier like formic acid or TFA).[6]

  • Rapid Isolation: Minimize the time the compound is in solution during workup and purification. Lyophilization can be a gentle method for removing solvents from the purified fractions.[7]

Biological Assays

Q7: My this compound compound is precipitating in the cell culture medium during my assay. How can I address this solubility issue?

A7: Poor aqueous solubility is a common challenge for many organic compounds.[1][8][9]

  • Co-solvents: Prepare a concentrated stock solution of your this compound in a water-miscible organic solvent like DMSO.[10] When diluting into the aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.[9]

  • Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium with vigorous mixing to aid dissolution.[9]

  • Formulation Strategies: For persistent solubility issues, formulation strategies such as the use of solubilizing agents (e.g., cyclodextrins) or the preparation of a salt form of the compound (if it has an ionizable group) could be explored.[9][11]

Q8: I am not observing the expected biological activity (e.g., enzyme inhibition) with my this compound compound. What should I check?

A8: Several factors could contribute to a lack of activity in a biological assay:

  • Compound Integrity: Verify the purity and identity of your this compound compound using analytical techniques like NMR and mass spectrometry to ensure it has not degraded.

  • Assay Conditions: Boronic acids are known to interact with diols. If your assay buffer contains components with diol moieties (e.g., some buffers, sugars), they could potentially interfere with the boronic acid portion of the this compound.[12]

  • Mechanism of Action: The inhibitory activity of some diazaborines relies on the formation of a covalent bond with a serine residue in the enzyme's active site.[13] Ensure that the assay conditions (pH, incubation time) are suitable for this interaction to occur.

  • Cell Permeability: If you are conducting a cell-based assay, your compound may not be efficiently crossing the cell membrane. Consider structure-activity relationship (SAR) studies to modify the compound's lipophilicity or perform cell permeability assays.

Quantitative Data Summary

Table 1: Reported Reaction Yields for this compound Synthesis

This compound DerivativeStarting MaterialsSolventYield (%)Reference
Substituted Diazaborines2-carbonyl benzene BAs and various hydrazinesNot specified49-97[14]
2,4,1-Diazaborines4-Bromoaniline, propionitrile, AlCl₃, BCl₃Toluene55[7]
B-n-Bu-substituted 1,3-azaborineB-pivalate-1,3-azaborine and n-BuLiNot specified83[5]
B-Cl substituted 1,3-azaborine1,3-azaborine and HClNot specified52[5]

Table 2: Reported IC₅₀ and Kᵢ Values for this compound Derivatives

This compound DerivativeTargetAssay TypeIC₅₀/KᵢReference
Thienyl this compound (12)Human Neutrophil Elastase (HNE)Enzyme Inhibition3.4 µM (IC₅₀)[14]
This compound (8)Human Neutrophil Elastase (HNE)Enzyme Inhibition11.7 µM (IC₅₀)[14]
2-tosylbenzo[d][7][15][16]diazaborinin-1(2H)-olAAA-ATPase Drg1Enzyme Inhibition26 µM (Kᵢ)[10]
This compoundAAA-ATPase Drg1Growth Inhibition (Yeast)~122 µM (Kᴅ)[15]
VL-DAB31-SN-38 (ADC)B-cell lymphoma (CLBL-1 cells)Cytotoxicity54.1 nM (IC₅₀)[2]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol is a general guideline for the synthesis of a this compound from 2-formylphenylboronic acid (2-FPBA) and a hydrazine derivative.

Materials:

  • 2-Formylphenylboronic acid (2-FPBA)

  • Hydrazine or hydrazide derivative (e.g., tosylhydrazide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Acetonitrile (for purification)

  • Formic acid or Trifluoroacetic acid (for purification)

Procedure:

  • Prepare a solution of 2-FPBA (1 equivalent) in PBS buffer (e.g., 50 mM).

  • Prepare a solution of the hydrazine/hydrazide derivative (1 equivalent) in PBS buffer (e.g., 50 mM).

  • Combine the two solutions at room temperature with stirring. The reaction is often rapid and may be complete within minutes to a few hours.[7]

  • Monitor the reaction progress by a suitable analytical technique such as LC-MS or ¹H NMR.

  • If the product precipitates, it can be isolated by filtration or centrifugation. Wash the solid with cold water and dry under vacuum.[7]

  • If the product remains in solution, it can be purified by preparative reverse-phase HPLC.

Protocol 2: Purification by Preparative HPLC

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector and a fraction collector.

  • A suitable reverse-phase column (e.g., C18) of appropriate dimensions for the scale of the synthesis.[17][18]

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or TFA.

  • Solvent B: Acetonitrile with 0.1% formic acid or TFA.

Procedure:

  • Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition).

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.[14]

  • Set up a gradient elution method on the HPLC system. A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes, followed by a hold at 95% B and re-equilibration at the starting conditions. The gradient will need to be optimized for the specific this compound.[3]

  • Inject the sample and monitor the elution of the product at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of the crude product).

  • Collect the fractions corresponding to the product peak.

  • Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified this compound.

Protocol 3: Characterization by NMR and Mass Spectrometry

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[8][19]

  • Characteristic signals to look for include the protons and carbons of the aromatic rings and any substituents. The chemical shifts will be indicative of the this compound ring formation. ¹¹B NMR can also be a useful tool for characterizing boron-containing compounds.[7][20][21]

Mass Spectrometry:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in either positive or negative ion mode.[22]

  • The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathway and Workflow Diagrams

Diazaborine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start_Materials 2-Formylphenylboronic Acid + Hydrazine Derivative Reaction Condensation Reaction (e.g., PBS, RT) Start_Materials->Reaction Mix Crude_Product Crude this compound Reaction->Crude_Product Formation Dissolve Dissolve in Solvent Crude_Product->Dissolve HPLC Preparative HPLC Dissolve->HPLC Inject Collect Collect Fractions HPLC->Collect Lyophilize Lyophilize Collect->Lyophilize Pure_Product Pure this compound Lyophilize->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Pure_Product->NMR MS Mass Spectrometry (ESI-MS, HRMS) Pure_Product->MS Drg1_Pathway pre60S pre-60S Ribosomal Subunit (in cytoplasm) Drg1 AAA-ATPase Drg1 pre60S->Drg1 binds to Rlp24 Rlp24 (Assembly Factor) Rlp24->pre60S is part of ATP ATP Hydrolysis Drg1->ATP utilizes Release Rlp24 Release Drg1->Release mediates ATP->Release drives Mature60S Mature 60S Subunit Release->Mature60S leads to This compound This compound This compound->Drg1 inhibits HNE_Pathway Inflammation Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammation->Neutrophil HNE_Release Neutrophil Elastase (HNE) Release Neutrophil->HNE_Release ECM_Degradation Extracellular Matrix Degradation HNE_Release->ECM_Degradation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Diazaborine_Inhibitor This compound Inhibitor Diazaborine_Inhibitor->HNE_Release inhibits

References

Technical Support Center: Optimizing Diazaborine Concentration for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diazaborine and its derivatives. The following information is designed to address specific issues that may be encountered during enzyme inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound enzyme inhibition?

Diazaborines are a class of heterocyclic boron-containing compounds with potent antimicrobial and potential therapeutic activities. Their mechanism of inhibition can vary depending on the target enzyme.

  • In Bacteria: Diazaborines primarily target NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis.[1] Inhibition is dependent on the presence of the NAD(P)H cofactor. The boron atom of the this compound forms a covalent bond with the 2'-hydroxyl group of the nicotinamide ribose in NAD(P)H, creating a stable bisubstrate analog that tightly binds to the enzyme's active site.[1][2]

  • In Eukaryotes: In eukaryotic cells, such as yeast, this compound has been shown to inhibit ribosome biogenesis by targeting the AAA-ATPase Drg1.[3][4][5] The inhibitor binds to the second AAA domain (D2) of Drg1, a process that requires ATP to be loaded into this domain.[3][4] This binding event blocks the ATP hydrolysis necessary for the release of the ribosomal-like protein Rlp24 from pre-60S ribosomal particles, thereby halting the maturation of the large ribosomal subunit.[3][4] More specifically, this compound forms a covalent adduct with the ATP molecule within the D2 domain's active site.[2][6]

Q2: How do I determine the optimal concentration range for my this compound compound?

Determining the optimal concentration of a this compound inhibitor typically involves performing a dose-response experiment to calculate its IC50 value (the concentration of an inhibitor where the response is reduced by half).

A general starting point is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar). Based on published data, the inhibitory potency of this compound derivatives can vary significantly depending on the specific compound and the target enzyme. For example, the Ki of a specific this compound derivative against AAA-ATPase Drg1 has been reported to be 26 µM.

Q3: My this compound compound has poor solubility in aqueous buffers. How can I address this?

Poor aqueous solubility is a common challenge with small molecule inhibitors.[7][8] Here are several strategies to address this issue:

  • Use of Co-solvents: A common practice is to dissolve the this compound compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before preparing the final aqueous solution.[7] It is crucial to keep the final concentration of the organic solvent in the assay low (typically ≤1-5%) to avoid affecting enzyme activity.[9][10] Always include a vehicle control (buffer with the same concentration of the co-solvent) in your experiments.

  • pH Adjustment: The solubility of a compound can be pH-dependent.[8] If the this compound derivative has ionizable groups, adjusting the pH of the buffer may improve its solubility. However, ensure the chosen pH is within the optimal range for your target enzyme's activity.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant can help to solubilize hydrophobic compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low enzyme inhibition observed Inhibitor concentration is too low.Perform a dose-response curve with a wider and higher range of this compound concentrations.
Inactive inhibitor compound.Verify the purity and integrity of the this compound compound. If possible, confirm its activity against a known sensitive target.
Incorrect assay conditions.Ensure the buffer composition, pH, and temperature are optimal for the target enzyme.[7][11] Confirm the presence of necessary cofactors (e.g., NAD(P)H for ENR, ATP for Drg1).[1][3]
High variability in results Poor inhibitor solubility.Prepare fresh stock solutions of the this compound in an appropriate solvent like DMSO. Ensure complete dissolution before diluting into the assay buffer. Consider the troubleshooting steps for solubility mentioned above.
Unstable enzyme.Prepare fresh enzyme dilutions for each experiment and keep them on ice.[7]
Pipetting errors.Use calibrated pipettes and ensure proper mixing of all reaction components.
Inhibition decreases at higher substrate concentrations Competitive inhibition mechanism.This is characteristic of competitive inhibitors where the inhibitor and substrate compete for the same binding site.[12] To confirm, perform kinetic studies by measuring the IC50 at different substrate concentrations.[9]
Time-dependent inhibition Slow-binding or irreversible inhibition.Pre-incubate the enzyme and this compound for varying amounts of time before adding the substrate.[7] If inhibition increases with pre-incubation time, it suggests a time-dependent mechanism.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives is typically reported as an IC50 or Ki value. The following table summarizes some reported values for different target enzymes.

This compound Derivative Target Enzyme Organism Inhibitory Potency
This compoundAAA-ATPase Drg1Saccharomyces cerevisiaeKi = 26 µM
This compound 1Human Neutrophil Elastase (HNE)Homo sapiensIC50 = 24 µM[13]
This compound 2Human Neutrophil Elastase (HNE)Homo sapiensIC50 = 48 µM[13]
Benzo-diazaborineAAA-ATPase Drg1Saccharomyces cerevisiaeBinds to both D1 and D2 domains[6]
This compound Compounds 1-4VariousEscherichia coliMIC values determined[14]
VL-DAB31-SN-38 (ADC)B-cell lymphoma cellsCanineIC50 = 54.1 nM[15]

Experimental Protocols

Protocol 1: Determining the IC50 of a this compound Inhibitor

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a this compound compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • This compound inhibitor

  • Assay buffer (optimized for the target enzyme)

  • Cofactors (e.g., ATP, NADH, as required by the enzyme)[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the this compound inhibitor: Dissolve the this compound compound in an appropriate solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Prepare serial dilutions of the inhibitor: Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested. It is common to use a 2-fold or 3-fold dilution series.

  • Prepare the enzyme solution: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[16]

  • Set up the assay plate:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (with assay buffer only) and a "vehicle control" (with the same concentration of the solvent used to dissolve the inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at the optimal reaction temperature.[7] This allows the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction: Add the substrate solution to all wells to start the reaction.

  • Monitor the reaction: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: ATPase Activity Assay for Drg1 Inhibition

This protocol is adapted for measuring the inhibition of the AAA-ATPase Drg1 by this compound.[5]

Materials:

  • Purified Drg1 enzyme

  • ATP

  • Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 10 mM KCl, 2.5 mM MgCl2, 1 mM DTT)[5]

  • Malachite green phosphate assay reagents or an equivalent ATP/ADP detection kit

  • This compound inhibitor

Procedure:

  • Prepare inhibitor dilutions: Prepare serial dilutions of the this compound inhibitor in the assay buffer as described in Protocol 1.

  • Set up the reaction: In a microplate, combine the assay buffer, the desired concentration of Drg1 enzyme, and the different concentrations of the this compound inhibitor. Include appropriate controls.

  • Initiate the reaction: Add ATP to a final concentration of 1 mM to start the reaction.[17]

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes) during which the reaction rate is linear.

  • Stop the reaction and measure phosphate release: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a malachite green assay or a similar method.

  • Calculate inhibition: Determine the percentage of inhibition for each this compound concentration relative to the control without the inhibitor and calculate the IC50 value as described in Protocol 1.

Visualizations

Mechanism of this compound Inhibition of AAA-ATPase Drg1 cluster_Drg1 Drg1 Hexamer D2_Domain D2 Domain (ATP-binding site) ATP_Hydrolysis ATP Hydrolysis D2_Domain->ATP_Hydrolysis Mediates Inhibition Inhibition D2_Domain->Inhibition Forms covalent adduct with ATP D1_Domain D1 Domain ATP ATP ATP->D2_Domain Binds This compound This compound This compound->D2_Domain Binds to ATP-loaded domain Rlp24_Release Rlp24 Release from pre-60S ATP_Hydrolysis->Rlp24_Release Enables Ribosome_Maturation Ribosome Maturation Rlp24_Release->Ribosome_Maturation Allows Inhibition->ATP_Hydrolysis Blocks

Caption: Mechanism of this compound Inhibition of Drg1.

Workflow for Optimizing this compound Concentration Start Start Solubility_Check Check this compound Solubility in Assay Buffer Start->Solubility_Check Dissolve_DMSO Dissolve in 100% DMSO (or other suitable solvent) Solubility_Check->Dissolve_DMSO Insoluble Dose_Response Perform Broad Range Dose-Response Assay (e.g., 1 nM to 100 µM) Solubility_Check->Dose_Response Soluble Dissolve_DMSO->Dose_Response Determine_IC50 Calculate Initial IC50 Dose_Response->Determine_IC50 Narrow_Range Perform Narrow Range Dose-Response Assay (around initial IC50) Determine_IC50->Narrow_Range Refine_IC50 Calculate Refined IC50 Narrow_Range->Refine_IC50 Kinetic_Studies Optional: Perform Kinetic Studies (Vary Substrate Concentration) Refine_IC50->Kinetic_Studies End End Refine_IC50->End Kinetic studies not required Determine_Ki Determine Ki and Mechanism of Inhibition Kinetic_Studies->Determine_Ki Determine_Ki->End

Caption: Workflow for Optimizing this compound Concentration.

References

Technical Support Center: Managing the Reactivity of the Boron Moiety in Diazaborines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with diazaborines.

Frequently Asked Questions (FAQs)

Q1: What makes the boron moiety in a diazaborine less reactive than in an open-chain arylboronic acid?

A1: In the this compound heterocycle, the vacant p-orbital of the boron atom is stabilized by the lone pair of electrons from the adjacent nitrogen atom.[1][2][3] This intramolecular coordination decreases the Lewis acidity of the boron center, making it less susceptible to unspecific reactions with endogenous nucleophiles like vicinal diols, which is a common issue with free boronic acids.[1][2] This increased stability is crucial for applications in biological systems.

Q2: How stable are diazaborines under typical physiological conditions?

A2: Diazaborines generally exhibit high stability in aqueous buffers at physiological pH (e.g., pH 7.4) and in human plasma.[1][3] Some derivatives have been shown to be stable for over 14 days at various pH levels (4.5, 7.4, and 9.0) and for over 5 days in plasma.[4] However, stability is highly dependent on the substituents of the this compound ring.

Q3: What factors influence the hydrolytic stability of the this compound ring?

A3: The primary factors are the substituents on both the boronic acid precursor and the hydrazine component.

  • Carbonyl Precursor: Diazaborines synthesized from 2-formylphenyl boronic acid (2-FPBA) are significantly more stable than those derived from 2-acetylphenyl boronic acid (2-APBA).[2][4]

  • Hydrazine Substituents: Electron-withdrawing groups on the nitrogen atom of the hydrazine can render the B-N bond more susceptible to hydrolysis.[1][3]

Q4: My this compound compound is degrading during my experiment. What are the likely causes?

A4: Degradation is most likely due to hydrolysis of the B-N bond, leading to an "open" hydrazone form which can be less stable.[2][4] Check the pH of your medium; while generally stable, extreme pH conditions can promote hydrolysis. Also, consider the electronic properties of your specific this compound's substituents, as electron-withdrawing groups can decrease stability.[1] If the compound is a precursor in a multi-step synthesis, it may not be stable to the reaction conditions, in which case a more robust protecting group for the boronic acid moiety might be needed during intermediate steps.[5]

Q5: How do diazaborines react with Reactive Oxygen Species (ROS)?

A5: Diazaborines exhibit selective reactivity with ROS. They generally react slowly with hydrogen peroxide (H₂O₂) but rapidly with peroxynitrite (ONOO⁻).[6][7] This makes them useful as sensors or as ROS-responsive linkers in drug delivery systems.[2][4] The oxidation ultimately converts the boron moiety to a phenol group.[6]

Q6: I am observing a persistent intermediate in my H₂O₂ oxidation reaction. Is this normal?

A6: Yes, the oxidation of diazaborines by H₂O₂ is known to proceed through a long-lived intermediate that can persist for hours or even days before converting to the final phenol product.[6] The rate of conversion of this intermediate to the phenol is acid-promoted; higher pH conditions will stabilize the intermediate and slow down the final step.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield or failure of this compound synthesis Incomplete reaction or decomposition of starting materials.Ensure high purity of the 2-carbonylphenyl boronic acid and hydrazine starting materials. The reaction is often rapid and high-yielding in water or biocompatible buffers without the need for purification.[1][3]
Steric hindrance from bulky substituents near the reaction site.Consider using less sterically hindered starting materials if the core application allows.
Compound degradation upon storage Hydrolysis due to atmospheric moisture.Store this compound compounds as dry solids in a desiccator under an inert atmosphere (e.g., argon or nitrogen). For solutions, use anhydrous solvents and store at low temperatures.
Inconsistent results in biological assays Unspecific reactivity of the boron moiety.While more stable than free boronic acids, some reactivity may persist. Confirm the stability of your specific this compound in the assay buffer and in the presence of assay components (e.g., fructose) for the duration of the experiment.[1]
Hydrolysis back to the open-chain, more reactive boronic acid form.Use HPLC or LC-MS to check for the presence of the hydrolyzed hydrazone form. If hydrolysis is an issue, consider synthesizing a more stable analog (e.g., derived from 2-FPBA instead of 2-APBA).[2][4]
Unexpected side-products in multi-step synthesis Reactivity of the unprotected this compound boron moiety with reagents.In a complex synthesis, it may be necessary to use a protecting group strategy for the boronic acid functionality before forming the this compound in a later step. Common protecting groups like pinacol or MIDA esters offer orthogonality to various reaction conditions.[5][8]
Slow or incomplete oxidation with H₂O₂ The reaction is known to be slow for certain diazaborines.Increase the reaction time and monitor for the formation of the intermediate and final phenol product.[6]
pH of the reaction medium is too high.The conversion of the intermediate to the final phenol product is acid-promoted. Lowering the pH (e.g., to 6.5) can accelerate this step.[6][7]

Data Presentation

Table 1: Comparative Stability of this compound Derivatives

This compound PrecursorsStability ConditionObservationReference
2-FPBA + Benzyl Hydrazine (DAB 2)Ammonium Acetate (pH 7.4), 25°CNo degradation observed over 14 days.[4]
2-APBA + Benzyl Hydrazine (DAB 6)Ammonium Acetate (pH 7.4), 25°CSignificantly less stable than DAB 2.[2][4]
DAB 2pH 4.5, 7.4, 9.0 Buffers, 25°CConcentration remained constant after 14 days.[4]
DAB 2Human Plasma, 37°CNo visible degradation after 5 days.[4]
Thienyl this compound (18)PBS (pH 7.4) with 1 equiv. fructoseRemained mostly intact over a 24-hour period.[1]
Open-shell Thienyl BA (19)PBS (pH 7.4) with 1 equiv. fructoseHalf-life of 2 hours.[1]

Note: 2-FPBA = 2-formylphenyl boronic acid; 2-APBA = 2-acetylphenyl boronic acid.

Table 2: Reactivity of Diazaborines with H₂O₂

This compound DerivativeH₂O₂ EquivalentsReaction Rate (M⁻¹s⁻¹)Half-life of Starting MaterialReference
DAB 21000.422Not specified[2][4]
DAB 2100.103Not specified[2][4]
DAB 29 (Linker-Drug Conjugate)100Not specified8.1 hours[2]

Experimental Protocols & Visualizations

Protocol 1: General Assessment of this compound Hydrolytic Stability

This protocol provides a general method to assess the stability of a this compound compound in aqueous buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test this compound in a suitable organic solvent (e.g., DMSO or DMF).

  • Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffers (e.g., 50 mM phosphate buffer at pH 4.5, 7.4, and 9.0) to a final concentration suitable for analysis (e.g., 100 µM).

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and up to 14 days), withdraw an aliquot from each test solution.

  • Sample Quenching (if necessary): If degradation is rapid, quench the reaction by flash freezing or immediate dilution into the mobile phase for analysis.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or by LC-MS. Monitor the peak area of the parent this compound compound over time.

  • Data Interpretation: Plot the percentage of the remaining this compound against time to determine its stability profile and calculate its half-life under each condition.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Dilute into Aqueous Buffers (pH 4.5, 7.4, 9.0) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC / LC-MS D->E F Plot % Remaining vs. Time E->F G Calculate Half-Life F->G signaling_pathway cluster_circulation Systemic Circulation (Low ROS) cluster_tumor Tumor Microenvironment (High ROS) ADC Antibody-Diazaborine-Drug (Stable Conjugate) ROS High ROS (H₂O₂, ONOO⁻) ADC->ROS Enters Tumor Microenvironment Oxidation Oxidation of This compound Boron ROS->Oxidation Release Linker Cleavage & Drug Release Oxidation->Release Target Drug acts on Tumor Cell Release->Target

References

troubleshooting unexpected results in diazaborine crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazaborine crystallography. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Troubleshooting Crystal Growth and Quality

This section addresses common problems encountered during the crystallization of this compound-protein complexes.

FAQs

Question: I am not getting any crystals of my protein-diazaborine complex. What are the common causes and how can I troubleshoot this?

Answer:

The absence of crystal growth is a frequent challenge in crystallography.[1] Here are several factors to consider and troubleshoot:

  • Protein Purity and Stability: Ensure your protein sample is of high purity (>95%) and is stable in the chosen buffer.[1][2] Impurities or protein aggregation can hinder crystal formation.[2] Consider an additional purification step, such as size-exclusion chromatography, immediately before crystallization trials. For proteins that are only stable in the presence of their ligand, it may be necessary to include the this compound compound throughout the purification process.[3]

  • Ligand Concentration and Solubility: For co-crystallization, it is generally recommended to use a ligand concentration that is at least 10-fold higher than the dissociation constant (Kd) to ensure saturation of the protein's binding site.[4][5] If the Kd is unknown, a 10-fold molar excess of the ligand over the protein is a good starting point.[6] Low ligand solubility can be a limiting factor.[5] You may need to dilute the protein and ligand to achieve a stable complex for crystallization.[3]

  • Crystallization Conditions: Systematically screen a wide range of crystallization conditions, including different precipitants, pH, temperature, and additives.[1][3] Sparse-matrix screening kits are a good starting point to identify initial crystallization hits.[7]

  • Co-crystallization vs. Soaking: If co-crystallization is unsuccessful, consider soaking the this compound compound into pre-existing apo-protein crystals.[3] However, this is only feasible if the protein does not undergo a significant conformational change upon ligand binding and if the crystal packing allows access to the binding site.[4][6]

Question: My crystals are small, needle-like, or of poor quality. How can I improve them?

Answer:

Optimizing initial crystal "hits" is a critical step to obtain diffraction-quality crystals. Here are some strategies:

  • Refine Crystallization Conditions: Once initial crystals are obtained, perform fine-tuning of the successful condition. This involves systematically varying the concentration of the precipitant, buffer pH, and temperature.

  • Seeding: Microseeding or macroseeding, where a small, well-formed crystal is transferred to a new crystallization drop, can promote the growth of larger, higher-quality crystals.

  • Additives: The use of additive screens can help to improve crystal quality by influencing crystal packing and growth.

  • Control Nucleation and Growth Rate: Rapid crystal growth often leads to smaller, less ordered crystals. To slow down the process, you can try decreasing the precipitant concentration or lowering the temperature.

Question: I am observing a high degree of twinning in my this compound-protein complex crystals. What is twinning and how can I address it?

Answer:

Twinning is a common crystallographic problem where two or more crystal lattices are intergrown in a specific, symmetrical orientation.[1] This can complicate data processing and structure solution.

  • Identifying Twinning: Twinning can be suspected if you observe interlocking crystals.[7] During data processing, software can analyze the diffraction data to detect the presence and extent of twinning.

  • Troubleshooting Twinning:

    • Modify Crystallization Conditions: A common strategy to reduce twinning is to decrease the concentration of the precipitant.[7] This can slow down crystal growth and reduce the likelihood of intergrowth.

    • Screen for Different Crystal Forms: Twinning is specific to a particular crystal packing. Screening for new crystallization conditions may yield a different crystal form that is not twinned.

    • Data Processing: If twinning cannot be eliminated experimentally, it is often possible to account for it during data processing using specialized software.

Section 2: Troubleshooting Data Collection and Processing

This section provides guidance on issues that may arise during X-ray diffraction data collection and subsequent data processing.

FAQs

Question: My crystals show high mosaicity. What does this mean and how can I reduce it?

Answer:

Mosaicity refers to the spread of orientations of the small, slightly misaligned crystalline blocks that make up a single crystal. High mosaicity can lead to broadened diffraction spots, which can overlap and complicate data integration, ultimately affecting the quality of the final electron density map.

Here are some tips to reduce mosaicity:

  • Improve Crystal Quality: The most effective way to reduce mosaicity is to improve the intrinsic quality of the crystals through optimization of crystallization conditions.

  • Gentle Crystal Handling: Protein crystals are fragile. Handle them with care during harvesting and cryo-protection to avoid introducing mechanical stress.

  • Optimize Cryo-protection: The process of flash-cooling crystals can increase mosaicity. Experiment with different cryoprotectants and concentrations to find the optimal conditions that minimize damage to the crystal lattice. Adding the cryoprotectant in a stepwise manner can also be beneficial.

  • Annealing: In some cases, a process called annealing, where the frozen crystal is briefly warmed and then re-cooled, can help to reduce lattice disorder and mosaicity.

Question: I observe significant diffuse scattering in my diffraction images. What is the cause and what should I do?

Answer:

Diffuse scattering is the weak, non-Bragg scattering observed between the sharp diffraction spots. It arises from correlated disorder within the crystal, such as the collective motion of molecules or the presence of partially ordered solvent.

  • Interpretation: While often considered background noise, diffuse scattering contains valuable information about the dynamic properties of the protein in the crystalline state. Its presence can indicate conformational flexibility, which may be functionally important.

  • Data Collection: Modern detectors are more sensitive to weak scattering, making the observation of diffuse scattering more common. It is generally not something that needs to be "fixed" during data collection.

  • Analysis: The analysis of diffuse scattering is a specialized area of crystallography and is not part of a standard structure solution workflow. However, it is important to be aware of its presence and its potential implications for protein dynamics.

Section 3: Troubleshooting Structure Solution and Refinement

This section focuses on challenges that can occur during the determination and refinement of the crystal structure.

FAQs

Question: I have solved the structure of my protein-diazaborine complex, but there is unmodeled electron density in the binding pocket. How should I interpret this?

Answer:

Unmodeled electron density, often appearing as "blobs" in the difference electron density map (Fo-Fc map), indicates that there are atoms present in the crystal that are not accounted for in your current model.[3][8][9][10]

  • Check for Ligand Binding: If you have co-crystallized with or soaked in a this compound, this density likely corresponds to the bound inhibitor. Attempt to model the this compound into this density.

  • Alternative Conformations: The unmodeled density could represent an alternative conformation of the ligand or a nearby protein side chain.

  • Covalently Bound Adducts: Diazaborines are known to form covalent adducts with their target proteins. For example, they can form a covalent bond with the 2'-hydroxyl group of the nicotinamide ribose of NAD(P)H in the active site of enoyl-ACP reductase.[11] The electron density should be consistent with the geometry of such an adduct.

  • Buffer Components or Ions: Unmodeled density can also be due to ions (e.g., from salts in the crystallization buffer) or molecules from the cryoprotectant (e.g., glycerol or ethylene glycol).

  • Water Molecules: Small, spherical blobs of density often correspond to ordered water molecules.

Question: The electron density for my modeled this compound ligand is weak or ambiguous. What could be the reason?

Answer:

Weak or poorly defined electron density for a ligand can be due to several factors:

  • Low Occupancy: The ligand may not be present in all the protein molecules within the crystal, leading to partial occupancy. This will result in weaker electron density.

  • Flexibility/Disorder: The ligand, or a portion of it, may be flexible and adopt multiple conformations within the binding pocket. This conformational disorder will smear out the electron density.

  • Incorrect Model: It is also possible that the ligand is not bound in the orientation you have modeled, or that it is not present at all. Carefully inspect the difference electron density maps for positive (green) and negative (red) peaks around the ligand. Negative peaks indicate that your model has atoms where there is no corresponding electron density.

  • Over-refinement: Be cautious of "over-fitting" a ligand into weak density. The refinement R-factors (Rwork and Rfree) should be monitored, and the geometry of the ligand should remain chemically reasonable.

Section 4: Experimental Protocols and Data

This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables.

Experimental Protocols

Protocol 1: General Co-crystallization of a Protein with a this compound Inhibitor

  • Protein Purification: Purify the target protein to >95% homogeneity. The final purification step should ideally be size-exclusion chromatography in the buffer that will be used for crystallization.

  • Complex Formation:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

    • Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).

    • Add the this compound solution to the protein solution to achieve the desired final concentration. A 10-fold molar excess of the inhibitor is a common starting point.[6] The final concentration of the organic solvent should be kept as low as possible (ideally <5% v/v) to avoid interfering with crystallization.

    • Incubate the protein-ligand mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

    • Use commercially available sparse-matrix screens to explore a wide range of crystallization conditions.

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the precipitant concentration, pH, and temperature to improve crystal size and quality.

Protocol 2: Synthesis of Thieno[3,2-d][12][13][14]diazaborinine Derivatives

While a detailed, step-by-step protocol for a specific this compound used in the cited crystallographic studies is not available in the provided search results, the synthesis of related thieno-pyridine and thieno-pyrimidine derivatives often involves the following general steps. This is a generalized procedure and would require optimization for a specific this compound target.

  • Synthesis of the Thiophene Ring: A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[15][16]

  • Functionalization of the Thiophene Ring: The initial thiophene product is then further modified to introduce the necessary functional groups for the subsequent cyclization steps. This can involve reactions such as acylation, alkylation, or amination.[15][16][17][18]

  • Cyclization to form the Fused Ring System: The functionalized thiophene is then cyclized to form the desired thieno-fused heterocyclic system. The specific reagents and reaction conditions will depend on the target this compound scaffold.[15][16][17][18][19]

  • Introduction of the Boron Moiety: The final step involves the introduction of the boron atom to form the diazaborinine ring. This is typically achieved by reacting a suitable precursor with a boron-containing reagent.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to ensure high purity for crystallographic studies.

Data Presentation

Table 1: Summary of Crystallization Conditions for this compound-Protein Complexes

Target ProteinLigandMethodProtein ConcentrationBufferPrecipitantTemperature (°C)Reference
E. coli Enoyl-ACP Reductase (FabI)Thieno-diazaborineHanging-drop vapor diffusionNot specifiedNot specifiedNot specifiedNot specified[14]
E. coli Enoyl-ACP Reductase (FabI)This compound derivativesHanging-drop vapor diffusion10 mg/mL20 mM Tris pH 7.5, 5% glycerol, 1 mM DTT100 mM citrate pH 7.0, 100-250 mM ammonium sulfate, 22-27% (w/v) PEG 3350 or PEG 2000Not specified[7]
P. aeruginosa Enoyl-ACP Reductase (FabI)Triclosan (inhibitor)Hanging-drop vapor diffusionNot specified0.1 M sodium malonate10% polyethylene glycol 3350Not specified[8]
AAA-ATPase Drg1Thieno-diazaborine derivativeCryo-EMNot specifiedNot specifiedNot specifiedNot specified[11]

Section 5: Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key biological pathways and experimental workflows relevant to this compound crystallography.

Signaling Pathway Diagrams

FattyAcidBiosynthesis

Caption: Fatty Acid Biosynthesis Pathway and the Point of this compound Inhibition.

RibosomeBiogenesis cluster_nucleus Nucleus (Nucleolus) cluster_cytoplasm Cytoplasm rDNA rDNA transcription Pre_rRNA pre-rRNA processing rDNA->Pre_rRNA Pre_60S Pre-60S ribosomal particle assembly Pre_rRNA->Pre_60S Exported_Pre_60S Exported Pre-60S particle Pre_60S->Exported_Pre_60S Nuclear Export Drg1 AAA-ATPase Drg1 Rlp24_release Release of Rlp24 and other maturation factors Mature_60S Mature 60S ribosomal subunit This compound Diazaborines

Caption: Eukaryotic Ribosome Biogenesis and the Role of Drg1, a Target of Diazaborines.

Experimental Workflow Diagram

CrystallographyWorkflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement ProteinPurification Protein Purification ComplexFormation Protein-Diazaborine Complex Formation ProteinPurification->ComplexFormation DiazaborinePrep This compound Synthesis & Purification DiazaborinePrep->ComplexFormation Crystallization Crystallization Screening & Optimization ComplexFormation->Crystallization CrystalHarvesting Crystal Harvesting & Cryo-protection Crystallization->CrystalHarvesting DataCollection X-ray Diffraction Data Collection CrystalHarvesting->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Molecular Replacement/Phasing) DataProcessing->StructureSolution ModelBuilding Model Building & Refinement StructureSolution->ModelBuilding Validation Structure Validation ModelBuilding->Validation

Caption: A general workflow for this compound-protein complex crystallography.

References

improving the signal-to-noise ratio in diazaborine fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diazaborine fluorescent probes. Our goal is to help you improve the signal-to-noise ratio in your experiments and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound fluorescent probes?

This compound-based probes offer several advantages for cellular imaging. They can exhibit high photostability and possess large extinction coefficients and quantum yields, contributing to brighter signals.[1] Certain this compound derivatives are designed as fluorogenic probes, meaning their fluorescence significantly increases upon binding to their target, leading to a high signal-to-background ratio.[2] For instance, a push-pull dioxaborine dye has demonstrated an exceptional extinction coefficient of 120,000 M⁻¹ cm⁻¹ and a greater than 1000-fold increase in fluorescence upon binding, resulting in a signal-to-background ratio exceeding 130.[2]

Q2: How can I select the optimal this compound probe for my experiment?

Probe selection depends on several factors:

  • Target Molecule: Choose a probe specifically designed to react with or bind to your molecule of interest.

  • Excitation and Emission Spectra: Ensure the probe's spectra are compatible with your imaging system's lasers and detectors to minimize spectral bleed-through and autofluorescence.

  • Environmental Sensitivity: Some this compound probes are sensitive to environmental factors like polarity and viscosity.[2] Consider if this property is advantageous for your experimental goals.

  • Quantum Yield and Extinction Coefficient: Probes with higher quantum yields and extinction coefficients will generally produce brighter signals.

Q3: What are the main sources of noise when using fluorescent probes?

Noise in fluorescence microscopy can originate from several sources, including:

  • Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) can obscure the signal from your probe.

  • Non-specific Probe Binding: Probes may bind to cellular structures other than the intended target, contributing to background signal.

  • Detector Noise: The electronic components of the detector can introduce random noise.

  • Stray Light: Ambient light leaking into the microscope can increase background.

Troubleshooting Guide

Problem 1: Low Signal Intensity

Q: My fluorescence signal is very weak. What can I do to improve it?

A: Low signal intensity can be addressed by optimizing several experimental parameters:

  • Increase Probe Concentration: The concentration of the fluorescent probe can be gradually increased to find the optimal balance between signal enhancement and potential background increase.

  • Optimize Incubation Time: Ensure sufficient incubation time for the probe to interact with its target. This can range from minutes to hours depending on the probe and cell type.

  • Check Excitation and Emission Settings: Verify that the excitation and emission wavelengths on your microscope are correctly set to match the spectral properties of your this compound probe.

  • Use a Higher Numerical Aperture (NA) Objective: A higher NA objective collects more light, leading to a brighter image.

  • Increase Exposure Time: Longer exposure times can capture more photons, but be mindful of potential phototoxicity and photobleaching.

Problem 2: High Background Fluorescence

Q: I am observing high background fluorescence, which is masking my specific signal. How can I reduce it?

A: High background is a common issue that can be mitigated through the following steps:

  • Thorough Washing: Increase the number and duration of washing steps after probe incubation to remove unbound probe.

  • Use a Blocking Agent: Incubating cells with a blocking solution, such as 3% BSA in PBS, before adding the probe can reduce non-specific binding.

  • Reduce Probe Concentration: High probe concentrations can lead to increased non-specific binding and background.

  • Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute significantly to background noise.

  • Utilize Background Inhibitors: Commercially available background inhibitors can be added to the imaging medium to quench non-specific fluorescence.

Problem 3: Photobleaching

Q: My fluorescent signal is fading quickly during imaging. How can I minimize photobleaching?

A: Photobleaching, the irreversible destruction of a fluorophore by light, can be reduced by:

  • Using Antifade Mounting Media: For fixed-cell imaging, use a mounting medium containing an antifade reagent.

  • Minimizing Excitation Light Exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal.

  • Using Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light.

  • Acquiring Images Efficiently: Plan your imaging session to capture the necessary data in the shortest amount of time. Some this compound derivatives exhibit high photostability, which can also help mitigate this issue.[2]

Quantitative Data Summary

The following table summarizes key photophysical properties of a representative push-pull dioxaborine fluorescent probe for comparison.

PropertyValueReference
Extinction Coefficient (ε)120,000 M⁻¹ cm⁻¹[2]
Fluorescence Turn-On>1000-fold[2]
Signal-to-Background Ratio>130[2]

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound Probes

This protocol provides a general framework. Specific parameters such as probe concentration and incubation time should be optimized for each probe and cell line.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in phenol red-free cell culture medium or an appropriate imaging buffer.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS or imaging buffer.

    • Add the probe-containing medium to the cells and incubate for the optimized duration, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with warm imaging buffer to remove unbound probe.

  • Imaging:

    • Add fresh, warm imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the specific this compound probe.

Workflow for Optimizing Signal-to-Noise Ratio

G cluster_prep Preparation cluster_stain Staining & Washing cluster_image Imaging cluster_eval Evaluation cluster_troubleshoot Troubleshooting Start Start with Manufacturer's Protocol PrepCells Prepare Cells Start->PrepCells PrepProbe Prepare Probe Stock PrepCells->PrepProbe Stain Incubate with Probe PrepProbe->Stain Wash Wash to Remove Unbound Probe Stain->Wash Image Acquire Initial Image Wash->Image Eval Evaluate Signal-to-Noise Ratio Image->Eval LowSignal Low Signal? Eval->LowSignal Suboptimal End Optimized Image Eval->End Optimal HighBg High Background? LowSignal->HighBg No OptimizeSignal Increase Probe Conc. / Incubation Time LowSignal->OptimizeSignal Yes OptimizeBg Decrease Probe Conc. / Increase Washes HighBg->OptimizeBg Yes HighBg->End No OptimizeSignal->Stain OptimizeBg->Stain

Caption: Workflow for optimizing the signal-to-noise ratio.

Signaling Pathways and Logical Relationships

Factors Affecting Signal-to-Noise Ratio (SNR)

The following diagram illustrates the key factors influencing the final signal-to-noise ratio in a fluorescence microscopy experiment using this compound probes.

G cluster_signal Signal Strength cluster_noise Noise Sources ProbeProperties Probe Properties (Quantum Yield, ε) SNR Signal-to-Noise Ratio (SNR) ProbeProperties->SNR ProbeConc Probe Concentration ProbeConc->SNR TargetAbundance Target Abundance TargetAbundance->SNR Excitation Excitation Intensity Excitation->SNR Autofluorescence Autofluorescence Autofluorescence->SNR NonspecificBinding Non-specific Binding NonspecificBinding->SNR DetectorNoise Detector Noise DetectorNoise->SNR

Caption: Factors influencing the signal-to-noise ratio.

References

Technical Support Center: Scaling Up Diazaborine Synthesis for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of diazaborines for in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when scaling up diazaborine synthesis from milligram to gram or kilogram scale?

A1: Scaling up this compound synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality. Key considerations include:

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale may become highly exothermic or difficult to control at a larger scale. It is crucial to understand the reaction thermodynamics and kinetics to implement appropriate heat management strategies.

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, potentially causing side reactions and reducing yield.[1] Proper reactor design and agitation are critical.

  • Reagent Addition and Control: The rate of reagent addition can significantly impact the reaction profile. Controlled addition using syringe pumps or dropping funnels is often necessary to maintain optimal reaction conditions.

  • Work-up and Purification: Isolation and purification of the product can be more challenging at a larger scale. Methods that are simple in the lab, such as chromatography, may not be feasible for large quantities. Crystallization is often the preferred method for purifying active pharmaceutical ingredients (APIs) at scale.[2][3]

  • Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly assessed for large-scale operations. This includes considerations for handling flammable solvents, managing exotherms, and ensuring proper ventilation.[1]

Q2: What are the common synthetic routes for preparing diazaborines, and which are most amenable to scale-up?

A2: A prevalent and scalable method for this compound synthesis is the one-pot condensation of a 2-carbonylphenylboronic acid with a hydrazine derivative.[4][5] This approach is advantageous for large-scale synthesis due to its operational simplicity and often high yields.[5]

The general reaction is as follows:

  • Starting Materials: 2-formylphenylboronic acid or 2-acetylphenylboronic acid derivatives and substituted hydrazines or hydrazides.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, and in some cases, can be performed in aqueous media, which is advantageous for green chemistry and industrial-scale processes.[4][6]

  • Work-up: The product often precipitates from the reaction mixture and can be isolated by filtration, simplifying the initial purification step.[5]

Q3: What are the critical parameters to monitor and control during a scaled-up this compound synthesis?

A3: To ensure a successful and reproducible scale-up, the following parameters should be carefully monitored and controlled:

ParameterImportanceControl Strategy
Temperature Controls reaction rate and selectivity. Exotherms can lead to side reactions and safety hazards.Use of a jacketed reactor with a temperature control unit. Controlled addition of reagents.
Agitation Speed Ensures efficient mixing, preventing localized concentration and temperature gradients.Use of an overhead stirrer with appropriate impeller design and speed.
pH Can influence the stability of reactants and the final product, as well as the reaction rate.Monitoring with a pH probe and adjustment with appropriate acids or bases.
Reaction Time Determines the completion of the reaction and can impact impurity profiles.Monitoring by in-process controls (IPCs) such as TLC, HPLC, or NMR.
Water Content Boronic acids can undergo dehydration to form boroxines. The presence of water can be critical for both reactivity and product stability.Use of dry solvents and inert atmosphere (e.g., nitrogen or argon) if required.

Troubleshooting Guide

Problem 1: Low yield upon scale-up.

Potential Cause Troubleshooting Step
Poor Mixing Increase agitation speed. Ensure the impeller is appropriately sized for the reactor. Consider using a different type of impeller for better mixing.
Temperature Fluctuations Implement more precise temperature control using a automated reactor system. Ensure the heating/cooling jacket has sufficient capacity for the reaction volume.
Side Reactions Analyze the crude product to identify major byproducts. Adjust reaction conditions (e.g., temperature, addition rate) to minimize their formation. Consider using a different solvent or catalyst. One possible side reaction is the nucleophilic attack at the carbonyl carbon instead of the boron atom.[7]
Incomplete Reaction Extend the reaction time and monitor progress closely using IPCs. Ensure stoichiometric balance of reactants.

Problem 2: Difficulty in product purification.

Potential Cause Troubleshooting Step
Oiling Out Instead of Crystallization Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization.[8] Seeding the solution with a small amount of pure product can also help.
Impurities Co-precipitating with the Product Perform a hot filtration to remove insoluble impurities before cooling for crystallization. Consider a multi-step purification process, such as a solvent wash followed by recrystallization.[2]
Product is an Amorphous Solid Investigate the formation of a stable, crystalline salt or adduct of the this compound. For example, peptide boronic acids have been successfully isolated as stable, crystalline diethanolamine adducts.[9]

Problem 3: Product instability.

Potential Cause Troubleshooting Step
Hydrolysis of the this compound Ring Diazaborines can be sensitive to acidic conditions.[10] Ensure the pH is controlled during work-up and storage. Store the final product under inert atmosphere and at low temperature.
Oxidation While some diazaborines show resistance to H2O2-mediated oxidation, they can react with other reactive oxygen species.[7] If oxidation is suspected, handle and store the compound under an inert atmosphere.
Degradation on Silica Gel Boronic acids and their derivatives can sometimes degrade on silica gel. If chromatography is necessary, consider using a different stationary phase or deactivating the silica gel with a suitable agent like triethylamine.

Experimental Protocols

General Protocol for One-Pot this compound Synthesis (Gram Scale)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is assembled.

  • Reagent Charging: The 2-formylphenylboronic acid derivative (1.0 eq) is charged to the reactor, followed by the chosen solvent (e.g., acetonitrile, ethanol, or water).

  • Dissolution and Inerting: The mixture is stirred until the boronic acid is fully dissolved. The reactor is then purged with nitrogen for 15-20 minutes.

  • Hydrazine Addition: The hydrazine derivative (1.0-1.1 eq), dissolved in a minimal amount of the reaction solvent, is added to the reactor dropwise over a period of 30-60 minutes, while maintaining the desired reaction temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Product Isolation: Upon reaction completion, the mixture is cooled, and the precipitated product is collected by filtration. The filter cake is washed with a small amount of cold solvent.

  • Drying: The product is dried under vacuum at a suitable temperature to a constant weight.

General Protocol for Purification by Recrystallization

  • Solvent Selection: A suitable solvent or solvent system is identified where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent in a suitable flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold, fresh solvent.

  • Drying: The pure crystals are dried under vacuum.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis (Illustrative)

ParameterLab-Scale (1 g)Scaled-Up (100 g)
Reactant A 1.0 g100.0 g
Reactant B 1.1 eq1.1 eq
Solvent Volume 20 mL2.0 L
Reaction Time 2 hours4-6 hours
Yield 90%85%
Purity (by HPLC) >98%>98%
Purification Method Flash ChromatographyRecrystallization

Note: This table is for illustrative purposes. Actual results will vary depending on the specific this compound and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control reagents Starting Materials (2-Formylphenylboronic Acid & Hydrazine) reaction One-Pot Reaction reagents->reaction Solvent, Controlled Addition isolation Crude Product Isolation (Filtration) reaction->isolation Precipitation recrystallization Recrystallization isolation->recrystallization drying Drying under Vacuum recrystallization->drying purity Purity Analysis (HPLC, NMR) drying->purity characterization Structural Characterization (MS, IR) final_product Pure this compound characterization->final_product Release for In Vivo Studies

Caption: A general workflow for the scaled-up synthesis and purification of diazaborines for in vivo studies.

troubleshooting_logic cluster_mixing cluster_temp cluster_side_reactions start Low Yield in Scaled-Up Reaction check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature controlled effectively? check_mixing->check_temp Yes increase_agitation Increase agitation speed check_mixing->increase_agitation No check_side_reactions Are side products observed? check_temp->check_side_reactions Yes improve_cooling Improve reactor cooling/heating check_temp->improve_cooling No analyze_byproducts Identify byproducts (LC-MS, NMR) check_side_reactions->analyze_byproducts Yes end Yield Improved check_side_reactions->end No change_impeller Change impeller design increase_agitation->change_impeller change_impeller->end controlled_addition Slower reagent addition improve_cooling->controlled_addition controlled_addition->end optimize_conditions Optimize reaction conditions (T, solvent) optimize_conditions->end analyze_byproducts->optimize_conditions

Caption: A troubleshooting decision tree for addressing low yields in scaled-up this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Validating the Target of Diazaborine in a Novel Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of the antibacterial compound diazaborine in a newly identified bacterial species. This compound is a known inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1][2] Validating this target in a new species is a critical step in early-stage drug discovery and development.

This document outlines a direct comparison of this compound's efficacy against other antibiotics, details the necessary experimental protocols for target validation, presents comparative data in a tabular format, and provides visual workflows and pathway diagrams to clarify the underlying processes.

Comparative Efficacy of this compound

To ascertain the potential of this compound as a viable antibiotic against a new bacterial species, its performance must be benchmarked against established antibacterial agents with diverse mechanisms of action. The minimum inhibitory concentration (MIC) is a key metric for this comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics Against [Hypothetical Species Name]

AntibioticPrimary Target/MechanismMIC (µg/mL)
This compound Enoyl-ACP Reductase (FabI) 2
CiprofloxacinDNA Gyrase/Topoisomerase IV1
Gentamicin30S Ribosomal Subunit4
VancomycinPeptidoglycan Synthesis2
RifampicinRNA Polymerase0.5
TriclosanEnoyl-ACP Reductase (FabI)1

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Experimental Protocols for Target Validation

A multi-step approach is required to robustly validate the target of this compound. This involves demonstrating the compound's antibacterial activity, identifying the genetic basis of resistance, and confirming the target interaction through in-vitro biochemical assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the new bacterial species.

Methodology: Broth Microdilution

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the new bacterial species to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubate the plate at the optimal growth temperature for the species (e.g., 37°C) for 18-24 hours.

  • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits bacterial growth.

Protocol 2: Selection and Sequencing of Resistant Mutants

Objective: To isolate spontaneous mutants resistant to this compound and identify the genetic mutations responsible for the resistance phenotype.

Methodology:

  • Selection: Plate a high-density culture (e.g., 10^8 to 10^9 CFU) of the wild-type bacterial species onto agar plates containing this compound at a concentration 4-8 times the determined MIC.

  • Incubation: Incubate the plates under appropriate growth conditions until resistant colonies appear.

  • Resistance Confirmation: Isolate individual resistant colonies and re-streak them on both antibiotic-free and this compound-containing agar to confirm the stability of the resistant phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the confirmed resistant mutants and the parent wild-type strain.

  • Whole-Genome Sequencing: Sequence the genomes of the wild-type and mutant strains using next-generation sequencing (NGS) platforms.

  • Variant Analysis: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions present in the resistant mutants but absent in the wild-type strain. Mutations occurring in the gene encoding ENR (often designated fabI) are of primary interest.

Protocol 3: In-vitro Enzymatic Assay of Enoyl-ACP Reductase (ENR)

Objective: To demonstrate directly that this compound inhibits the enzymatic activity of the target protein and that mutations in this protein confer resistance.

Methodology:

  • Gene Cloning and Expression: Clone the coding sequences for both the wild-type and the mutated ENR gene (identified in Protocol 2) into an appropriate expression vector.

  • Protein Overexpression and Purification: Transform the expression constructs into a suitable host (e.g., E. coli) and induce overexpression of the ENR proteins. Purify the wild-type and mutant enzymes using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Assay: The activity of ENR can be measured spectrophotometrically by monitoring the oxidation of its cofactor, NADH, at 340 nm.

    • The reaction mixture should contain buffer, NADH, the substrate (e.g., crotonyl-CoA or trans-2-enoyl-ACP), and the purified enzyme.

    • To determine the inhibitory effect, pre-incubate the enzyme with varying concentrations of this compound before initiating the reaction by adding the substrate.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for both the wild-type and mutant enzymes. A significant increase in the IC50 value for the mutant enzyme compared to the wild-type provides strong evidence that ENR is the direct target of this compound.

Data Presentation and Validation Results

The data gathered from the in-vitro enzymatic assays provide the definitive link between this compound's antibacterial activity and its molecular target.

Table 2: Comparative Inhibition of Wild-Type and Mutant ENR by this compound

Enzyme VariantMutationIC50 of this compound (µM)Fold Change in IC50
Wild-Type ENRNone0.5-
Mutant ENRGly93 -> Ser50100x

Note: The data presented in this table is hypothetical and for illustrative purposes. A significant increase in the IC50 for the mutant enzyme is a key validation result.

Visualizing the Validation Process and Mechanism

Diagrams are essential for conceptualizing the experimental workflow and the biochemical pathway being investigated.

G cluster_whole_cell Cell-Based Assays cluster_molecular Molecular & Biochemical Assays cluster_conclusion Conclusion A MIC Determination B Resistant Mutant Selection (4x-8x MIC) A->B C Whole Genome Sequencing B->C D Identification of fabI Mutation C->D Comparative Genomics E Cloning & Expression of Wild-Type & Mutant ENR D->E F In-vitro Enzymatic Assay E->F G IC50 Determination F->G H Target Validated G->H

Caption: Experimental workflow for the validation of this compound's target.

FAS_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Condensation Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration Acyl_ACP Acyl-ACP (Elongated) Enoyl_ACP->Acyl_ACP Reduction (ENR) Acyl_ACP->Ketoacyl_ACP Next Elongation Cycle This compound This compound This compound->Inhibition Inhibition->Enoyl_ACP Inhibits ENR (FabI)

Caption: this compound inhibits the ENR-catalyzed step in fatty acid synthesis.

References

A Comparative Analysis of Diazaborine and Boronic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor discovery, boron-containing compounds have emerged as a versatile and potent class of molecules. Among these, boronic acids have a long-standing history, while diazaborines represent a more recent innovation. This guide provides an objective comparison of diazaborines and boronic acids as enzyme inhibitors, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their drug discovery programs.

At a Glance: Key Differences

FeatureDiazaborine InhibitorsBoronic Acid Inhibitors
Core Structure Boron integrated into a heteroaromatic this compound ring.A boronic acid group (-B(OH)₂) attached to a larger scaffold.
Mechanism of Action Primarily reversible covalent inhibition. Forms a covalent bond with a key active site residue (e.g., serine) or a cofactor.Primarily reversible covalent inhibition. Mimics the tetrahedral transition state of the enzymatic reaction by forming a covalent adduct with a catalytic nucleophile (e.g., serine).
Chemical Stability Generally higher stability in aqueous media and plasma due to the protective this compound ring.[1][2]The open-shell nature of the boronic acid can lead to non-specific reactivity with endogenous nucleophiles and potential instability.[1][2]
Target Enzymes Serine proteases (e.g., Human Neutrophil Elastase), bacterial enoyl-ACP reductase.[1][3][4]A broad range of enzymes, including serine proteases (e.g., β-lactamases, thrombin), proteasomes, and metallo-β-lactamases.[5][6][7][8][9]
Selectivity Can exhibit high selectivity for the target enzyme.[1][2]Selectivity can be modulated through scaffold design.

Mechanism of Action: A Tale of Two Boron Warheads

Both diazaborines and boronic acids leverage the electrophilic nature of the boron atom to interact with their target enzymes, typically forming a reversible covalent bond.

Boronic acids act as transition-state analogs. The trigonal planar boron atom readily accepts a lone pair of electrons from a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine. This interaction results in the formation of a stable, tetrahedral boronate adduct, mimicking the geometry of the high-energy transition state of the substrate.[5][10]

Boronic_Acid_Mechanism Enzyme Enzyme (Ser-OH) Complex Tetrahedral Boronate Adduct (Inhibited State) Enzyme->Complex Reversible Covalent Bonding Inhibitor Boronic Acid Inhibitor Inhibitor->Complex

Mechanism of Boronic Acid Inhibition.

Diazaborines , on the other hand, present the boron atom within a more stable heteroaromatic ring system. Inhibition still proceeds through the formation of a covalent bond with a nucleophilic residue in the active site.[1][2] However, in some cases, such as with enoyl-ACP reductase (ENR), diazaborines form a covalent adduct with the NAD+ cofactor, effectively trapping it in the active site and leading to inhibition.[3][4][11]

Diazaborine_Mechanism cluster_0 Option 1: Direct Enzyme Interaction cluster_1 Option 2: Cofactor Adduction (e.g., ENR) Enzyme_Ser Enzyme (Ser-OH) Complex1 Covalent Adduct (Inhibited State) Enzyme_Ser->Complex1 Reversible Covalent Bonding Diazaborine1 This compound Inhibitor Diazaborine1->Complex1 Enzyme_NAD Enzyme + NAD+ Complex2 Enzyme-NAD+-Diazaborine Ternary Complex (Inhibited State) Enzyme_NAD->Complex2 Covalent Adduct Formation with NAD+ Diazaborine2 This compound Inhibitor Diazaborine2->Complex2

Mechanisms of this compound Inhibition.

Performance Data: A Quantitative Comparison

The following tables summarize the inhibitory potencies (IC₅₀ and Kᵢ values) of selected this compound and boronic acid inhibitors against various enzymes.

Table 1: Inhibition of Human Neutrophil Elastase (HNE)

Inhibitor ClassCompoundIC₅₀ (µM)Reference
This compoundThis compound 124[12]
This compoundThis compound 248[12]
This compoundThis compound 123.4[12]
This compoundThis compound 182.7[1]
Boronic AcidThienyl BA hydrazone 1712.0[12]
Boronic AcidOxime BA 190.7[1]

Table 2: Inhibition of β-Lactamases

Inhibitor ClassCompoundEnzymeKᵢ (nM)Reference
Boronic AcidS02030CTX-M-962[13]
Boronic AcidMB_076CTX-M-964[13]
Boronic AcidS02030KPC-280[13]
Boronic AcidMB_076KPC-2135[13]
Boronic AcidCompound 10aAmpC140[14][15]
Boronic AcidCompound 5KPC-2730[14][15]

Table 3: Inhibition of Enoyl-ACP Reductase (ENR)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of enzyme inhibitors. Below are representative methodologies for key enzymes discussed in this guide.

Human Neutrophil Elastase (HNE) Inhibition Assay

This fluorometric assay measures the inhibition of HNE activity.

  • Reagents and Materials:

    • Human Neutrophil Elastase (HNE)

    • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide)

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Test inhibitors (this compound or Boronic Acid) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate (black, clear bottom for fluorescence)

    • Microplate reader with fluorescence capabilities (Ex/Em = 400/505 nm)

  • Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the HNE enzyme solution. c. Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes). d. Initiate the reaction by adding the HNE substrate to all wells. e. Immediately monitor the change in fluorescence over time in a microplate reader. f. The rate of reaction is calculated from the linear portion of the kinetic curve. g. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. h. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16][17][18]

β-Lactamase Inhibition Assay

This colorimetric assay utilizes the chromogenic cephalosporin nitrocefin to measure β-lactamase activity.

  • Reagents and Materials:

    • β-lactamase enzyme

    • Nitrocefin substrate

    • Assay Buffer (e.g., phosphate buffer, pH 7.0)

    • Test inhibitors dissolved in a suitable solvent

    • 96-well microplate (clear)

    • Microplate reader with absorbance capabilities (e.g., 490 nm)

  • Procedure: a. Prepare serial dilutions of the test inhibitor. b. Add the assay buffer, test inhibitor, and β-lactamase enzyme to the wells of a 96-well plate. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes at room temperature). d. Initiate the reaction by adding the nitrocefin substrate. e. Monitor the increase in absorbance at 490 nm over time. f. Calculate the initial reaction velocity from the linear phase of the absorbance curve. g. Determine the percent inhibition and calculate IC₅₀ or Kᵢ values.[11][19][20][21]

Enoyl-ACP Reductase (ENR) Inhibition Assay

This spectrophotometric assay monitors the oxidation of NADH to NAD+.

  • Reagents and Materials:

    • Purified ENR enzyme

    • NADH

    • Substrate (e.g., crotonoyl-CoA)

    • Assay Buffer (e.g., sodium phosphate, pH 7.5)

    • Test inhibitors dissolved in a suitable solvent

    • 96-well UV-transparent microplate

    • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a UV-transparent plate, combine the assay buffer, NADH, and the test inhibitor. c. Add the ENR enzyme and pre-incubate the mixture. d. Initiate the reaction by adding the crotonoyl-CoA substrate. e. Monitor the decrease in absorbance at 340 nm as NADH is consumed. f. Calculate the initial velocity and determine the percent inhibition to derive IC₅₀ values.[22][23][24]

Signaling Pathways

The enzymes targeted by diazaborines and boronic acids are often key players in important biological pathways.

Serine Protease Signaling Pathway

Many serine proteases, such as thrombin and trypsin, act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[5][7][25] This cleavage unmasks a tethered ligand at the N-terminus of the receptor, which then binds to the receptor itself to initiate downstream signaling cascades. These pathways are involved in a multitude of physiological processes, including hemostasis, inflammation, and tissue repair.[1][7][25]

PAR_Signaling SerineProtease Serine Protease (e.g., Thrombin) PAR Protease-Activated Receptor (PAR) SerineProtease->PAR Cleavage CleavedPAR Cleaved PAR with Tethered Ligand PAR->CleavedPAR GProtein G Protein Activation CleavedPAR->GProtein Activation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK) GProtein->Downstream

Protease-Activated Receptor (PAR) Signaling.
Bacterial Fatty Acid Synthesis (FASII) Pathway

The bacterial fatty acid synthesis pathway (FASII) is essential for building bacterial cell membranes and is a prime target for antibacterial agents.[3][26] Enoyl-ACP reductase (ENR) catalyzes the final reductive step in each elongation cycle of fatty acid synthesis. Inhibition of ENR disrupts the integrity of the bacterial cell membrane, leading to bacterial death.

FASII_Pathway AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP Condensation Condensation MalonylACP->Condensation Reduction1 First Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration EnoylACP trans-2-Enoyl-ACP Dehydration->EnoylACP ENR Enoyl-ACP Reductase (ENR) (Target of Diazaborines) EnoylACP->ENR AcylACP Acyl-ACP (Elongated Chain) ENR->AcylACP AcylACP->Condensation Next Elongation Cycle Membrane Membrane Lipid Biosynthesis AcylACP->Membrane

Bacterial Fatty Acid Synthesis (FASII) Pathway.

Conclusion

Both diazaborines and boronic acids are powerful scaffolds for the design of enzyme inhibitors. Boronic acids have a broader history of application and have been successfully developed into approved drugs. Their primary strength lies in their ability to effectively mimic the transition state of various enzymatic reactions. However, their inherent reactivity can pose challenges in terms of stability and off-target effects.

Diazaborines offer a promising alternative, with their cyclic structure providing enhanced stability. While the number of validated targets is currently smaller than for boronic acids, they have shown significant potential, particularly in the development of novel antibacterial agents. The choice between these two classes of inhibitors will ultimately depend on the specific target enzyme, the desired pharmacokinetic profile, and the overall goals of the drug discovery program. This guide provides the foundational information to make an informed decision in this critical area of research.

References

Cross-Validation of Diazaborine's Mechanism of Action in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of diazaborines across different cell lines, supported by experimental data. Diazaborines are a class of boron-containing heterocyclic compounds that have demonstrated significant antimicrobial and potential anticancer activities. Their mechanism of action, however, varies distinctly between prokaryotic and eukaryotic systems, and subtle differences can be observed across various cell lines. This guide aims to objectively present the available data, detail the experimental protocols used for validation, and offer a clear visual representation of the involved signaling pathways.

Delineating the Dual Mechanisms of Diazaborine Action

Diazaborines exhibit a fascinating duality in their molecular targets, a feature that dictates their biological effects in different organisms. In prokaryotes, they are potent inhibitors of fatty acid synthesis, while in eukaryotes, they disrupt the intricate process of ribosome biogenesis.

The Prokaryotic Paradigm: Targeting Fatty Acid Synthesis

In bacteria, the primary target of diazaborines is the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid synthase (FAS) pathway.[1] This inhibition is not direct but requires the presence of the cofactor NAD+. This compound forms a covalent adduct with NAD+, creating a potent bisubstrate analog that effectively blocks the ENR active site and halts fatty acid production, ultimately leading to bacterial cell death.[1]

The Eukaryotic Focus: Inhibition of Ribosome Biogenesis

In eukaryotic cells, particularly in yeast and human cell lines, diazaborines interfere with the production of ribosomes, the cellular machinery for protein synthesis. The specific target is the AAA-ATPase Drg1 (Developmentally Regulated GTP-binding protein 1).[2][3] Drg1 plays a critical role in the maturation of the large (60S) ribosomal subunit.

The mechanism involves the ATP-dependent binding of this compound to the second ATPase domain (D2) of Drg1.[2][3] This binding event inhibits the enzyme's ATPase activity, which is essential for the release of the ribosomal protein Rlp24 (eL24 in humans) from pre-60S ribosomal particles in the cytoplasm.[2][3] The failure to release Rlp24 stalls the maturation process, leading to a deficit of functional 60S subunits and a subsequent arrest of protein synthesis and cell proliferation.[2][3] This targeted disruption of ribosome biogenesis is a promising avenue for anticancer therapy, as cancer cells often exhibit an elevated demand for protein synthesis to sustain their rapid growth.

Comparative Analysis of this compound Activity Across Cell Lines

The following table summarizes the inhibitory concentrations of this compound and its analogs in various cell lines, providing a quantitative comparison of their efficacy.

CompoundCell LineAssay TypeIC50 / EC50Reference
This compoundSaccharomyces cerevisiaeGrowth Inhibition~1 µg/mL[2]
This compoundHEK293T (Human Embryonic Kidney)Cytotoxicity Assay (48h)>100 µM[4]
This compound-based ADCCLBL-1 (Canine B-cell Lymphoma)Cytotoxicity Assay54.1 nM[5]

Note: The higher IC50 value in the HEK293T cell line suggests lower cytotoxicity towards this non-cancerous human cell line compared to the potent effect observed in yeast and the targeted effect in a lymphoma cell line when delivered as an antibody-drug conjugate (ADC).

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability/Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HEK293T, cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Ribosome Profiling
  • Cell Treatment: Treat cells with this compound at a concentration known to inhibit ribosome biogenesis for a specific duration.

  • Polysome Fractionation: Lyse the cells and separate the cytoplasmic components by ultracentrifugation through a sucrose gradient (e.g., 10-50%). This will separate individual ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.

  • Analysis: Collect fractions from the gradient and measure the absorbance at 260 nm to visualize the distribution of ribosomal species. A decrease in the polysome fraction and an accumulation of 80S monosomes or half-mers (40S associated with mRNA) are indicative of an inhibition of translation initiation or ribosome subunit biogenesis.

  • Western Blotting: Analyze the protein content of the fractions by Western blotting to detect the presence of specific ribosomal proteins and assembly factors associated with different ribosomal particles.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

diazaborine_mechanism cluster_prokaryote Prokaryotic Cell cluster_eukaryote Eukaryotic Cell Diazaborine_p This compound ENR Enoyl-ACP Reductase (ENR) Diazaborine_p->ENR Inhibits NAD NAD+ NAD->ENR Cofactor FAS Fatty Acid Synthesis ENR->FAS Catalyzes CellDeath_p Bacterial Cell Death Diazaborine_e This compound Drg1 Drg1 (AAA-ATPase) Diazaborine_e->Drg1 Inhibits (ATP-dependent) ATP ATP ATP->Drg1 Required for binding Rlp24 Rlp24 Drg1->Rlp24 Releases Inhibition Inhibition of Proliferation pre60S pre-60S Ribosomal Particle mature60S Mature 60S Subunit pre60S->mature60S Matures to Rlp24->pre60S Associated with ProteinSynthesis Protein Synthesis mature60S->ProteinSynthesis CellProliferation Cell Proliferation ProteinSynthesis->CellProliferation

Caption: Comparative mechanism of this compound in prokaryotic and eukaryotic cells.

experimental_workflow start Start: Cell Culture treatment Treat cells with this compound (various concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation polysome Perform Polysome Profiling treatment->polysome assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance/Fluorescence assay->readout analysis Calculate IC50 Value readout->analysis fractionation Sucrose Gradient Ultracentrifugation polysome->fractionation profile Analyze Ribosome Profile (A260) fractionation->profile western Western Blot for Ribosomal Proteins fractionation->western

Caption: General experimental workflow for validating this compound's bioactivity.

Conclusion

The cross-validation of this compound's mechanism of action reveals a clear divergence between its effects on prokaryotic and eukaryotic cells. In bacteria, it acts as an inhibitor of fatty acid synthesis by targeting ENR. In eukaryotes, its primary mechanism is the disruption of ribosome biogenesis through the inhibition of the AAA-ATPase Drg1. This latter mechanism holds significant promise for the development of novel anticancer therapeutics, particularly given the increased reliance of cancer cells on efficient protein synthesis. The provided experimental protocols and comparative data serve as a valuable resource for researchers seeking to further investigate and harness the therapeutic potential of diazaborines. Further studies in a broader range of cancer cell lines are warranted to fully elucidate the spectrum of its anticancer activity and potential for clinical application.

References

head-to-head comparison of different diazaborine derivatives' potency

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Diazaborine Derivatives' Potency

For Researchers, Scientists, and Drug Development Professionals

Diazaborines, a class of boron-containing heterocyclic compounds, have garnered significant interest in the scientific community for their diverse biological activities. These derivatives have demonstrated potential as antibacterial agents, inhibitors of ribosome biogenesis, and as warheads for serine protease inhibition. This guide provides a comprehensive head-to-head comparison of the potency of various this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Quantitative Comparison of Potency

The potency of this compound derivatives has been evaluated against a range of biological targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies, providing a quantitative measure of their efficacy.

Table 1: Potency of this compound Derivatives Against Human Neutrophil Elastase (HNE) [1][2]

Compound NumberN-SubstituentIC50 (μM)
8 N-p-toluenesulfonyl (on benzene ring)Not explicitly stated, but less potent than 12
12 N-p-toluenesulfonyl (on thienyl ring)3.4[1][2]
18 Thienyl this compound derivative2.7[1][2]
19 Oxime boronic acid derivative0.7[1][2]

Table 2: Binding Affinity of Thieno-diazaborine Derivative 2b18 to Drg1 Variants [3]

Drg1 VariantEC50 (μM)
Wild-type~10
V725A~20
L555F> 100
V656A> 100
I692T> 100

Table 3: Cytotoxicity of a this compound-Based Antibody-Drug Conjugate (ADC) [4]

CompoundCell LineIC50 (nM)
VL-DAB31-SN-38CLBL-1 (B-cell lymphoma)54.1[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound derivative potency.

Human Neutrophil Elastase (HNE) Inhibition Assay[1][2]
  • Objective: To determine the IC50 values of this compound derivatives against HNE.

  • Principle: The assay measures the inhibition of HNE activity by monitoring the cleavage of a specific substrate, which results in a fluorescent product.

  • Procedure:

    • A solution of Human Neutrophil Elastase in assay buffer (0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5) is prepared.

    • The this compound inhibitor, dissolved in DMSO, is added to the enzyme solution at various concentrations.

    • The mixture is incubated at 29 °C for 15 minutes.

    • The fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • The initial reaction rates are calculated and plotted against the inhibitor concentration.

    • IC50 values are determined by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF) for Drg1 Binding Affinity[3]
  • Objective: To determine the binding affinity (EC50) of this compound derivatives to the AAA-ATPase Drg1.

  • Principle: DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates ligand binding and stabilization of the protein.

  • Procedure:

    • Purified Drg1 protein is mixed with SYPRO Orange dye in a suitable buffer.

    • The this compound derivative is added to the protein-dye mixture at a range of concentrations.

    • The samples are heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.

    • The fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes hydrophobic regions, is monitored.

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

    • The change in melting temperature (ΔTm) is plotted against the logarithm of the inhibitor concentration.

    • The EC50 value, representing the concentration of the inhibitor at which 50% of the maximal ΔTm is achieved, is calculated using a one-site binding hyperbola model.[3]

Cell Viability Assay for Antibody-Drug Conjugates[4]
  • Objective: To determine the cytotoxic potency (IC50) of a this compound-based ADC on a cancer cell line.

  • Principle: This assay measures the number of viable cells after treatment with the ADC. The reduction in cell viability is used to calculate the IC50 value.

  • Procedure:

    • CLBL-1 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the VL-DAB31-SN-38 ADC for 48 hours.[4]

    • After the incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

    • The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

    • The data is normalized to untreated control cells, and the IC50 value is calculated by fitting the results to a log(inhibitor) vs. response (variable slope) curve.[4]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of action of this compound derivatives.

cluster_ribosome Ribosome Biogenesis Inhibition This compound This compound Drg1 AAA-ATPase Drg1 This compound->Drg1 ATP ATP Drg1->ATP hydrolyzes Rlp24 Rlp24 Drg1->Rlp24 releases Pre60S Pre-60S Ribosomal Particle Rlp24->Pre60S is released from Mature60S Mature 60S Subunit Pre60S->Mature60S matures into

Caption: Mechanism of ribosome biogenesis inhibition by this compound.

cluster_fabI Fatty Acid Synthesis Inhibition This compound This compound FabI Enoyl-ACP Reductase (FabI) This compound->FabI EnoylACP Enoyl-ACP FabI->EnoylACP reduces NAD NAD+ AcylACP Acyl-ACP EnoylACP->AcylACP is converted to

Caption: Inhibition of bacterial fatty acid synthesis by this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the potency of a this compound derivative.

cluster_workflow Potency Determination Workflow Start Synthesize/Obtain This compound Derivative Assay Perform in vitro Assay (e.g., Enzyme Inhibition, Binding) Start->Assay CellAssay Perform Cell-Based Assay (e.g., Cytotoxicity) Start->CellAssay Data Collect Dose-Response Data Assay->Data CellAssay->Data Analysis Calculate IC50/EC50 Data->Analysis End Potency Determined Analysis->End

Caption: General experimental workflow for potency determination.

References

Diazaborine: A Potent Inhibitor of Drg1 ATPase Activity in Ribosome Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effect of diazaborine on the ATPase activity of Drg1, a key enzyme in eukaryotic ribosome biogenesis. Through a detailed comparison with other known AAA-ATPase inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating ribosome assembly and developing novel therapeutic agents.

Introduction to Drg1 and its Role in Ribosome Maturation

Developmentally Regulated GTP-binding protein 1 (Drg1) is a crucial AAA+ ATPase (ATPases Associated with diverse cellular Activities) involved in the cytoplasmic maturation of the 60S ribosomal subunit.[1][2][3][4] Specifically, Drg1 utilizes the energy from ATP hydrolysis to facilitate the release of the shuttling protein Rlp24 from pre-60S particles, a critical step for the subsequent assembly and formation of functional ribosomes.[5][6] The inhibition of Drg1's ATPase activity leads to a stall in ribosome production, highlighting its potential as a therapeutic target.

This compound: Mechanism of Action and Inhibitory Effect

This compound is a heterocyclic, boron-containing compound that has been identified as a specific inhibitor of Drg1 ATPase activity.[1][2][3][4][7] Its mechanism of action is unique: this compound forms a covalent adduct with ATP within the nucleotide-binding pocket of the D2 domain of Drg1.[1][2][4] This covalent modification locks the Drg1 hexamer into a symmetric, non-productive conformation, thereby inhibiting both inter-protomer and inter-ring communication essential for its ATPase function.[1] This targeted inhibition of the D2 domain's ATP hydrolysis is the primary mechanism by which this compound disrupts ribosome biogenesis.[3]

Quantitative Analysis of this compound Inhibition

Studies have quantified the inhibitory potency of this compound on Drg1 ATPase activity. The inhibitor constant (Ki) for this compound has been determined to be approximately 26 µM. This value provides a benchmark for its efficacy and for comparison with other ATPase inhibitors.

Comparative Analysis with Other AAA-ATPase Inhibitors

While this compound is a known inhibitor of Drg1, the broader class of AAA-ATPases has been a target for various small molecule inhibitors. A direct comparison of this compound with other inhibitors on Drg1 is not extensively documented. However, by examining inhibitors of the closely related and well-studied AAA-ATPase p97 (also known as VCP or Cdc48), we can gain valuable insights into the comparative landscape of AAA-ATPase inhibition.[8] p97 is involved in a multitude of cellular processes, including protein degradation, and shares structural and functional similarities with Drg1.[8]

InhibitorTargetMechanism of ActionPotency (IC50/Ki)
This compound Drg1Covalent adduct with ATP in the D2 domainKi ≈ 26 µM
CB-5083 p97Potent inhibitorIC50 ≈ 10 nM[9]
DBeQ p97ATP-competitive inhibitorIC50 = 1.5 µM[10]
ML240 p97Reversible inhibitorIC50 ≈ 100 nM[11]
NMS-873 p97Allosteric inhibitorLow nanomolar range[12]

Table 1: Comparison of this compound with Selected p97 AAA-ATPase Inhibitors. This table highlights the different mechanisms and potencies of various inhibitors targeting Drg1 and its homolog p97.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Malachite Green Phosphate Assay for ATPase Activity

This colorimetric assay is used to measure the amount of inorganic phosphate (Pi) released during ATP hydrolysis, providing a direct measure of ATPase activity.

Principle: The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate, which can be quantified spectrophotometrically.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified Drg1 protein, the substrate Rlp24 (to stimulate activity), and the desired concentration of this compound or other inhibitors in an appropriate reaction buffer (e.g., 20 mM HEPES-KOH, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT, pH 6.8).

  • Initiate Reaction: Add ATP to a final concentration of 1 mM to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.

  • Measurement: Measure the absorbance at a wavelength of 600-660 nm using a plate reader.

  • Quantification: Determine the amount of released phosphate by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Differential Scanning Fluorimetry (DSF) for Inhibitor Binding

DSF, also known as Thermal Shift Assay, is a technique used to assess the binding of a ligand (inhibitor) to a protein by measuring changes in its thermal stability.

Principle: The binding of an inhibitor can stabilize the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[13][14]

Protocol:

  • Sample Preparation: Prepare a mixture of the purified Drg1 protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Ligand Addition: Add varying concentrations of this compound or other test compounds to the protein-dye mixture in a multi-well PCR plate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases.

  • Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. The shift in Tm (ΔTm) in the presence of the inhibitor compared to the control is indicative of binding affinity.[13]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Drg1-Mediated Rlp24 Release from pre-60S Particle pre_60S pre-60S Particle (with Rlp24) Drg1_pre_60S Drg1 bound to pre-60S pre_60S->Drg1_pre_60S Binding Drg1_ATP Drg1-ATP Complex Drg1_ATP->Drg1_pre_60S Release Rlp24 Release Drg1_pre_60S->Release ATP Hydrolysis Mature_60S Maturing 60S Subunit Release->Mature_60S

Figure 1: Signaling pathway of Drg1-mediated Rlp24 release during ribosome maturation.

cluster_1 Inhibitory Mechanism of this compound on Drg1 Drg1_D2 Drg1 D2 Domain (Active Site) Adduct Covalent Adduct (Drg1-ATP-Diazaborine) Drg1_D2->Adduct ATP ATP ATP->Adduct This compound This compound This compound->Adduct Inactive_Drg1 Inactive Drg1 Hexamer Adduct->Inactive_Drg1 Conformational Lock

Figure 2: Mechanism of this compound inhibition of Drg1 ATPase activity.

cluster_2 Experimental Workflow for Validating Drg1 Inhibition Start Start Purify_Drg1 Purify Drg1 and Rlp24 Start->Purify_Drg1 ATPase_Assay Perform Malachite Green ATPase Assay Purify_Drg1->ATPase_Assay DSF_Assay Perform Differential Scanning Fluorimetry Purify_Drg1->DSF_Assay Analyze_Data Analyze Data (IC50/Ki, ΔTm) ATPase_Assay->Analyze_Data DSF_Assay->Analyze_Data Compare Compare with Other Inhibitors Analyze_Data->Compare End Conclusion Compare->End

Figure 3: Experimental workflow for validating the inhibitory effect of compounds on Drg1.

References

A Comparative Analysis of Diazaborine and Open-Shell Boronic Acid Stability for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of boron into drug candidates has gained significant traction, owing to its unique chemical properties that can enhance biological activity. Among boron-containing compounds, diazaborines and their open-shell boronic acid counterparts are of particular interest. This guide provides an objective comparison of their stability, supported by experimental data, to inform the selection and design of more robust and effective therapeutic agents.

Executive Summary

Diazaborines consistently demonstrate superior stability compared to their open-shell boronic acid analogues, particularly in physiologically relevant conditions. The cyclic nature of the diazaborine scaffold shields the boron atom, reducing its susceptibility to degradation while maintaining its capacity for therapeutic interactions. This enhanced stability translates to a longer half-life in biological media, a critical attribute for drug efficacy. In contrast, open-shell boronic acids are notably vulnerable to oxidative degradation, a significant hurdle for their clinical translation.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the stability and biological activity of diazaborines and their corresponding open-shell boronic acids.

Compound TypeCompoundConditionHalf-life (t½)Reference
This compound Compound 18PBS buffer (pH 7.4) with fructose> 24 hours[1]
Open-Shell Boronic Acid Compound 19PBS buffer (pH 7.4) with fructose2 hours[1]
This compound DAB 2Human plasma at 37°CNo degradation after 5 days[2]
This compound DAB 2pH 4.5, 7.4, and 9.0 bufferNo degradation after 14 days[2]

Table 1: Comparative half-life and stability data.

Compound TypeCompoundTarget EnzymeIC50 (µM)Reference
This compound Compound 12Human Neutrophil Elastase (HNE)3.4[1][2]
Open-Shell Boronic Acid Thienyl BA hydrazone 17Human Neutrophil Elastase (HNE)12.0[1]
This compound Compound 18Human Neutrophil Elastase (HNE)2.7[1][2]
Open-Shell Boronic Acid Oxime BA 19Human Neutrophil Elastase (HNE)0.7[1][2]

Table 2: Comparative IC50 values against Human Neutrophil Elastase (HNE).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Protocol 1: HPLC-Based Stability Assay

This protocol is designed to assess the chemical stability of diazaborines and boronic acids in various media (e.g., buffer, plasma).

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Test compound stock solution (e.g., 10 mM in DMSO).
  • Incubation buffer (e.g., PBS pH 7.4) or human plasma.

2. Procedure:

  • Prepare a working solution of the test compound (e.g., 100 µM) in the desired incubation medium.
  • Incubate the solution at 37°C.
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
  • Quench any enzymatic activity by adding an equal volume of cold acetonitrile.
  • Centrifuge the sample at 10,000 x g for 10 minutes to precipitate proteins.
  • Inject the supernatant onto the HPLC system.
  • Elute the compounds using a linear gradient, for example:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-35 min: 95% to 5% B
  • 35-40 min: 5% B
  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
  • Quantify the peak area of the parent compound at each time point.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.
  • Calculate the half-life (t½) from the degradation curve.

Protocol 2: MTT Assay for IC50 Determination

This colorimetric assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme or cell line.[3][4][5][6][7]

1. Materials:

  • 96-well microtiter plates.
  • Adherent cells or purified enzyme.
  • Cell culture medium or enzyme assay buffer.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
  • Test compound serial dilutions.

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight. For enzyme assays, prepare the enzyme reaction mixture in the wells.
  • Treat the cells or enzyme with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
  • Incubate for a predetermined period (e.g., 24-72 hours for cells, or a shorter duration for enzyme assays).
  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
  • If using adherent cells, carefully remove the medium.
  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Plot the percentage of cell viability or enzyme activity against the logarithm of the compound concentration.
  • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the stability and mechanism of action of these boron-containing compounds.

cluster_0 Open-Shell Boronic Acid cluster_1 This compound BoronicAcid R-B(OH)₂ Degradation Oxidative Degradation BoronicAcid->Degradation [ROS] Inactive Inactive Products Degradation->Inactive This compound Cyclic this compound Stable Stable in Biological Media This compound->Stable Target Biological Target This compound->Target Therapeutic Interaction

Comparative stability of open-shell boronic acid vs. This compound.

cluster_drg1 Inhibition of AAA-ATPase Drg1 by this compound Drg1 Drg1 (AAA-ATPase) Complex Drg1-ATP-Diazaborine Covalent Adduct Drg1->Complex Hydrolysis ATP Hydrolysis Drg1->Hydrolysis ATP ATP ATP->Complex ATP->Hydrolysis This compound This compound This compound->Complex Blocked Blocked Complex->Blocked Release Rlp24 Release Hydrolysis->Release Maturation pre-60S Maturation Release->Maturation Blocked->Hydrolysis

Mechanism of Drg1 inhibition by this compound.

References

Confirming the Covalent Adduct Formation of Diazaborine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of diazaborine's performance with alternative compounds, supported by experimental data. We delve into the methodologies for confirming its unique covalent adduct formation and present a clear comparison of its efficacy against other inhibitors.

This compound is a heterocyclic boron-containing compound with potent antimicrobial and potential anticancer properties. Its mechanism of action is of significant interest as it involves the formation of a covalent adduct, not directly with its protein target, but with a nucleotide cofactor, which then binds with high affinity to the target enzyme. This guide will explore the experimental evidence for this mechanism in both bacterial and eukaryotic systems and compare this compound to alternative inhibitors.

This compound's Dual Targets and Unique Covalent Mechanism

This compound exhibits a fascinating dual-targeting capability, inhibiting distinct essential enzymes in bacteria and eukaryotes.

  • In Gram-negative bacteria , such as Escherichia coli, this compound targets enoyl-acyl carrier protein (ACP) reductase (ENR) , an enzyme critical for fatty acid biosynthesis.[1]

  • In eukaryotes , specifically in yeast, its target is the AAA-ATPase Drg1 , which is essential for the maturation of the large ribosomal subunit (60S), a key step in ribosome biogenesis.[2][3]

The hallmark of this compound's action is the formation of a covalent bond between its boron atom and the 2'-hydroxyl group of the ribose moiety of a nucleotide cofactor.[1] This cofactor is NAD+ in bacteria and ATP in eukaryotes. The resulting this compound-nucleotide adduct then acts as a potent non-covalent inhibitor of the target enzyme.

Performance Comparison: this compound vs. Alternatives

To provide a clear perspective on this compound's efficacy, we compare it with alternative inhibitors targeting the same or related pathways.

Bacterial Enoyl-ACP Reductase (ENR) Inhibition

A well-studied alternative to this compound for inhibiting bacterial ENR is triclosan , a broad-spectrum antimicrobial agent. Unlike this compound, triclosan is a non-covalent, slow, tight-binding inhibitor of ENR.

FeatureThis compoundTriclosan
Target Enoyl-ACP Reductase (FabI) in E. coliEnoyl-ACP Reductase (FabI) in E. coli
Mechanism of Action Forms a covalent adduct with NAD+, which then binds to ENR.Non-covalent, reversible, slow, tight-binding inhibitor.
Inhibition Constant (Ki) Data not readily available in simple Ki format due to the complex mechanism.~7 pM for the E.coli FabI-NAD+ complex.
Minimum Inhibitory Concentration (MIC) against E. coli Varies with the specific this compound derivative.~1.25 µM for E. coli DH5α.
Eukaryotic Ribosome Biogenesis Inhibition

As this compound is the only known direct inhibitor of Drg1, we compare it with other inhibitors of ribosome biogenesis that act on different targets: CX-5461 , an inhibitor of RNA polymerase I, and rapamycin , an mTOR inhibitor.

FeatureThis compoundCX-5461Rapamycin
Primary Target AAA-ATPase Drg1RNA Polymerase I (Pol I)mTOR (mechanistic Target of Rapamycin)
Mechanism of Action Forms a covalent adduct with ATP, inhibiting Drg1's role in 60S ribosome subunit maturation.Inhibits the initiation of rRNA transcription by Pol I.Inhibits mTORC1, which in turn downregulates ribosome biogenesis.
Cellular Potency (IC50) Growth inhibition is dose-dependent, with significant effects observed in the micromolar range in yeast.Broad antiproliferative activity in the nanomolar to low micromolar range in various cancer cell lines.Varies by cell type, generally effective in the nanomolar range.

Experimental Confirmation of the Covalent Adduct

The formation of the this compound-nucleotide covalent adduct has been unequivocally demonstrated through a combination of structural and biophysical techniques.

Experimental Workflow

The general workflow to confirm the covalent adduct formation involves a multi-step process, from protein expression to structural determination.

G cluster_prep Sample Preparation cluster_analysis Adduct Confirmation cluster_results Results p1 Target Protein Expression & Purification (e.g., ENR or Drg1) p2 Incubation with this compound & Nucleotide Cofactor (NAD+ or ATP) p1->p2 a1 Mass Spectrometry p2->a1 Mass Shift Detection a2 X-ray Crystallography / Cryo-EM p2->a2 Structural Elucidation a3 Biochemical Assays p2->a3 Inhibition Analysis r1 Confirmation of Covalent Adduct a1->r1 r2 Visualization of Adduct in Active Site a2->r2 r3 Determination of Inhibition Kinetics a3->r3

Caption: Experimental workflow for confirming this compound's covalent adduct formation.

Signaling Pathway Interruption

This compound's inhibition of Drg1 disrupts the cytoplasmic maturation of the 60S ribosomal subunit, a critical step in ribosome biogenesis. This contrasts with the mechanisms of other ribosome biogenesis inhibitors.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors rDNA rDNA pre_rRNA pre-rRNA rDNA->pre_rRNA Pol I Transcription rapamycin Rapamycin pre_60S pre-60S subunit pre_rRNA->pre_60S Processing cyto_pre_60S Cytoplasmic pre-60S pre_60S->cyto_pre_60S Export mature_60S Mature 60S subunit cyto_pre_60S->mature_60S Drg1-mediated maturation ribosome 80S Ribosome mature_60S->ribosome This compound This compound This compound->mature_60S Inhibits cx5461 CX-5461 cx5461->pre_rRNA Inhibits rapamycin->pre_rRNA Inhibits (via mTOR)

Caption: Inhibition points of this compound and alternatives in ribosome biogenesis.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to confirm the covalent adduct of this compound.

X-ray Crystallography of the this compound-ENR-NAD+ Complex
  • Protein Expression and Purification: The E. coli ENR (FabI) is overexpressed and purified to homogeneity using standard chromatographic techniques.

  • Complex Formation and Crystallization: The purified ENR is incubated with a molar excess of NAD+ and the specific this compound derivative. This ternary complex is then subjected to crystallization screening using vapor diffusion methods.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The structure is solved using molecular replacement and refined to reveal the electron density corresponding to the this compound-NAD+ adduct in the enzyme's active site.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Drg1-ATP Complex
  • Protein Expression and Purification: The eukaryotic Drg1 protein is expressed and purified.

  • Complex Formation: Purified Drg1 is incubated with ATP and the this compound compound to form the inhibitory complex.

  • Cryo-EM Sample Preparation and Data Acquisition: The complex solution is applied to a cryo-EM grid, vitrified in liquid ethane, and imaged using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: A large dataset of particle images is processed to generate a high-resolution 3D reconstruction of the Drg1-diazaborine-ATP complex, which allows for the visualization of the covalent adduct.[4][5]

Mass Spectrometry for Adduct Detection
  • Sample Preparation: The target protein (ENR or Drg1) is incubated with and without this compound and the respective nucleotide cofactor.

  • Intact Protein Analysis: The samples are analyzed by mass spectrometry to detect a mass shift in the protein incubated with this compound, corresponding to the addition of the this compound-nucleotide adduct.

  • Peptide Mapping (Bottom-up Proteomics): The protein is digested into smaller peptides, and the resulting peptide mixture is analyzed by LC-MS/MS. This allows for the identification of the specific peptide containing the modified nucleotide, confirming the site of interaction.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diazaborines are a class of heterocyclic boron-containing compounds that have garnered significant interest as potent enzyme inhibitors. Their mechanism of action and target specificity vary across different biological systems, making a thorough evaluation of their activity against related enzymes a critical step in drug development and chemical biology research. This guide provides a comparative overview of the specificity of diazaborine inhibitors against two distinct classes of enzymes: the eukaryotic AAA-ATPase Drg1, a key player in ribosome biogenesis, and the human serine protease, Neutrophil Elastase (HNE), a target in inflammatory diseases.

Specificity of this compound against the AAA-ATPase Drg1

In eukaryotic organisms, this compound acts as a specific inhibitor of ribosome biogenesis by targeting the AAA-ATPase Drg1.[1][2] The inhibitory mechanism is highly specific, involving the formation of a covalent bond between the boron atom of this compound and the 2'-hydroxyl group of the ATP molecule within the nucleotide-binding pocket of the D2 domain of Drg1.[2] This covalent adduct formation effectively locks the D2 domain in an inactive state, stalling the entire Drg1 hexamer and preventing the release of the ribosomal protein Rlp24 from pre-60S particles, a crucial step in the maturation of the large ribosomal subunit.[1][2]

The specificity of this compound for Drg1 over other related AAA-ATPases in yeast is attributed to a unique valine residue (V725) in the Drg1 nucleotide-binding pocket, which is not conserved in other yeast AAA-ATPases.[3] Mutations at this position have been shown to confer resistance to this compound, highlighting its importance in inhibitor binding and adduct formation.

Comparative Inhibitory Activity Data
Enzyme TargetInhibitor Concentration% Inhibition of Stimulated ATPase ActivityReference
Wild-type Drg1370 µM~25%[4]
Drg1-1 (resistant mutant)370 µMNo inhibition[4]
Wild-type Drg1740 µM~25% (no further decrease)[4]
Experimental Protocol: Drg1 ATPase Activity Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the ATPase activity of Drg1, based on the Malachite green phosphate assay.[3]

1. Reagents and Materials:

  • Purified wild-type Drg1 and mutant variants

  • Purified Rlp24 C-terminal fragment (Rlp24C) to stimulate ATPase activity

  • This compound inhibitor stock solution (in DMSO)

  • ATP solution

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 620 nm

2. Assay Procedure:

  • Prepare reaction mixtures in a 96-well plate. For each reaction, combine:

    • Drg1 enzyme (final concentration, e.g., 200 nM hexamer)

    • Rlp24C (final concentration, e.g., 800 nM) for stimulated activity measurement

    • This compound at various concentrations (or DMSO for control)

    • Assay Buffer to the final volume.

  • Pre-incubate the enzyme with the inhibitor for 10 minutes at 30°C.

  • Initiate the reaction by adding ATP (final concentration, e.g., 1 mM).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the Malachite Green Reagent, which detects the released inorganic phosphate.

  • Measure the absorbance at 620 nm.

  • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the DMSO control.

Drg1-Mediated Ribosome Maturation Pathway

Drg1_Pathway cluster_cytoplasm Cytoplasm Pre_60S Pre-60S Particle (with Rlp24) Mature_60S Mature 60S Subunit Pre_60S->Mature_60S Drg1-mediated Rlp24 release Drg1_ATP Drg1-ATP (Hexamer) Drg1_ATP->Pre_60S Binds to Drg1_ADP Drg1-ADP Drg1_ATP->Drg1_ADP ATP Hydrolysis Inhibited_Complex Drg1-ATP-Diazaborine (Inactive) This compound This compound This compound->Drg1_ATP Inhibits Rlp24_released Released Rlp24

Caption: Signaling pathway of Drg1 in ribosome maturation and its inhibition by this compound.

Specificity of this compound against Human Neutrophil Elastase (HNE)

A different class of this compound derivatives has been investigated as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. These diazaborines act as reversible, covalent inhibitors by forming a bond between the boron atom and the catalytic serine residue (Ser195) in the active site of HNE.[5][6]

Comparative Inhibitory Activity Data

The specificity of these this compound inhibitors was assessed against a panel of related serine proteases. The results demonstrate high selectivity for HNE.

Enzyme TargetThis compound 18 (IC₅₀)This compound 19 (IC₅₀)% Inhibition at 100 µM (Cmpd 18 & 19)Reference
Human Neutrophil Elastase (HNE)24 µM48 µM-[5]
Urokinase> 100 µM> 100 µMNo inhibition[5]
Trypsin> 100 µM> 100 µMNo inhibition[5]
Thrombin> 100 µM> 100 µMNo inhibition[5]
Kallikrein> 100 µM> 100 µMNo inhibition[5]
Chymotrypsin> 100 µM> 100 µMNo inhibition[5]
Experimental Protocol: HNE Inhibition Assay

This protocol describes a general method for screening inhibitors of HNE using a fluorogenic substrate.

1. Reagents and Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)

  • This compound inhibitor stock solution (in DMSO)

  • Assay Buffer: e.g., 0.1 M HEPES pH 7.5, 0.5 M NaCl, 10% DMSO

  • 96-well black microplate

  • Fluorescence plate reader (e.g., Ex/Em = 485/525 nm for Rhodamine 110-based substrates)

2. Assay Procedure:

  • Add assay buffer, inhibitor at various concentrations (or DMSO for control), and HNE enzyme to the wells of a 96-well plate.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HNE substrate.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Experimental Workflow for Validating Inhibitor Specificity

experimental_workflow Start Start: Compound Synthesis and Purification Primary_Assay Primary Enzyme Assay (e.g., HNE or Drg1) Start->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Selectivity_Panel Selectivity Profiling: Assay against Related Enzymes IC50_Determination->Selectivity_Panel Data_Analysis Data Analysis and Comparison (IC50 values, % inhibition) Selectivity_Panel->Data_Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Caption: A generalized workflow for determining the specificity of an enzyme inhibitor.

References

assessing the development of bacterial resistance to diazaborine versus other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanisms and frequency of bacterial resistance to the novel antibiotic candidate, diazaborine, compared with established antibiotic classes. This guide provides researchers, scientists, and drug development professionals with essential data and protocols to assess the long-term viability of new antimicrobial agents.

The escalating crisis of antibiotic resistance necessitates a thorough evaluation of novel drug candidates, not only for their immediate efficacy but also for their propensity to select for resistant bacterial strains. This guide offers a comparative analysis of the development of bacterial resistance to this compound, a promising heterocyclic boron-containing compound, against well-established antibiotic classes, including fluoroquinolones, β-lactams, and aminoglycosides.

At a Glance: Resistance Potential

The following table summarizes key quantitative data on the development of resistance to this compound and ciprofloxacin, a representative fluoroquinolone.

Parameter This compound Compounds Ciprofloxacin Reference
Target NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR)DNA gyrase and topoisomerase IV[1][2]
Mutant Prevention Concentration (MPC) in E. coli ATCC25922 32x MIC (Compounds 1, 2, 3), 64x MIC (Compound 4)16x MIC[1]
Spontaneous Mutation Frequency in E. coli Normal level (quantitative data not specified)3.6 x 10-9 (at 4x MIC)[1][3]

Deciphering the Pathways to Resistance

The mechanisms by which bacteria develop resistance to antibiotics are multifaceted. Understanding these pathways is critical for developing strategies to mitigate resistance.

This compound Resistance: A Focused Target

Resistance to this compound in Gram-negative bacteria primarily arises from mutations in the gene encoding its target, the enoyl-acyl carrier protein reductase (ENR)[1]. This enzyme is essential for fatty acid biosynthesis[1]. The boron atom in this compound is crucial for its antibacterial activity, forming a covalent bond with the NAD+ cofactor within the active site of ENR[4][5]. Mutations that alter the structure of ENR can prevent this interaction, rendering the antibiotic ineffective[1].

Diazaborine_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism This compound This compound ENR_WT Wild-type ENR (Active) This compound->ENR_WT Inhibits ENR_Mutant Mutant ENR (Inactive binding site) This compound->ENR_Mutant Ineffective Inhibition FattyAcid Fatty Acid Synthesis ENR_WT->FattyAcid Catalyzes CellGrowth Bacterial Growth FattyAcid->CellGrowth Gene_Mutation Mutation in enr Gene Gene_Mutation->ENR_Mutant ENR_Mutant->FattyAcid Catalyzes

Caption: Mechanism of this compound action and resistance.

Resistance to Other Antibiotic Classes: A Broader Spectrum of Strategies

In contrast to the targeted resistance mechanism observed with this compound, bacteria employ a wider array of strategies to resist other classes of antibiotics.

  • Fluoroquinolones (e.g., Ciprofloxacin): Resistance typically emerges from mutations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV[2][4][6]. Additionally, bacteria can develop resistance by upregulating efflux pumps that actively remove the antibiotic from the cell[2].

  • β-Lactams (e.g., Penicillin): The primary resistance mechanism is the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic[7][8]. Other mechanisms include alterations in the penicillin-binding proteins (PBPs), the targets of β-lactams, and reduced permeability of the bacterial outer membrane[7][8].

  • Aminoglycosides (e.g., Gentamicin): The most common form of resistance is enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which prevents the drug from binding to its ribosomal target[1][9][10]. Mutations in the ribosomal target site can also confer resistance[9].

General_Antibiotic_Resistance cluster_mechanisms Mechanisms of Resistance Antibiotic Antibiotic Target_Modification Target Modification (e.g., Fluoroquinolones, β-Lactams) Antibiotic->Target_Modification Targeted by Enzymatic_Inactivation Enzymatic Inactivation (e.g., β-Lactams, Aminoglycosides) Antibiotic->Enzymatic_Inactivation Degraded by Efflux_Pumps Efflux Pumps (e.g., Fluoroquinolones) Antibiotic->Efflux_Pumps Expelled by Reduced_Permeability Reduced Permeability (e.g., β-Lactams) Antibiotic->Reduced_Permeability Blocked by

Caption: Common mechanisms of bacterial antibiotic resistance.

Experimental Protocols for Assessing Resistance Development

Accurate assessment of resistance potential relies on standardized experimental protocols. The following outlines the methodologies for determining Mutant Prevention Concentration (MPC) and Spontaneous Mutation Frequency.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of any resistant mutants from a large bacterial population (typically >1010 CFU)[11][12][13].

Workflow:

MPC_Workflow Start Start: Overnight bacterial culture Inoculum Prepare high-density inoculum (>10^10 CFU/mL) Start->Inoculum Plating Plate inoculum on agar with varying antibiotic concentrations Inoculum->Plating Incubation Incubate plates (e.g., 48-72 hours at 37°C) Plating->Incubation Observation Observe for colony growth Incubation->Observation MPC_Determination MPC = Lowest concentration with no colony growth Observation->MPC_Determination

Caption: Experimental workflow for Mutant Prevention Concentration (MPC) assay.

Detailed Steps:

  • Culture Preparation: Grow a bacterial culture overnight in a suitable broth medium.

  • Inoculum Preparation: Concentrate the overnight culture to achieve a high cell density, typically >1010 colony-forming units (CFU) per milliliter.

  • Plating: Spread a defined volume of the high-density inoculum onto a series of agar plates containing serial dilutions of the antibiotic being tested.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a sufficient duration (e.g., 48-72 hours) to allow for the growth of resistant colonies.

  • MPC Determination: The MPC is recorded as the lowest antibiotic concentration at which no bacterial colonies are observed.

Spontaneous Mutation Frequency Assay

This assay determines the frequency at which spontaneous mutations conferring resistance to a specific antibiotic arise in a bacterial population.

Detailed Steps:

  • Culture Preparation: Grow several independent bacterial cultures in a non-selective broth medium to a stationary phase.

  • Cell Enumeration: Determine the total number of viable cells in each culture by plating serial dilutions on non-selective agar plates.

  • Selection of Mutants: Plate a known volume of each undiluted culture onto agar plates containing a selective concentration of the antibiotic (typically 4-8 times the MIC).

  • Incubation: Incubate the selective plates until resistant colonies appear.

  • Calculation of Mutation Frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Conclusion

The development of bacterial resistance is a complex evolutionary process. While this compound demonstrates a more targeted mechanism of resistance compared to some broader-spectrum antibiotics, its potential for resistance development, as indicated by its MPC, warrants careful consideration. The data and protocols presented in this guide provide a framework for the objective assessment of new antibiotic candidates, a critical step in the ongoing battle against antimicrobial resistance. By understanding the pathways and frequencies of resistance, the scientific community can better strategize the development and deployment of new therapies to preserve their efficacy for as long as possible.

References

A Comparative Analysis of Diazaborine Efficacy in Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of diazaborine compounds against Gram-positive and Gram-negative bacteria. Diazaborines, a class of boron-containing heterocyclic compounds, have garnered interest as potential antibacterial agents. This document summarizes their mechanism of action, presents available quantitative data on their activity, and provides detailed experimental protocols for assessing their efficacy.

Executive Summary

This compound compounds exhibit significant and targeted antibacterial activity, primarily against Gram-negative bacteria. Their mechanism of action involves the specific inhibition of the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid biosynthesis II (FASII) pathway.[1][2] This inhibition effectively halts the production of essential fatty acids, leading to bacterial growth inhibition. However, a critical distinction in efficacy exists between Gram-negative and Gram-positive bacteria. Many Gram-positive pathogens can uptake and utilize exogenous fatty acids from their environment, such as the host, thereby bypassing the FASII pathway.[3][4] This metabolic flexibility renders them largely resistant to diazaborines and other FASII inhibitors. In contrast, for many Gram-negative bacteria, the FASII pathway is essential, making them susceptible to this class of compounds.[5]

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of bacteria. The data clearly illustrates the potent activity against Gram-negative species and the general lack of efficacy against Gram-positive organisms.

Table 1: Efficacy of this compound Derivatives Against Gram-Negative Bacteria

This compound DerivativeEscherichia coli MIC (µg/mL)Klebsiella pneumoniae MIC (µg/mL)Mycobacterium smegmatis MIC (µg/mL)Reference
Thieno-diazaborines Generally Strong ActivityData Not AvailableData Not Available[1]
Benzo-diazaborines Weaker than Thieno-derivativesData Not AvailableData Not Available[1]
Compound 1 6.25 µMData Not AvailableData Not Available[6]
Compound 2 6.25 µMData Not AvailableData Not Available[6]
Compound 3 12.5 µMData Not AvailableData Not Available[6]
Compound 4 25 µMData Not AvailableData Not Available[6]
Acyl-diazaborine 14b >128Data Not Available16[7]
Acyl-diazaborine 18c 64Data Not Available>128[7]
Acyl-diazaborine 35b 64Data Not Available64[7]
Acyl-diazaborine 39 128Data Not Available32[7]

Table 2: Efficacy of this compound Derivatives Against Gram-Positive Bacteria

This compound DerivativeStaphylococcus aureus MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Reference
Various Diazaborines Generally Inactive / High MICGenerally Inactive / High MICGenerally Inactive / High MICGenerally Inactive / High MIC[3][4]

Note: Specific MIC values for diazaborines against a wide range of Gram-positive bacteria are not extensively reported in the literature, reflecting their general lack of significant activity.

Mechanism of Action and Differential Efficacy

The primary molecular target of diazaborines is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a key enzyme in the final reductive step of fatty acid elongation in the FASII pathway.[1][2] The boron atom of the this compound forms a covalent adduct with the NAD+ cofactor within the active site of the ENR enzyme, leading to potent inhibition.[8]

Gram-Negative Bacteria: A Susceptible Target

In many Gram-negative bacteria, the FASII pathway is the sole and essential route for fatty acid production. These fatty acids are vital components of the bacterial cell membrane, including the outer membrane's lipopolysaccharide (LPS) layer. Inhibition of ENR by diazaborines leads to a depletion of these essential building blocks, resulting in the cessation of growth and, ultimately, cell death.

Gram-Positive Bacteria: An Escape Mechanism

In contrast, many pathogenic Gram-positive bacteria possess the ability to scavenge fatty acids directly from their host environment.[3][4] When exogenous fatty acids are available, these bacteria can bypass the need for de novo fatty acid synthesis via the FASII pathway. This metabolic plasticity means that even if ENR is inhibited by a this compound, the bacterium can still acquire the necessary fatty acids for survival and growth, rendering the antibacterial agent ineffective.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Diazaborine_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacterium cluster_gram_positive Gram-Positive Bacterium Diazaborine_GN This compound ENR_GN Enoyl-ACP Reductase (ENR) Diazaborine_GN->ENR_GN Inhibits FASII_GN Fatty Acid Synthesis (FASII) ENR_GN->FASII_GN Blocks final step Fatty_Acids_GN Fatty Acids FASII_GN->Fatty_Acids_GN Produces Growth_Inhibition_GN Growth Inhibition FASII_GN->Growth_Inhibition_GN Pathway Blocked Membrane_GN Cell Membrane Integrity Fatty_Acids_GN->Membrane_GN Diazaborine_GP This compound ENR_GP Enoyl-ACP Reductase (ENR) Diazaborine_GP->ENR_GP Inhibits FASII_GP Fatty Acid Synthesis (FASII) ENR_GP->FASII_GP Blocks final step Membrane_GP Cell Membrane Integrity FASII_GP->Membrane_GP Pathway Bypassed Exogenous_FA Exogenous Fatty Acids (from host) Exogenous_FA->Membrane_GP Utilized Growth_Sustained Growth Sustained Membrane_GP->Growth_Sustained

Caption: Differential efficacy of diazaborines.

MIC_Determination_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare 2-fold serial dilutions of this compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate each well with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Controls Include positive (no drug) and negative (no bacteria) controls Inoculation->Controls Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination MIC = Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Broth microdilution MIC assay workflow.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipettor

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube of sterile CAMHB.

  • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of this compound Dilutions:

  • In a 96-well microtiter plate, prepare a two-fold serial dilution of the this compound stock solution in CAMHB.

  • Typically, 100 µL of CAMHB is added to wells 2 through 12.

  • Add 200 µL of the highest concentration of the this compound solution to well 1.

  • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the positive control (bacterial growth without the drug) and should contain 100 µL of CAMHB.

  • Well 12 serves as the negative control (sterility control) and should contain 200 µL of uninoculated CAMHB.

4. Inoculation and Incubation:

  • Using a multichannel pipettor, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Do not inoculate well 12.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is defined as the lowest concentration of the this compound compound at which there is no visible growth of the bacteria.

  • The positive control well (well 11) should show distinct turbidity, and the negative control well (well 12) should remain clear.

References

A Head-to-Head Comparison: Validating the Bioorthogonal Nature of a Novel Diazaborine Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Promising New Bioorthogonal Reaction

The field of bioorthogonal chemistry has revolutionized our ability to probe biological systems in their native environments. The ideal bioorthogonal reaction is characterized by rapid kinetics, high specificity, and minimal perturbation of the biological system. This guide provides a comprehensive comparison of a novel diazaborine-forming reaction—the condensation of an ortho-carbonyl phenylboronic acid with a sulfonyl hydrazide—against established bioorthogonal chemistries. We present quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in evaluating the potential of this emerging reaction for their specific applications.

Data Presentation: A Quantitative Comparison of Bioorthogonal Reactions

The performance of a bioorthogonal reaction is assessed by several key parameters: its rate of reaction (kinetics), the stability of the resulting linkage, the potential for toxic effects on cells (cytotoxicity), and its efficiency in labeling biological targets. The following tables summarize these quantitative data for the this compound reaction and other widely used bioorthogonal alternatives.

Table 1: Reaction Kinetics of Bioorthogonal Ligations
Reaction Reactants Second-Order Rate Constant (k₂) Reference
This compound Formation ortho-formylphenylboronic acid + Sulfonyl hydrazide>10³ M⁻¹s⁻¹[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO) + Azide10⁻³ - 1 M⁻¹s⁻¹
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide10¹ - 10⁴ M⁻¹s⁻¹
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-cyclooctene (TCO)1 - 10⁶ M⁻¹s⁻¹[2]
Staudinger Ligation Azide + Phosphine~10⁻³ M⁻¹s⁻¹
Table 2: Stability and Cytotoxicity Profile
Reaction Linkage Stability Reactant Cytotoxicity (IC₅₀) Reference
This compound Formation Stable in cell lysates and blood serumSulfonyl hydrazone derivatives show IC₅₀ values in the 27.70–170.30 μM range against MCF-7 cancer cells.[3][1]
SPAAC HighGenerally low
CuAAC HighCopper(I) catalyst can be cytotoxic
IEDDA HighGenerally low
Staudinger Ligation Amide bond (High)Generally low
Table 3: Cellular Labeling Efficiency
Reaction Typical Labeling Concentration Labeling Time Observed Efficiency
This compound Formation Low micromolarMinutesEfficient labeling of bacteria demonstrated.
SPAAC 10-100 µM30-60 minHigh
CuAAC 100-250 µM1-2 hoursHigh (cell surface)
IEDDA 1-50 µMMinutesVery High
Staudinger Ligation 100-250 µM1-2 hoursModerate

Experimental Protocols: Validating Bioorthogonality

Reproducible and rigorous experimental validation is crucial for establishing the bioorthogonal nature of a new reaction. Here, we provide detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Reaction Kinetics

This protocol describes the use of stopped-flow spectrophotometry to measure the rate of a fast bioorthogonal reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Solutions of the ortho-formylphenylboronic acid and sulfonyl hydrazide of known concentrations in the desired buffer (e.g., PBS, pH 7.4).

Procedure:

  • Sample Preparation: Prepare stock solutions of both reactants. For pseudo-first-order conditions, ensure one reactant is in at least 10-fold excess.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). Load one syringe with the limiting reactant and the other with the excess reactant.

  • Data Acquisition: Initiate the rapid mixing of the two solutions. Monitor the change in absorbance at a wavelength where one of the reactants or the product has a distinct absorbance profile. Collect data over time until the reaction is complete.

  • Data Analysis: Fit the absorbance versus time data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Cellular Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • 96-well tissue culture plates

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium

  • ortho-formylphenylboronic acid and sulfonyl hydrazide stock solutions in a biocompatible solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ortho-formylphenylboronic acid and sulfonyl hydrazide separately) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Cellular Labeling Efficiency

This protocol outlines a general procedure for labeling cell surface proteins using the this compound reaction.

Materials:

  • Cells expressing a protein of interest tagged with a bioorthogonal reporter (e.g., an ortho-formylphenylboronic acid-bearing unnatural amino acid).

  • Sulfonyl hydrazide conjugated to a fluorescent dye (e.g., FITC).

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Preparation: Culture the cells of interest on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).

  • Labeling Reaction: Wash the cells with PBS. Incubate the cells with a solution of the fluorescently-labeled sulfonyl hydrazide in PBS or culture medium at a predetermined concentration (e.g., 10-50 µM) for a specified time (e.g., 15-60 minutes) at 37°C.

  • Washing: Wash the cells three times with PBS to remove any unreacted probe.

  • Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Flow Cytometry: Analyze the fluorescence intensity of the cell population to quantify the labeling efficiency.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and relationships in the validation of a bioorthogonal reaction.

experimental_workflow Experimental Workflow for Validating a New Bioorthogonal Reaction cluster_synthesis Reactant Synthesis & Characterization cluster_kinetics Kinetic Analysis cluster_cellular Cellular Evaluation cluster_validation Validation synthesis Synthesis of Bioorthogonal Reactants characterization Spectroscopic Characterization (NMR, MS) synthesis->characterization kinetics Determine Second-Order Rate Constant (k₂) characterization->kinetics cytotoxicity Cytotoxicity Assay (e.g., MTT) kinetics->cytotoxicity labeling Cellular Labeling Efficiency cytotoxicity->labeling selectivity Selectivity/ Cross-reactivity Studies labeling->selectivity validation Bioorthogonality Validated selectivity->validation

Caption: Workflow for validating a new bioorthogonal reaction.

logical_relationship Logical Relationship of Bioorthogonality Criteria center Ideal Bioorthogonal Reaction kinetics Fast Kinetics (High k₂) center->kinetics selectivity High Selectivity (No Cross-Reactivity) center->selectivity stability Stable Linkage & Reactants center->stability inertness Biologically Inert (Low Cytotoxicity) center->inertness

Caption: Key criteria for an ideal bioorthogonal reaction.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of the Lead Diazaborine Compound AN3365

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of the lead diazaborine compound, AN3365, against a panel of Gram-negative bacteria. Its performance is benchmarked against the widely used fluoroquinolone antibiotic, ciprofloxacin. This document synthesizes experimental data from multiple studies to offer an objective overview for researchers and professionals in the field of drug development.

In Vitro Efficacy: Potency Against Gram-Negative Pathogens

The in vitro activity of AN3365 and ciprofloxacin was determined by assessing their Minimum Inhibitory Concentrations (MIC) against a range of clinically relevant Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The data is presented as MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesAN3365 MIC50 (µg/mL)AN3365 MIC90 (µg/mL)Ciprofloxacin MIC50 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Escherichia coli0.510.0150.25
Klebsiella pneumoniae0.520.031
Enterobacter cloacae0.510.030.5
Serratia marcescens0.510.121
Proteus mirabilis120.030.12
Pseudomonas aeruginosa280.25>32
Acinetobacter baumannii2818
Stenotrophomonas maltophilia2414

Data Summary: The in vitro data indicates that ciprofloxacin generally exhibits lower MIC50 and MIC90 values against Enterobacteriaceae compared to AN3365, suggesting higher potency at lower concentrations for these species. However, AN3365 demonstrates notable activity against Pseudomonas aeruginosa, including strains that may be resistant to ciprofloxacin, as indicated by the high MIC90 value for ciprofloxacin. Both compounds show comparable activity against Acinetobacter baumannii and Stenotrophomonas maltophilia.

In Vivo Efficacy: Performance in a Murine Thigh Infection Model

The in vivo efficacy of AN3365 and ciprofloxacin was evaluated in a neutropenic murine thigh infection model. This model is a standard for preclinical antibiotic assessment, mimicking a deep-tissue infection in an immunocompromised host. The primary endpoint for efficacy is the reduction in bacterial load, measured in colony-forming units (CFU) per thigh, after a 24-hour treatment period compared to the initial bacterial load at the start of treatment.

Bacterial StrainTreatmentDosage (mg/kg)Mean Log10 CFU/Thigh Reduction (24h)
E. coli ATCC 25922AN3365 30~ 2.5
100~ 3.5
Ciprofloxacin 10~ 2.0
30~ 3.0
P. aeruginosa ATCC 27853AN3365 100~ 2.0
Ciprofloxacin 30~ 1.5
100~ 2.5

Data Summary: In the murine thigh infection model, both AN3365 and ciprofloxacin demonstrated dose-dependent bactericidal activity against E. coli and P. aeruginosa. AN3365 showed significant efficacy against E. coli, achieving a substantial reduction in bacterial load. Against P. aeruginosa, AN3365 also demonstrated a notable reduction in bacterial burden. Ciprofloxacin was effective against both pathogens, showing a clear dose-response relationship. It is important to note that a direct head-to-head in vivo study was not identified; therefore, the presented data is a synthesis from separate studies using similar methodologies.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microdilution Plates: A two-fold serial dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Neutropenic Murine Thigh Infection Model

This model evaluates the efficacy of antimicrobial agents in a deep-tissue infection setting.

  • Induction of Neutropenia: Mice (typically female ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection. This reduces the neutrophil count to <100/mm³, mimicking an immunocompromised state.

  • Infection: Mice are anesthetized and then infected with an intramuscular injection of a bacterial suspension (e.g., 1-5 x 10^6 CFU in 0.1 mL of saline) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), the antimicrobial agents (AN3365 or ciprofloxacin) are administered via a relevant route (e.g., subcutaneous or oral). Different dosing regimens can be tested. A control group receives a vehicle-only treatment.

  • Determination of Bacterial Load: At the end of the treatment period (e.g., 24 hours post-treatment initiation), mice are euthanized. The thigh muscles are aseptically removed, homogenized in a known volume of saline, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). The reduction in bacterial load is calculated by comparing the CFU/thigh in treated groups to the CFU/thigh at the initiation of therapy.

Visualizing the Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the mechanism of action of diazaborines, the experimental workflow of the in vitro MIC assay, and the in vivo murine thigh infection model.

mechanism_of_action cluster_bacterial_cell Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Aminoacylated_tRNA Leucyl-tRNA-Leu LeuRS->Aminoacylated_tRNA Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Protein_Synthesis Protein Synthesis Aminoacylated_tRNA->Protein_Synthesis AN3365 AN3365 (this compound) AN3365->LeuRS Inhibits

Caption: Mechanism of action of the this compound AN3365.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of AN3365 & Ciprofloxacin a2 Add drug dilutions to wells p1->a2 p2 Prepare bacterial inoculum (0.5 McFarland) a1 Inoculate microtiter plate wells with bacteria p2->a1 a3 Incubate at 35°C for 16-20h a2->a3 an1 Observe for visible growth a3->an1 an2 Determine MIC (Lowest concentration with no growth) an1->an2 invivo_workflow cluster_animal_prep Animal Preparation cluster_infection_treatment Infection & Treatment cluster_outcome Outcome Assessment ap1 Induce neutropenia in mice (cyclophosphamide) it1 Infect thigh muscle with bacterial suspension ap1->it1 it2 Administer AN3365 or Ciprofloxacin (2h post-infection) it1->it2 o1 Euthanize mice at 24h it2->o1 o2 Homogenize thigh tissue o1->o2 o3 Plate serial dilutions o2->o3 o4 Enumerate CFU/thigh o3->o4

Confirming the Mode of Inhibition of Novel Diazaborine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activities of novel diazaborine analogues against their primary molecular targets: the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR, or FabI) and the eukaryotic AAA-ATPase Drg1. Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as potential antibacterial and antifungal agents. Their unique mode of action, involving the formation of a covalent adduct with essential nucleotide cofactors, sets them apart from many conventional inhibitors.

This document summarizes key quantitative data on the inhibition of these enzymes by various this compound analogues, outlines detailed experimental protocols for assessing their mode of inhibition, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Comparative Inhibitory Activity of this compound Analogues

The inhibitory potency of this compound analogues is critically dependent on their chemical structure, particularly the nature of the fused ring system and substitutions on the this compound core. The data presented below, while not exhaustive due to the proprietary nature of some drug development programs, represents a compilation of publicly available information on the structure-activity relationships (SAR) of these compounds.

Inhibition of Bacterial Enoyl-ACP Reductase (ENR/FabI)

ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it an attractive target for antibacterial drug development. Diazaborines inhibit ENR by forming a covalent adduct with the NAD(P)H cofactor.

This compound AnalogueFused Ring SystemModificationsTarget Organism/EnzymeIC50 / KiReference
Thieno-diazaborineThiophene2-propylsulfonylEscherichia coli ENRNot specified, but noted as highly potent[1][1]
Benzo-diazaborineBenzeneVariousEscherichia coli ENRGenerally less potent than thieno-diazaborines[1][1]
This compound 14bThiopheneAmide linker (replaces sulfonyl)Escherichia coli ENRWeak inhibition noted[2][2]
This compound 35bThiopheneThioamide linker (replaces sulfonyl)Escherichia coli ENRWeak inhibition noted[2][2]

Note: Specific IC50 or Ki values for a comparative series of novel analogues are not consistently available in the public domain. The data indicates a qualitative SAR where thieno-fused diazaborines exhibit the highest potency.

Inhibition of Eukaryotic AAA-ATPase Drg1

In eukaryotes, diazaborines target Drg1, an essential AAA-ATPase involved in the maturation of the 60S ribosomal subunit. The inhibitory mechanism mirrors that seen in bacteria, with the formation of a covalent adduct with ATP.

This compound AnalogueModificationsTarget Organism/EnzymeIC50 / Ki / % InhibitionReference
Thieno-diazaborine 2b-Saccharomyces cerevisiae Drg1~25% inhibition at 370 µM[3][3]
Benzo-diazaborine-Saccharomyces cerevisiae Drg1Noted as a potentially more potent inhibitor, but specific comparative values are not provided.[4][4]

Experimental Protocols

To facilitate further research and validation of novel this compound analogues, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of ENR/FabI Inhibition

This protocol describes a continuous-rate spectrophotometric assay to determine the inhibitory activity of this compound analogues against bacterial ENR.

1. Principle: The enzymatic activity of ENR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the enoyl-ACP substrate.

2. Materials:

  • Purified ENR/FabI enzyme

  • NADH

  • Crotonyl-CoA (or other suitable enoyl-CoA substrate)

  • This compound analogue stock solutions (in DMSO)

  • Assay Buffer: 100 mM sodium phosphate, pH 7.5, 1 mM β-mercaptoethanol, 10% glycerol

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

3. Method:

  • Prepare a reaction mixture containing assay buffer, NADH (final concentration 150 µM), and the desired concentration of the this compound analogue (or DMSO for control).

  • Pre-incubate the reaction mixture at 25°C for 10 minutes to allow for the interaction between the inhibitor, enzyme, and cofactor.

  • Initiate the reaction by adding the ENR enzyme (final concentration ~50 nM) and crotonyl-CoA (final concentration ~50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 30-second intervals.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each concentration of the this compound analogue relative to the DMSO control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Drg1 ATPase Inhibition

This protocol outlines the use of a Malachite Green Phosphate Assay to measure the inhibition of Drg1 ATPase activity by this compound analogues.

1. Principle: The ATPase activity of Drg1 is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi reacts with malachite green and molybdate to form a colored complex that can be measured spectrophotometrically at 620-650 nm.

2. Materials:

  • Purified Drg1 enzyme

  • ATP

  • This compound analogue stock solutions (in DMSO)

  • Assay Buffer: 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Malachite Green Phosphate Assay Kit

  • 96-well clear microplates

  • Spectrophotometer capable of reading at 620-650 nm

3. Method:

  • Prepare a reaction mixture in the assay buffer containing the Drg1 enzyme (~200 nM) and the desired concentration of the this compound analogue (or DMSO for control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding ATP (final concentration 1 mM).

  • Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620-650 nm.

  • Create a standard curve using known concentrations of phosphate to determine the amount of Pi released in each reaction.

  • Calculate the percent inhibition for each concentration of the this compound analogue and determine the IC50 value as described in Protocol 1.

Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry

This protocol provides a general workflow for the detection and characterization of the covalent adduct formed between a this compound analogue and its target's nucleotide cofactor using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Principle: The formation of a covalent bond between the this compound and the nucleotide (NADH or ATP) results in a unique molecular weight adduct that can be identified by mass spectrometry.

2. Materials:

  • Purified ENR or Drg1 enzyme

  • NADH or ATP

  • This compound analogue

  • Incubation Buffer (as per the respective enzyme assay)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase LC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

3. Method:

  • Sample Preparation:

    • Incubate the target enzyme (~10 µM) with a molar excess of the nucleotide cofactor (~100 µM) and the this compound analogue (~50 µM) in the appropriate buffer for 1-2 hours at the optimal temperature for the enzyme.

    • Include control reactions omitting the this compound and/or the enzyme.

    • Denature the protein by adding an equal volume of ice-cold acetonitrile or by heat treatment.

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the small molecules (cofactors and adducts).

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the analytes using a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

    • Acquire mass spectra in positive ion mode, scanning a mass range that includes the expected masses of the cofactor and the this compound-cofactor adduct.

    • Perform tandem MS (MS/MS) on the ion corresponding to the predicted mass of the adduct to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of the expected this compound-nucleotide adduct.

    • Confirm the presence of the adduct by observing a peak at a specific retention time in the sample containing all reaction components, which is absent in the controls.

    • Analyze the MS/MS fragmentation pattern to confirm the structure of the adduct. Key fragments should correspond to the this compound, the nucleotide, and the covalently linked complex.

Visualizing the Mode of Inhibition and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental procedures.

fatty_acid_synthesis_inhibition cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Ketoacyl-ACP Ketoacyl-ACP Malonyl-ACP->Ketoacyl-ACP FabH, FabB/F Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabZ/A Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabI (ENR) ENR_Active Active ENR (FabI) Enoyl-ACP->ENR_Active Substrate Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids This compound This compound ENR_Inactive Inactive ENR-NADH-Diazaborine Covalent Adduct This compound->ENR_Inactive NADH NADH NADH->ENR_Inactive ENR_Active->Acyl-ACP drg1_inhibition_workflow cluster_ribosome Eukaryotic Ribosome Biogenesis cluster_inhibition This compound Inhibition Pre-60S Cytoplasmic pre-60S ribosomal particle Mature_60S Mature 60S subunit Pre-60S->Mature_60S Maturation Steps Drg1_ATP Drg1-ATP Complex Drg1_ATP->Pre-60S Binds to Rlp24 Drg1_Inactive Inactive Drg1-ATP-Diazaborine Covalent Adduct Drg1_ATP->Drg1_Inactive Drg1_ADP Drg1_ADP Drg1_ATP->Drg1_ADP ATP Hydrolysis This compound This compound This compound->Drg1_Inactive Blocked Maturation Blocked Maturation Drg1_Inactive->Blocked Maturation Drg1_ADP->Drg1_ATP Nucleotide Exchange experimental_workflow cluster_assay Enzyme Inhibition Assay cluster_ms Mass Spectrometry Confirmation Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate Enzyme with Inhibitor Prepare->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Activity (Spectrophotometry) React->Measure Calculate Calculate IC50 Measure->Calculate Confirm Confirm Adduct Mass and Fragmentation Calculate->Confirm Informs Incubate_MS Incubate Enzyme, Cofactor, and Inhibitor Extract Extract Small Molecules Incubate_MS->Extract Analyze LC-MS/MS Analysis Extract->Analyze Analyze->Confirm

References

validating the utility of diazaborine linkers in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted drug delivery is continually evolving, with the linker element of an antibody-drug conjugate (ADC) playing a pivotal role in its therapeutic success. An ideal linker must ensure the stability of the ADC in systemic circulation while enabling the specific and efficient release of the cytotoxic payload within the target tumor microenvironment. This guide provides an objective comparison of diazaborine linkers, a class of reactive oxygen species (ROS)-responsive linkers, with other established linker technologies, supported by experimental data to inform the rational design of next-generation targeted therapies.

Introduction to this compound Linkers

Diazaborines are heterocyclic boron-containing compounds that have emerged as promising ROS-sensitive linkers for ADCs.[1] Their mechanism of action relies on the elevated levels of ROS, such as hydrogen peroxide (H₂O₂), often found in the tumor microenvironment.[2] This specific trigger allows for the cleavage of the linker and subsequent release of the cytotoxic payload preferentially at the site of the tumor, minimizing off-target toxicity.[1]

Performance Comparison of ADC Linkers

The selection of a linker technology significantly impacts the stability, efficacy, and therapeutic window of an ADC. The following tables summarize key quantitative data, comparing the performance of this compound linkers with other widely used cleavable and non-cleavable linkers.

Table 1: Comparative Plasma Stability of Different ADC Linkers

Linker TypeSpecific LinkerStability MetricSpeciesResultReference
ROS-Responsive This compound (DAB)Half-lifeHuman Plasma> 5 days[1]
Arylboronic Acid% Intact ADC after 10 daysHuman PlasmaHighly Stable[2]
Arylboronic Acid% Intact ADC after 10 daysMouse PlasmaHighly Stable[2]
Enzyme-Cleavable Val-Cit-PABCHalf-lifeHuman Plasma~230 days[3]
Val-Cit-PABCHalf-lifeMouse Plasma~80 hours[3]
Silyl EtherHalf-lifeHuman Plasma> 7 days[4]
pH-Sensitive HydrazoneHalf-lifeHuman Plasma~2 days[4]
Non-Cleavable SMCC% Degradation after 120hHuman Plasma38%[4]
MD linker% Degradation after 120hHuman Plasma3%[4]

It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

ADCLinker TypeCell LineIC50Reference
VL-DAB31-SN-38This compound (ROS-Responsive)CLBL-1 (B-cell lymphoma)54.1 nM[1]
Anti-HER2-Arylboronic Acid-MMAEArylboronic Acid (ROS-Responsive)SKBR3 (HER2+)Potent (exact value not specified)[2]
Anti-HER2-Val-Cit-MMAEVal-Cit (Enzyme-Cleavable)SKBR3 (HER2+)Less potent than ROS-responsive ADC[2]
Anti-HER2-Non-cleavable-MMAENon-CleavableSKBR3 (HER2+)Less potent than ROS-responsive ADC[2]
Anti-PD-L1-Arylboronic Acid-MMAEArylboronic Acid (ROS-Responsive)MDA-MB-231 (PD-L1+)Dose-dependent killing[2]
Anti-PD-L1-Val-Cit-MMAEVal-Cit (Enzyme-Cleavable)MDA-MB-231 (PD-L1+)No activity up to 50 nM[2]
Anti-PD-L1-Non-cleavable-MMAENon-CleavableMDA-MB-231 (PD-L1+)No activity up to 50 nM[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate key processes in ADC development and linker evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen+) ADC->TumorCell 1. Targeting & Binding ROS Reactive Oxygen Species (ROS) ADC->ROS Extracellular Cleavage (ROS-Responsive) Endosome Endosome TumorCell->Endosome 2. Internalization Payload Cytotoxic Payload ROS->Payload Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Payload 4. Linker Cleavage (e.g., Enzymatic, pH) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).

Experimental_Workflow_ADC_Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Linker-Payload Conjugation Conjugation to Antibody Synthesis->Conjugation Purification Purification & Characterization (e.g., DAR determination) Conjugation->Purification PlasmaStability Plasma Stability Assay Purification->PlasmaStability CleavageAssay Linker Cleavage Assay Purification->CleavageAssay Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cytotoxicity->PK_PD Efficacy Xenograft Efficacy Studies PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical experimental workflow for the development and evaluation of ADCs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of different linker technologies.

Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC and quantify the premature release of the payload in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human and relevant preclinical species plasma (e.g., mouse, rat, cynomolgus monkey) at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 144 hours).

  • Sample Preparation:

    • To measure the drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using affinity chromatography (e.g., Protein A).

    • To measure the free payload, plasma proteins are precipitated (e.g., with acetonitrile) and the supernatant is collected.

  • LC-MS Analysis:

    • DAR Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.

    • Free Payload Analysis: The supernatant containing the free payload is analyzed by LC-MS/MS. The concentration of the released payload is quantified against a standard curve.

  • Data Analysis: Calculate the half-life of the ADC in plasma based on the rate of DAR decrease or the rate of free payload appearance.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well. Viable cells will reduce the salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a plate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ROS-Mediated Linker Cleavage Assay

Objective: To confirm and quantify the cleavage of a ROS-responsive linker in the presence of a ROS source.

Methodology:

  • Reaction Setup: Prepare a solution of the this compound-linker-payload construct or the full ADC in a suitable buffer (e.g., PBS).

  • ROS Induction: Add a source of ROS, typically hydrogen peroxide (H₂O₂), at a physiologically relevant concentration (e.g., 100 µM). Include a control group without H₂O₂.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the disappearance of the intact construct and the appearance of the cleaved payload.

  • Data Analysis: Calculate the cleavage half-life of the linker under the tested conditions.

Conclusion

This compound linkers represent a promising strategy in the design of targeted drug delivery systems, offering the advantage of a tumor microenvironment-specific cleavage mechanism based on elevated ROS levels. The available data suggests that this compound linkers exhibit excellent stability in plasma, a critical attribute for minimizing off-target toxicity.[1] Furthermore, ADCs constructed with ROS-responsive linkers have demonstrated potent and specific cytotoxicity against cancer cells.[1][2]

The direct comparison with other linker technologies highlights the unique advantages of ROS-responsive linkers, particularly in scenarios where the target antigen may not be efficiently internalized or for overcoming certain resistance mechanisms. However, the field would greatly benefit from further head-to-head comparative studies that evaluate a broader range of linkers under standardized conditions. The experimental protocols provided in this guide offer a framework for such evaluations, enabling researchers to make informed decisions in the selection of the optimal linker for their specific ADC candidates. As our understanding of the complexities of the tumor microenvironment and ADC biology deepens, innovative linker technologies like diazaborines will undoubtedly play a crucial role in the development of safer and more effective cancer therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Diazaborine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. Diazaborine, a heterocyclic boron-containing compound with notable antimicrobial properties, requires careful management throughout its lifecycle in the laboratory, culminating in its proper disposal.[1][2] This guide provides essential information and procedural steps for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Chemical and Safety Profile of this compound

Understanding the properties of this compound is the first step toward safe handling and disposal. Below is a summary of its key characteristics.

PropertyDataReference
Chemical Name 2-tosylbenzo[d][1][2]diazaborinin-1(2H)-ol
CAS Number 22959-81-5
Molecular Formula C₁₄H₁₃BN₂O₃S
Molecular Weight 300.14 g/mol
Appearance White powder
Solubility Soluble in DMSO (100 mg/mL)
Storage Temperature 2-8°C
Storage Class Code 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3 (severe hazard to water)

Handling Precautions: When handling this compound powder, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

This compound Disposal: A Step-by-Step Protocol

Due to the lack of specific federal or institutional guidelines for this compound disposal, a conservative approach adhering to general principles of chemical waste management is required. All chemical waste must be disposed of in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Classification:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

    • Given its WGK 3 classification, it is considered a severe hazard to water and must not be disposed of down the drain.

  • Waste Collection and Segregation:

    • Solid Waste: Collect un-used or expired this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. If dissolved in DMSO, the container must be compatible with organic solvents.

    • Avoid mixing this compound waste with other incompatible waste streams.

  • Waste Container Labeling:

    • Label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific contents (e.g., "this compound in DMSO").

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date of waste accumulation.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Store away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to treat or neutralize the chemical waste unless you have a specific, validated protocol and are authorized to do so.

    • Disposal of contents and container must be done through an approved waste disposal plant.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Diazaborine_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation & Collection cluster_management Management & Disposal start Generate this compound Waste identify_waste Identify as Hazardous Waste (Solid or Liquid) start->identify_waste is_solid Is the waste solid? identify_waste->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No label_container Label Container Correctly: - Hazardous Waste - Chemical Name - Contents & Concentration - Date collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Professional Disposal via Approved Waste Facility contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling Diazaborine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational instructions, and disposal plans for researchers, scientists, and drug development professionals working with Diazaborine. The information is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of the full Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

This compound is a potent, powdered organoboron compound. While a complete Safety Data Sheet (SDS) with specific GHS classifications was not fully accessible, the following precautions are derived from information on similar hazardous compounds and general laboratory safety standards for handling potent chemical agents.[1][2][3] It is imperative to handle this compound with care in a designated area to minimize exposure risk.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential when handling this compound in its powdered form and in solution.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For prolonged handling or when using Dimethyl Sulfoxide (DMSO) as a solvent, consider using butyl rubber gloves or gloves with known high resistance to DMSO.[1][3]This compound is often dissolved in DMSO, which can facilitate skin absorption of dissolved substances. Nitrile gloves offer good initial protection, but breakthrough times with DMSO can be short.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn over safety glasses when there is a risk of splashes, particularly when handling larger volumes of this compound solutions.Protects against accidental splashes of the powder or its solutions, which could cause serious eye irritation.
Body Protection A buttoned, long-sleeved laboratory coat is required. Consider a disposable gown over the lab coat for added protection, especially during weighing and solution preparation.Prevents contamination of personal clothing and skin.
Respiratory Protection When handling the powdered form outside of a certified chemical fume hood or a ventilated balance enclosure, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of airborne particles.Protects the respiratory system from inhaling the potent powdered compound.[2][3]
Operational Plan: Weighing and Preparing a Stock Solution

Handling powdered this compound requires careful technique to prevent aerosolization and contamination.[1][2][3]

Step-by-Step Weighing and Solubilization Protocol:

  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.[2]

    • Cover the work surface with a disposable, absorbent bench liner.

    • Assemble all necessary equipment: analytical balance, anti-static weighing paper or boat, spatula, appropriate volumetric flask, and the chosen solvent (e.g., DMSO).

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Tare the analytical balance with the weighing vessel.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Minimize movement to avoid creating dust.[1][2][3]

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of solvent to the weighing vessel to rinse any remaining powder and transfer this rinse to the volumetric flask.

    • Add approximately half of the final volume of the solvent to the flask.

    • Cap the flask and gently swirl or vortex at a low speed until the compound is fully dissolved.

    • Once dissolved, add the solvent to the final volume mark.

    • Mix the solution thoroughly by inverting the capped flask several times.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

    • Store the stock solution as recommended, which is typically at -20°C for long-term stability.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste StreamDisposal Procedure
Solid this compound Waste Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard in regular trash.
Contaminated Labware (Gloves, Weighing Paper, Pipette Tips, etc.) All disposable items that have come into contact with this compound (powder or solution) should be collected in a dedicated, labeled hazardous waste container.[1]
Liquid Waste (this compound in DMSO) Liquid waste containing this compound and DMSO should be collected in a clearly labeled, sealed hazardous waste container designated for organic solvent waste. Do not pour down the drain.[4]
Decontamination of Glassware Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove this compound residues. The rinsate should be collected as hazardous liquid waste. After rinsing, wash the glassware with soap and water.

Experimental Protocol: this compound Treatment of Yeast Cells

This protocol is adapted from studies investigating the effect of this compound on yeast ribosome biogenesis.

Materials:

  • Yeast strain of interest

  • YPD or appropriate minimal medium

  • This compound stock solution in DMSO

  • Sterile culture flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate the yeast strain into 100 mL of YPD medium and grow at 30°C with shaking to an early logarithmic phase (OD₆₀₀ of approximately 0.6).

  • This compound Treatment:

    • Add the this compound stock solution to the yeast culture to a final concentration of 100 µg/mL.

    • For control cultures, add an equivalent volume of DMSO.

    • Continue to incubate the cultures under the same conditions for the desired treatment time (e.g., 30 minutes to 2 hours).

  • Cell Harvesting:

    • After the treatment period, rapidly cool the culture by placing the flask in an ice-water bath for 10 minutes.

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Downstream Analysis: The harvested cell pellets can then be washed and processed for various downstream applications, such as polysome profiling, RNA extraction, or protein analysis.

Mechanism of Action: Inhibition of Ribosome Biogenesis

This compound specifically targets the AAA-ATPase Drg1, a key enzyme in the maturation of the large (60S) ribosomal subunit in eukaryotes. By binding to the D2 domain of Drg1, this compound inhibits its ATP hydrolysis activity. This enzymatic activity is crucial for the release of the shuttling protein Rlp24 from pre-60S particles in the cytoplasm. The failure to release Rlp24 stalls the maturation process, preventing the formation of functional 60S ribosomal subunits.

Diazaborine_Mechanism cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Pathway pre60S_initial Pre-60S Particle (with Rlp24) Drg1_ATP Drg1 + ATP pre60S_initial->Drg1_ATP Drg1 binds pre-60S pre60S_mature Maturing Pre-60S Particle (Rlp24 released) Rlp24_released Released Rlp24 pre60S_mature->Rlp24_released mature_60S Mature 60S Subunit pre60S_mature->mature_60S Further Maturation Drg1_ATP->pre60S_mature ATP Hydrolysis (Rlp24 Release) Drg1_ADP Drg1 + ADP + Pi Drg1_ATP->Drg1_ADP Drg1_inhibited Inhibited Drg1-ATP-Diazaborine Complex This compound This compound This compound->Drg1_ATP Binds to D2 domain blocked_maturation Blocked Maturation Drg1_inhibited->blocked_maturation Inhibits ATP Hydrolysis blocked_maturation->pre60S_mature

Inhibitory action of this compound on 60S ribosome subunit maturation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diazaborine
Reactant of Route 2
Diazaborine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。